molecular formula C7H5FN2O2S B6209856 1H-1,3-benzodiazole-2-sulfonyl fluoride CAS No. 2060052-54-0

1H-1,3-benzodiazole-2-sulfonyl fluoride

Cat. No.: B6209856
CAS No.: 2060052-54-0
M. Wt: 200.19 g/mol
InChI Key: UHMGZCPRYPLLLN-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazole-2-sulfonyl fluoride is a benzimidazole-based chemical reagent featuring a sulfonyl fluoride moiety. With the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol , this compound serves as a versatile building block and potential covalent modifier in medicinal chemistry and chemical biology research. The structural motif of the sulfonyl fluoride (S(=O)(=O)F) is of significant interest in probe development, as it can react with various nucleophilic amino acid residues in enzymes, facilitating mechanism-based inhibition and protein profiling studies . Researchers can utilize this compound for the synthesis of more complex sulfonamide derivatives or in the development of activity-based probes to study enzyme function. The compound is characterized by its SMILES notation, O=S(=O)(F)c1nc2ccccc2[nH]1 . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2060052-54-0

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

1H-benzimidazole-2-sulfonyl fluoride

InChI

InChI=1S/C7H5FN2O2S/c8-13(11,12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)

InChI Key

UHMGZCPRYPLLLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)F

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 1H-1,3-Benzodiazole-2-Sulfonyl Fluoride Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1H-1,3-benzodiazole-2-sulfonyl fluoride and its derivatives, focusing on synthesis, SuFEx reactivity, and application in covalent drug discovery.

Executive Summary: The Renaissance of Sulfur(VI) Electrophiles

In the landscape of covalent drug discovery, sulfonyl fluorides (–SO₂F) have emerged as "privileged warheads." Unlike their sulfonyl chloride counterparts, which are prone to rapid hydrolysis and indiscriminate reactivity, sulfonyl fluorides possess a unique stability-reactivity profile.[1][2][3][4] They are stable in aqueous physiological conditions yet react specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) within protein binding pockets.

This guide focuses on This compound (also known as 2-benzimidazolesulfonyl fluoride). This scaffold combines the bioactive benzimidazole core—a structural motif found in numerous FDA-approved drugs—with the latent electrophilicity of the sulfonyl fluoride group.

Key Technical Insight: The unsubstituted "1H" species presents a specific synthetic challenge due to the nucleophilicity of the imidazole nitrogen, leading to potential self-polymerization. Successful utilization often requires transient generation or N-substitution (N-alkylation/protection) to ensure shelf stability.

Structural Analysis & Physicochemical Properties[1][5]

The core structure consists of a benzene ring fused to an imidazole ring, with a sulfonyl fluoride group at the C2 position.

Electronic Architecture
  • Electrophilicity: The C2 position of benzimidazole is inherently electron-deficient. The addition of the highly electron-withdrawing sulfonyl fluoride group (

    
    ) amplifies this deficiency, making the sulfur center highly reactive toward hard nucleophiles once activated.
    
  • Tautomerism: The 1H-benzimidazole exists in tautomeric equilibrium. The N-H proton is acidic (

    
    ), and the N3 nitrogen is basic (
    
    
    
    for the conjugate acid).
  • Stability Warning: In the 1H-form, the molecule possesses both a nucleophile (N-H/N:) and an electrophile (–SO₂F). High concentrations or basic conditions can trigger intermolecular sulfonylation (polymerization). Recommendation: For isolation and storage, convert to the 1-alkyl or 1-protected (e.g., Boc, SEM) derivative.

Comparison: Sulfonyl Fluoride vs. Chloride[1][2][3]
FeatureSulfonyl Chloride (-SO₂Cl)Sulfonyl Fluoride (-SO₂F)
Bond Energy S–Cl: ~46 kcal/mol (Weak)S–F: ~90 kcal/mol (Strong)
Hydrolysis Rapid (Minutes to Hours)Slow/Negligible (Days to Weeks at pH 7)
Redox Stability Susceptible to reductionResistant to reduction
Reactivity Mode Indiscriminate electrophile"SuFEx" (Context-dependent activation)
Hard/Soft Character Hard/Soft mixHard (Fluorine effect)

Synthesis Protocols

The synthesis of 2-benzimidazolesulfonyl fluorides typically proceeds from the commercially available 2-mercaptobenzimidazole . Two primary routes are recommended depending on the desired N-substitution.

Route A: The "Wet" Oxidative Halogen Exchange (Standard)

This method generates the sulfonyl chloride in situ, followed immediately by fluoride exchange to prevent decomposition.

Reagents:

  • Substrate: 2-Mercaptobenzimidazole (or N-alkylated derivative).[5]

  • Oxidant: Sodium Hypochlorite (NaOCl) or Trichloroisocyanuric acid (TCCA).

  • Fluorine Source: Potassium Bifluoride (KHF₂) or Potassium Fluoride (KF).

  • Solvent: Acetonitrile/Water or DCM/Water biphasic system.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-mercaptobenzimidazole (10 mmol) in a mixture of MeCN (20 mL) and 2M HCl (5 mL). Cool to -5°C.

  • Oxidative Chlorination: Dropwise add NaOCl (commercial bleach, ~3.5 equiv) while maintaining internal temperature < 0°C. The solution will turn yellow/orange as the sulfonyl chloride forms.

    • Critical Control Point: Do not allow temperature to rise, or the sulfonyl chloride will hydrolyze to sulfonic acid.

  • Quenching & Exchange: Once starting material is consumed (TLC), destroy excess oxidant with saturated Na₂S₂O₃.

  • Fluorination: Immediately add a saturated aqueous solution of KHF₂ (4.0 equiv). Stir vigorously at 0°C for 1 hour, then warm to Room Temperature (RT).

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: Silica gel can be slightly acidic; ensure rapid elution.

Synthesis Workflow Visualization

SynthesisWorkflow Figure 1: Oxidative Halogen Exchange Synthesis Pathway Start Start: 2-Mercaptobenzimidazole N_Protect Optional: N-Protection (MeI, Boc2O) Start->N_Protect Recommended for Stability Oxidation Oxidative Chlorination (NaOCl, -5°C) Start->Oxidation Direct (Risky) N_Protect->Oxidation Intermediate Intermediate: Sulfonyl Chloride Oxidation->Intermediate Exchange Fluoride Exchange (Sat. aq. KHF2, 0°C -> RT) Intermediate->Exchange In Situ (Rapid) Workup Biphasic Workup (EtOAc / Brine) Exchange->Workup Product Target: 2-Benzimidazolesulfonyl Fluoride Workup->Product

Reactivity Profile: SuFEx Mechanism

The Sulfur-Fluoride Exchange (SuFEx) is a "click" chemistry reaction.[6][7] The S(VI)–F bond is unusually stable because the fluorine atom holds its electrons tightly, shielding the sulfur from spontaneous nucleophilic attack. Activation requires a specific environment—often provided by a protein pocket (H-bonding to Fluorine) or a catalyst (e.g., Ca²⁺, silyl ethers).

Mechanism of Action

In biological systems, the benzimidazole-2-sulfonyl fluoride acts as a Targeted Covalent Inhibitor (TCI) .

  • Recognition: The benzimidazole core binds non-covalently to the target protein's active site (hydrophobic/pi-stacking interactions).

  • Activation: The local environment polarizes the S–F bond.

  • Conjugation: A proximal nucleophile (Tyrosine-OH, Lysine-NH₂, or Serine-OH) attacks the sulfur center.

  • Ejection: Fluoride (F⁻) is a good leaving group in this context, resulting in a stable sulfonate or sulfonamide linkage.

Pathway Diagram

SuFExMechanism Figure 2: SuFEx-Mediated Protein Labeling Mechanism Complex Non-Covalent Complex [Protein : Inhibitor] TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Product Covalent Adduct [Protein-SO2-Inhibitor] TS->Product Leaving Leaving Group (F-) TS->Leaving Elimination Nucleophile Protein Nucleophile (Tyr-OH / Lys-NH2) Nucleophile->TS

Applications in Drug Discovery[2][3][4][8][9][10][11]

Covalent Probe Design

Researchers use this scaffold to "fish" for reactive tyrosines across the proteome.

  • Workflow: Attach a "handle" (e.g., alkyne or biotin) to the N1 position of the benzimidazole.

  • Experiment: Incubate proteome with probe → Perform Click Chemistry (CuAAC) with reporter → Analyze via Mass Spectrometry (ABPP).

Optimization Strategies

To tune the reactivity of the this compound:

  • Increase Reactivity: Add Electron Withdrawing Groups (EWGs) like -NO₂, -CF₃ to the benzene ring (positions 4, 5, 6, or 7). This makes the sulfur more electrophilic.

  • Decrease Reactivity: Add Electron Donating Groups (EDGs) like -OMe, -Me. This prevents off-target labeling of hyper-reactive residues.

Safety and Handling

  • Toxicity: Sulfonyl fluorides are potent electrophiles. While less volatile than chlorides, they can cause severe skin and eye irritation.

  • Inhalation: Avoid inhalation; specific biological activity (e.g., AChE inhibition) is possible depending on the scaffold.

  • Storage: Store in plastic (polypropylene) containers if possible, or silanized glass, to prevent etching/reaction with glass over long periods (though S-F is generally compatible with glass compared to other fluorinating agents). Keep at -20°C under inert atmosphere.

References

  • Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2016). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." MedChemComm. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Sulfonyl Fluoride-Based Covalent Inhibitors." Journal of the American Chemical Society. [Link]

  • Gao, B., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[8] RSC Advances. [Link]

Sources

An In-depth Technical Guide to Benzimidazole-2-sulfonyl Fluoride: A Privileged Scaffold for Covalent Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The confluence of medicinal chemistry and chemical biology has spurred the development of sophisticated molecular tools to interrogate complex biological systems. Among these, covalent chemical probes have witnessed a renaissance, offering unparalleled advantages in potency, duration of action, and the ability to target challenging proteins. The benzimidazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, prized for its versatile biological activities and synthetic tractability.[1][2][3] When coupled with a sulfonyl fluoride (SF) moiety—a "privileged" electrophilic warhead—the resulting Benzimidazole-2-sulfonyl fluoride emerges as a powerful and versatile tool for researchers, scientists, and drug development professionals.[4][5]

This guide provides a comprehensive technical overview of Benzimidazole-2-sulfonyl fluoride, from its fundamental properties and synthesis to its application as a covalent probe in chemical proteomics and drug discovery. While a specific CAS number for Benzimidazole-2-sulfonyl fluoride is not prominently listed in major chemical databases, indicating its status as a specialized research compound rather than a bulk chemical, this guide will build upon the well-documented chemistry of its constituent parts.

Physicochemical Properties and Structural Attributes

The properties of Benzimidazole-2-sulfonyl fluoride are dictated by the fusion of the aromatic, heterocyclic benzimidazole ring system and the highly electrophilic sulfonyl fluoride group.

PropertyPredicted Value / CharacteristicRationale / Comparative Data
Molecular Formula C₇H₅FN₂O₂SDerived from the chemical structure.
Molecular Weight ~198.19 g/mol Calculated based on the molecular formula.[6]
Appearance Predicted to be a white to off-white solid.Based on related compounds like benzimidazole and other aryl sulfonyl fluorides.[7]
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and have limited solubility in water.The benzimidazole core has some polarity, but the overall aromatic character suggests better solubility in organic media.[8]
Stability Sulfonyl fluorides are notably more stable in aqueous media and to thermolysis compared to their sulfonyl chloride counterparts.[9] They are also resistant to reduction.[9]The stability of the sulfonyl fluoride group allows for its use in biological buffers and in vivo applications with a lower risk of non-specific degradation.[4]

Synthesis of Benzimidazole-2-sulfonyl Fluoride

The synthesis of Benzimidazole-2-sulfonyl fluoride can be approached through multi-step synthetic routes, leveraging established methods for the formation of the benzimidazole ring and the introduction of the sulfonyl fluoride moiety. A general, plausible synthetic workflow is outlined below.[10][11]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Formation of Benzimidazole-2-sulfonic acid cluster_1 Step 2: Conversion to Sulfonyl Chloride cluster_2 Step 3: Fluorination A o-Phenylenediamine C 1H-Benzimidazole-2-sulfonic acid A->C Sulfonation B Chlorosulfonic Acid or Oleum B->C E Benzimidazole-2-sulfonyl chloride C->E Chlorination D Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅) D->E G Benzimidazole-2-sulfonyl fluoride E->G Halide Exchange (Halex) F Potassium Fluoride (KF) or Potassium Bifluoride (KHF₂) F->G

Caption: General synthetic route to Benzimidazole-2-sulfonyl fluoride.

Detailed Experimental Protocol (General Procedure)

Step 1: Synthesis of 1H-Benzimidazole-2-sulfonic acid

  • To a stirred solution of o-phenylenediamine in a suitable solvent, slowly add chlorosulfonic acid or oleum at a controlled temperature (e.g., 0-5 °C).

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring the mixture onto ice.

  • The precipitated solid, 1H-Benzimidazole-2-sulfonic acid, is collected by filtration, washed with cold water, and dried.[6][11]

Causality: The reaction of o-phenylenediamine with a strong sulfonating agent leads to the cyclization and formation of the benzimidazole ring with a sulfonic acid group at the 2-position.

Step 2: Synthesis of Benzimidazole-2-sulfonyl chloride

  • Suspend the dried 1H-Benzimidazole-2-sulfonic acid in an excess of thionyl chloride or another chlorinating agent.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After completion, the excess thionyl chloride is removed under reduced pressure to yield the crude Benzimidazole-2-sulfonyl chloride.

Causality: The hydroxyl group of the sulfonic acid is replaced by a chlorine atom, converting it into the more reactive sulfonyl chloride intermediate.

Step 3: Synthesis of Benzimidazole-2-sulfonyl fluoride

  • Dissolve the crude Benzimidazole-2-sulfonyl chloride in a suitable solvent like acetonitrile or aqueous media.

  • Add a fluorinating agent such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[11] Recent advancements have also highlighted safer and more eco-friendly fluorination methods.[12][13][14]

  • The reaction mixture is stirred, often with gentle heating, for several hours.

  • Upon completion, the product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The final product, Benzimidazole-2-sulfonyl fluoride, can be purified by column chromatography or recrystallization.

Causality: This is a halide exchange (Halex) reaction where the more nucleophilic fluoride ion displaces the chloride from the sulfonyl group, yielding the desired sulfonyl fluoride.[11]

Reactivity and Mechanism of Action as a Covalent Probe

The utility of Benzimidazole-2-sulfonyl fluoride in chemical biology stems from the "privileged" reactivity of the sulfonyl fluoride warhead. Unlike highly reactive electrophiles that can non-specifically modify proteins, sulfonyl fluorides exhibit a fine balance of stability and context-dependent reactivity.[4][15]

Mechanism of Covalent Modification

The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acid residues within a protein's binding site. This reaction is often proximity-driven, meaning that the reversible binding of the benzimidazole scaffold to a protein pocket brings the sulfonyl fluoride warhead into close proximity with a reactive residue, increasing the effective molarity and facilitating the covalent bond formation.[15]

Mechanism cluster_reactants Initial State cluster_complex Reversible Binding cluster_product Covalent Modification P Protein Nuc Nucleophilic Residue (e.g., Tyr-OH, Lys-NH₂, Ser-OH) Complex [Protein•••Probe] Non-covalent Complex Probe Benzimidazole-SO₂F Probe->Complex k_on / k_off Adduct Protein-Nuc-SO₂-Benzimidazole Complex->Adduct k_inact (Covalent Bond Formation) HF HF

Caption: Mechanism of covalent protein modification by Benzimidazole-2-sulfonyl fluoride.

The reaction proceeds via nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme adduct. The reactivity is highly dependent on the microenvironment of the binding site; proximal basic or acidic residues can enhance the nucleophilicity of the target amino acid.[15] Sulfonyl fluorides can react with a range of nucleophilic residues, including:

  • Tyrosine: Often targeted in a context-dependent manner.[16][17][18]

  • Lysine: Reacts with the deprotonated amine.[19]

  • Serine: A common target, especially in the active sites of serine proteases and hydrolases.[15][20]

  • Threonine and Histidine: Also potential targets depending on their accessibility and nucleophilicity.[4]

Applications in Research and Drug Discovery

The unique properties of Benzimidazole-2-sulfonyl fluoride make it a versatile tool for various applications in chemical biology and drug discovery.

  • Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag (e.g., an alkyne or azide for click chemistry) onto the benzimidazole scaffold, this probe can be used to identify novel protein targets in complex biological systems like cell lysates or living cells.[20]

  • Covalent Enzyme Inhibition: The benzimidazole core can be designed to bind to the active site of a specific enzyme, leading to irreversible inhibition through covalent modification of a key residue. This can result in highly potent and long-lasting inhibition.

  • Target Identification and Validation: For a drug candidate with an unknown mechanism of action, a Benzimidazole-2-sulfonyl fluoride analog can help identify its protein targets, thus validating the therapeutic hypothesis.[21]

  • Mapping Protein-Protein Interactions (PPIs): Probes can be designed to bind to one protein in a complex, leading to the covalent labeling of a proximal residue on its interacting partner, thereby mapping the PPI interface.

Experimental Protocol: Covalent Labeling of a Target Protein in a Cell Lysate

This protocol provides a general workflow for assessing the covalent labeling of a target protein by Benzimidazole-2-sulfonyl fluoride using a competitive profiling approach with a broad-spectrum, tagged sulfonyl fluoride probe.

Materials
  • Benzimidazole-2-sulfonyl fluoride (inhibitor)

  • Tagged sulfonyl fluoride probe (e.g., alkyne-functionalized SF probe)

  • Cell lysate containing the protein of interest

  • Lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • DMSO

  • Click chemistry reagents (e.g., azide-biotin, CuSO₄, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • SDS-PAGE materials and Western blot apparatus

  • Antibody against the protein of interest

Procedure
  • Lysate Preparation: Prepare a cell lysate and determine the total protein concentration.

  • Competitive Inhibition:

    • In separate microcentrifuge tubes, pre-incubate aliquots of the cell lysate (e.g., 1 mg/mL) with varying concentrations of Benzimidazole-2-sulfonyl fluoride (dissolved in DMSO) for 1 hour at 37 °C. Include a DMSO-only control.

    • The goal is to allow the unlabeled inhibitor to bind to its targets.

  • Probe Labeling:

    • Add the tagged sulfonyl fluoride probe to each tube at a final concentration of 1-5 µM.

    • Incubate for another hour at 37 °C to label the remaining accessible sites.

  • Click Chemistry:

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to each sample and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the protein of interest.

Expected Results

A dose-dependent decrease in the Western blot signal for the protein of interest in the samples pre-incubated with Benzimidazole-2-sulfonyl fluoride indicates that the compound is covalently modifying the target protein and preventing its subsequent labeling by the tagged probe.

Safety and Handling

While a specific Safety Data Sheet (SDS) for Benzimidazole-2-sulfonyl fluoride is not available, a conservative approach to handling should be adopted based on the known hazards of its components: benzimidazoles and sulfonyl fluorides.[7][8][22][23][24][25]

  • Hazard Identification:

    • Expected to be harmful if swallowed.[25]

    • May cause severe skin and eye irritation or burns.[8]

    • May cause respiratory tract irritation.

    • When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[25]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[25]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[23][25]

    • Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, use a NIOSH-approved respirator.[25]

  • Handling and Storage:

    • Avoid creating dust.

    • Keep the container tightly closed.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

    • In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[25]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

  • Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

Benzimidazole-2-sulfonyl fluoride represents a powerful convergence of a privileged biological scaffold and a versatile covalent warhead. Its unique combination of stability and context-dependent reactivity makes it an invaluable tool for chemical biologists and drug discovery scientists. By enabling the covalent targeting of a range of nucleophilic amino acid residues, this probe can be applied to a wide array of research areas, from target identification and validation to the development of next-generation covalent therapeutics. Adherence to rigorous synthetic protocols and strict safety precautions will ensure the effective and safe utilization of this potent chemical probe.

References

  • Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chem Biol., 20(4), 541-8. [Link]

  • Yuan, Y., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4). [Link]

  • Gu, C., et al. (n.d.). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. MPG.PuRe. [Link]

  • Kelly, M. J., & Jones, L. H. (2016). Emerging Utility of Fluorosulfate Chemical Probes. ACS chemical biology, 11(12), 3239–3242. [Link]

  • Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • ResearchGate (2025). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. [Link]

  • s d fine-chem limited (n.d.). benzimidazole. [Link]

  • Osaka University (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!. [Link]

  • ScienceDaily (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides. [Link]

  • EurekAlert! (2024). Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides, a world first!. [Link]

  • National Institutes of Health (n.d.). Chemoproteomic methods for covalent drug discovery. [Link]

  • Imperial College London (2022). Not all sulfonyl fluorides were created equally - some have oxetanes. [Link]

  • Jones, L. H., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC chemical biology, 1(1), 17–28. [Link]

  • Stanford University (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. [Link]

  • Frontiers (n.d.). Covalent Chemical Tools for Profiling Post-Translational Modifications. [Link]

  • ResearchGate (2022). (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

  • ResearchGate (n.d.). CHAPTER 4. Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • Semantic Scholar (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

  • Royal Society of Chemistry (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]

  • ACS Publications (n.d.). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes | Journal of Medicinal Chemistry. [Link]

  • Beilstein Publishing (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Biochemistry research international, 2022, 9739527. [Link]

  • ResearchGate (n.d.). Chemical structure of benzimidazole-sulfonyl derivatives. [Link]

  • MDPI (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]

  • National Center for Biotechnology Information (n.d.). 1H-Benzimidazole-2-sulfonic acid. PubChem. [Link]

  • National Institutes of Health (2024). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. [Link]

  • Royal Society of Chemistry (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major anticancer targets. [Link]

  • ResearchGate (n.d.). (PDF) Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. [Link]

  • Frontiers (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. [Link]

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Next-Generation SuFEx Click Chemistry: The Emergence of Benzodiazole-Based Reagents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Introduction: The Evolution of SuFEx Connectivity

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped the landscape of click chemistry, providing a robust methodology for forging highly stable S–O, S–N, and S–C bonds[1]. The unique balance of the S(VI)–F bond—kinetically inert under physiological conditions but highly reactive when triggered by specific catalysts—makes it an ideal connective hub for chemical biology, materials science, and late-stage drug functionalization[2].

Historically, the synthesis of sulfonyl fluorides and fluorosulfates relied heavily on sulfuryl fluoride (SO₂F₂) gas[3]. However, SO₂F₂ is a toxic, highly regulated greenhouse gas that requires specialized handling equipment, severely bottlenecking high-throughput screening and broad laboratory adoption. To circumvent these limitations, the field has pivoted toward solid, bench-stable benzodiazole-based (specifically benzimidazolium and imidazolium) fluorosulfonylating reagents[4]. These crystalline salts act as highly efficient "F-SO₂⁺" or "•SO₂F" donors, offering unprecedented reactivity, selectivity, and operational safety[3].

(Note: Within SuFEx literature, "benzodiazole-based" reagents predominantly refer to benzimidazolium and imidazolium cationic salts, which serve as the structural backbone for these advanced transfer agents).

Mechanistic Causality: The Stability-Reactivity Paradox

The structural genius of benzimidazolium and imidazolium-based SuFEx reagents lies in their electronic architecture. The positive charge of the azolium core is delocalized across the two nitrogen atoms, imparting remarkable thermodynamic stability to the reagent and allowing it to be stored indefinitely in a standard desiccator[2].

Despite this macroscopic stability, the highly electron-withdrawing nature of the cationic azolium ring significantly enhances the electrophilicity of the attached S(VI) center[1]. This creates a versatile, dual-pathway reactivity profile depending on the activation conditions:

Pathway A: Heterolytic Cleavage (Ionic SuFEx)

In the presence of an organic base (e.g., DBU or BTMG), the reagent acts as an "F-SO₂⁺" donor. The positively charged azolium ring serves as an exceptional leaving group, drastically lowering the activation energy for nucleophilic attack by phenols or amines[3]. This makes reagents like SuFEx-IT (1-(fluorosulfonyl)-2,3-dimethyl-1H-imidazol-3-ium triflate) far more reactive than neutral SO₂F₂ gas, enabling the synthesis of sulfamoyl fluorides directly from primary amines—a transformation previously difficult to control[3].

Pathway B: Homolytic Cleavage (Radical SuFEx)

The N–S bond in these benzimidazolium salts possesses a relatively low bond dissociation energy (BDE ≈ 70 kcal/mol)[2]. Under photocatalytic conditions, Single Electron Transfer (SET) from an excited photocatalyst induces homolytic cleavage of the N–S bond, generating the highly reactive •SO₂F radical[2]. This enables the hydro-fluorosulfonylation of alkenes, opening up entirely new chemical space for aliphatic sulfonyl fluorides.

Visualizing the Reaction Pathways

To fully grasp the divergent utility of these reagents, we must map their activation logic.

SuFEx_Ionic A Phenol / Amine (Nucleophile) D Transition State [Nu-SO2F-Azolium] A->D Condensation B Benzimidazolium-SO2F (F-SO2+ Donor) B->D F-SO2+ Transfer C Base Catalyst (DBU / BTMG) C->D Deprotonation E Fluorosulfate / Sulfamoyl Fluoride D->E SuFEx Click F Benzimidazole (Leaving Group) D->F Cleavage

Figure 1: Ionic SuFEx pathway utilizing benzimidazolium reagents for F-SO2+ transfer.

SuFEx_Radical A Benzimidazolium-SO2F (IMSF Reagent) C Single Electron Transfer (SET) A->C B Photocatalyst + Light (Visible Region) B->C Excitation D •SO2F Radical C->D N-S Homolytic Cleavage F Aliphatic Sulfonyl Fluoride D->F Radical Addition E Alkene Substrate E->F Trapping

Figure 2: Photocatalytic generation of •SO2F radicals from benzimidazolium reagents via SET.

Quantitative Reagent Comparison

The transition from gaseous to solid-state SuFEx reagents fundamentally alters reaction design. The table below summarizes the operational parameters of these key reagents.

Reagent ClassPhysical StatePrimary Activation ModeTarget SubstratesPrimary Advantage
SO₂F₂ Gas GasBase CatalysisPhenols, Sec-AminesHigh atom economy; original standard
SuFEx-IT (Imidazolium) SolidBase Catalysis (Heterolytic)Phenols, Pri/Sec-AminesBench-stable; allows precise stoichiometry
IMSF (Benzimidazolium) SolidPhotocatalytic SET (Homolytic)Alkenes, AlkynesEnables radical hydro-fluorosulfonylation

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in validation mechanisms. The following workflows are designed to be self-monitoring, ensuring that causality and analytical feedback govern every step.

Protocol A: Synthesis of Aryl Fluorosulfates via Ionic SuFEx

Objective: Convert a complex pharmaceutical phenol into its corresponding aryl fluorosulfate using a solid imidazolium/benzimidazolium-SO₂F reagent.

  • Substrate Preparation: Dissolve the phenolic substrate (1.0 equiv) in anhydrous acetonitrile (MeCN) at 0.2 M concentration.

    • Causality: MeCN is a polar aprotic solvent that stabilizes the highly charged transition state without solvolyzing the electrophilic reagent.

  • Reagent Addition: Add the solid SuFEx-IT or benzimidazolium-SO₂F salt (1.2 equiv) in one portion.

    • Causality: Utilizing a solid reagent allows for precise stoichiometric control, preventing the over-reaction and bis-fluorosulfurylation often seen with excess SO₂F₂ gas.

  • Base Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) dropwise at room temperature.

    • Causality: DBU rapidly deprotonates the phenol. The resulting phenoxide is highly nucleophilic and immediately attacks the electrophilic S(VI) center of the azolium salt.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is typically instantaneous (<5 minutes). Validation is confirmed by the disappearance of the phenol mass and the appearance of the[M + 82 (SO₂F) - 1 (H)]⁺ mass peak.

  • Workup: Dilute with ethyl acetate and wash with 1N HCl.

    • Causality: The byproduct of the reaction is a neutral imidazole/benzimidazole. The acidic wash protonates this byproduct, pulling it cleanly into the aqueous layer and leaving the pure aryl fluorosulfate in the organic phase.

Protocol B: Photocatalytic Hydro-fluorosulfonylation of Alkenes

Objective: Install an aliphatic sulfonyl fluoride onto an unactivated alkene via radical SuFEx.

  • Reaction Assembly: In an oven-dried vial, combine the alkene (1.0 equiv), the benzimidazolium-SO₂F (IMSF) reagent (1.5 equiv), and fac-Ir(ppy)₃ (2 mol%) in degassed dichloromethane.

    • Causality: The Ir-based photocatalyst is specifically chosen because its excited-state reduction potential is sufficient to reduce the azolium salt via SET.

  • Degassing (Critical Step): Perform three freeze-pump-thaw cycles or sparge vigorously with argon for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. If not removed, it will quench the excited state of the photocatalyst and scavenge the •SO₂F radical, halting the reaction.

  • Irradiation: Seal the vial and irradiate with a 450 nm Blue LED at room temperature for 12 hours.

    • Causality: The 450 nm wavelength precisely matches the MLCT (Metal-to-Ligand Charge Transfer) absorption band of the Iridium catalyst, initiating the homolytic cleavage of the N–S bond.

  • Self-Validation Checkpoint: The success of the degassing step is visually validated if the solution maintains the characteristic luminescence of the photocatalyst under irradiation. Reaction completion is validated via ¹H-NMR by the complete disappearance of the vinylic protons (δ 5.0 - 6.5 ppm) and the emergence of upfield aliphatic signals coupled to the fluorine atom.

References

  • A New Portal to SuFEx Click Chemistry: A Stable Fluorosulfuryl Imidazolium Salt Emerging as an "F-SO2+" Donor of Unprecedented Reactivity, Selectivity, and Scope Angewandte Chemie International Edition (via PubMed) URL: [Link]

  • The Certainty of a Few Good Reactions PMC - National Institutes of Health (NIH) URL:[Link]

  • SO2F Radical Sparkles From Sulfuryl Fluoride Gas Springer Nature Communities URL:[Link]

  • Imidazolium and benzimidazolium sulfonyl salts: Versatile functional group transfer reagents Tetrahedron Letters (via ResearchGate) URL:[Link]

Sources

Technical Guide: Benzimidazole-2-Sulfonyl Fluoride as a Serine Protease Inhibitor Probe

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, mechanism, and experimental protocols for Benzimidazole-2-sulfonyl fluoride , a specialized heteroaryl sulfonyl fluoride (HetSF) probe designed for the covalent inhibition and activity-based profiling of serine proteases.

Executive Summary

Benzimidazole-2-sulfonyl fluoride is a covalent chemical probe belonging to the Heteroaryl Sulfonyl Fluoride (HetSF) class. Unlike traditional aryl sulfonyl fluorides (e.g., PMSF, AEBSF) which rely solely on the reactivity of the sulfur(VI) center, the benzimidazole scaffold provides a "privileged structure" capable of specific non-covalent interactions (hydrogen bonding and


-stacking) within the S1 specificity pocket of serine proteases prior to covalent inactivation.

This guide outlines the mechanistic basis, stability profile, and validated protocols for utilizing Benzimidazole-2-sulfonyl fluoride in Activity-Based Protein Profiling (ABPP) and kinetic inhibition assays.

Chemical Biology & Mechanism of Action

The HetSF Advantage (SuFEx Chemistry)

Benzimidazole-2-sulfonyl fluoride operates via Sulfur-Fluoride Exchange (SuFEx) , a click-chemistry reaction widely championed for its balance of stability and reactivity.

  • Tunable Reactivity: The electron-deficient nature of the benzimidazole ring (specifically at the C2 position flanked by two nitrogens) enhances the electrophilicity of the sulfonyl fluoride group compared to benzenesulfonyl fluoride (PMSF). This makes it a "warhead" capable of reacting with nucleophilic serine residues that might be resistant to less reactive probes.

  • Context-Dependent Specificity: The sulfonyl fluoride is relatively inert to free thiols and cellular water (unlike sulfonyl chlorides), reacting preferentially with the activated hydroxyl group of the catalytic serine in the protease active site.

Mechanism of Inactivation

The inhibition follows a two-step mechanism:

  • Recognition (Michaelis Complex): The benzimidazole moiety binds in the S1 pocket. The N3 nitrogen of the ring can accept hydrogen bonds from the enzyme backbone (e.g., Gly193 in Chymotrypsin), orienting the warhead.

  • Sulfonylation (Covalent Capture): The catalytic serine hydroxyl (activated by the His-Asp dyad) attacks the sulfur center, displacing fluoride.

DOT Diagram: Mechanism of Action

Mechanism Enzyme Active Serine Protease (Cat. Ser-OH) Complex Michaelis Complex (Non-covalent Binding) Enzyme->Complex + Probe Probe Benzimidazole-2-SF (Inhibitor) Probe->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Ser-O(-) Attack Adduct Sulfonylated Enzyme (Inactive) TS->Adduct S-F Bond Cleavage Fluoride Fluoride Ion (F-) (Leaving Group) TS->Fluoride

Caption: Kinetic pathway of serine protease inactivation via SuFEx chemistry using Benzimidazole-2-sulfonyl fluoride.

Comparative Analysis: Probe Selection

When designing an experiment, it is critical to select the correct sulfonyl fluoride based on the target's active site architecture and the required aqueous stability.

FeaturePMSF (Phenylmethanesulfonyl fluoride)AEBSF (Pefabloc SC)Benzimidazole-2-sulfonyl fluoride
Class Aryl Sulfonyl FluorideAryl Sulfonyl FluorideHeteroaryl Sulfonyl Fluoride (HetSF)
Solubility Poor (requires EtOH/IPA)High (Water soluble)Moderate (DMSO stock recommended)
Reactivity ModerateModerateHigh (Electron-deficient ring)
Half-life (pH 7.5) ~1 hour~5-8 hours~30-60 mins (Target dependent)
Primary Use General lysis buffer additiveGeneral lysis buffer additiveActive-site probe / ABPP / Structural Biology
Selectivity Low (General Ser/Cys)Low (General Ser)Tunable (S1 pocket recognition)

Experimental Protocols

Preparation of Stock Solutions

Safety Note: Sulfonyl fluorides are irreversible inhibitors and potential respiratory irritants. Handle in a fume hood.

  • Weighing: Weigh 10 mg of Benzimidazole-2-sulfonyl fluoride.

  • Solvent: Dissolve in anhydrous DMSO (Dimethyl sulfoxide) or DMF to create a 100 mM stock solution. Avoid ethanol if long-term storage is intended, as solvolysis can occur over weeks.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Stable for 6 months.

    • Critical: Do not store in aqueous buffers. The probe hydrolyzes over time.

Kinetic Inhibition Assay (IC50 Determination)

This protocol validates the potency of the probe against a target protease (e.g., Trypsin, Chymotrypsin, or a specific recombinant protease).

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Triton X-100.

  • Substrate: Fluorogenic peptide (e.g., Suc-LLVY-AMC for chymotrypsin-like activity).

  • Enzyme: Purified Serine Protease (10 nM final concentration).

Workflow:

  • Dilution Series: Prepare a 2-fold dilution series of Benzimidazole-2-sulfonyl fluoride in Assay Buffer (Range: 100 µM to 0.1 µM). Keep DMSO constant at <1%.

  • Pre-incubation (Critical Step):

    • Mix 90 µL of Enzyme solution with 10 µL of Probe dilution.

    • Incubate at 25°C for 30 minutes . Note: Because this is a covalent inhibitor, inhibition is time-dependent. Consistent pre-incubation is mandatory.

  • Substrate Addition: Add 100 µL of fluorogenic substrate (50 µM final).

  • Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 20 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Activity vs. Log[Inhibitor] to determine IC50.
    
Activity-Based Protein Profiling (ABPP)

To identify off-target proteases or validate target engagement in complex proteomes (lysates).

DOT Diagram: ABPP Workflow

ABPP Lysate Cell Lysate (Proteome) Treatment Probe Treatment (1-10 µM, 1 hr) Lysate->Treatment Digest Tryptic Digestion Treatment->Digest Enrichment Click Chemistry (Optional) (If probe has alkyne tag) Digest->Enrichment LCMS LC-MS/MS Analysis Digest->LCMS Enrichment->LCMS Bioinf Identify Sulfonylated Peptides (+164 Da shift) LCMS->Bioinf

Caption: Workflow for identifying protease targets using Benzimidazole-2-sulfonyl fluoride in mass spectrometry.

Protocol:

  • Incubation: Treat 1 mg/mL cell lysate with 10 µM Benzimidazole-2-sulfonyl fluoride for 1 hour at RT.

  • Quenching: Add 4x Laemmli buffer (containing DTT) and boil for 5 minutes.

  • Analysis (Gel-Based): If using a fluorophore-tagged derivative, run SDS-PAGE and scan.

  • Analysis (Mass Spec): Perform tryptic digest. Analyze via LC-MS/MS.

    • Search Parameter: Look for a variable modification on Serine.[1]

    • Mass Shift: The addition of the benzimidazole-2-sulfonyl moiety (Calculation: MW of probe - MW of Fluoride).

Troubleshooting & Optimization

IssueProbable CauseSolution
Rapid Hydrolysis pH > 8.0 or Temperature > 37°CLower pH to 7.0-7.4; Perform incubations on ice if possible.
Precipitation High concentration in aqueous bufferEnsure DMSO stock is fully dissolved; Do not exceed 100 µM in buffer.
No Inhibition Target is not a Serine ProteaseVerify target class (use EDTA to rule out metalloproteases).
High Background Non-specific labeling of Lys/TyrTitrate concentration down; Reduce incubation time to <30 mins.

References

  • Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Nature Reviews Chemistry, 2, 0109. Link

  • Narayanan, A. & Jones, L. H. (2015).[1] "Sulfonyl fluorides as tools in chemical biology." Chemical Science, 6, 2650-2659. Link

  • Dong, J., et al. (2014).[1][2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524. Link

Sources

Methodological & Application

Synthesis of 1H-1,3-benzodiazole-2-sulfonyl fluoride from 2-mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Robust, Two-Step, One-Pot Synthesis of 1H-1,3-Benzodiazole-2-sulfonyl Fluoride from 2-Mercaptobenzimidazole

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. Starting from the commercially available and structurally significant 2-mercaptobenzimidazole, this guide details a two-step, one-pot procedure involving an initial oxidative chlorination to form the sulfonyl chloride intermediate, followed by an in-situ halide exchange to yield the target sulfonyl fluoride. We delve into the mechanistic rationale behind the chosen reagents and conditions, present a detailed, step-by-step protocol with integrated safety precautions, and offer guidance on product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and efficient method for accessing this important chemical scaffold.

Introduction and Scientific Context

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The derivative 2-mercaptobenzimidazole (MBI), which exists in a thiol-thione tautomerism, serves as a versatile precursor for a wide range of biologically active molecules.[2] In recent years, sulfonyl fluorides have emerged from relative obscurity to become highly sought-after functional groups in drug discovery. Their unique reactivity profile—stable to hydrolysis but reactive towards specific nucleophilic residues in proteins—makes them ideal "warheads" for covalent inhibitors and powerful connectors in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

This guide addresses the synthesis of this compound, a molecule that marries the privileged benzimidazole core with the reactive potential of a sulfonyl fluoride. The described protocol is optimized for efficiency and practicality, combining two distinct chemical transformations into a single reaction vessel to minimize handling and purification steps.

Mechanistic Principles and Rationale

The conversion of a thiol to a sulfonyl fluoride is not a direct transformation but proceeds through a more reactive intermediate, typically a sulfonyl chloride. The overall synthesis can therefore be understood in two sequential phases:

Phase I: Oxidative Chlorination The first step involves the oxidation of the sulfur atom of 2-mercaptobenzimidazole to a +VI oxidation state and its concurrent chlorination. While various reagents can accomplish this, a combination of an oxidizing agent and a chloride source is required.[3] Common methods include using N-chlorosuccinimide (NCS) in the presence of aqueous acid or a combination of hydrogen peroxide and thionyl chloride.[3][4] The reaction is believed to proceed through the formation of a disulfide intermediate, which is then successively oxidized and chlorinated to yield the sulfonyl chloride.[4] The choice of a mild but effective oxidant is crucial to prevent over-oxidation or degradation of the sensitive benzimidazole ring system.

Phase II: Fluoride-Chloride Halide Exchange The resulting 1H-1,3-benzodiazole-2-sulfonyl chloride is a reactive intermediate. Without isolation, a fluorinating agent is introduced into the reaction mixture. Potassium fluoride (KF) or potassium bifluoride (KHF₂) are commonly employed for this halide exchange (Halex) reaction.[5] The fluoride anion acts as a nucleophile, displacing the chloride from the sulfonyl group. This step is typically driven by the formation of a more stable S-F bond and the precipitation of potassium chloride. The use of an in-situ method streamlines the process, avoiding the isolation of the often unstable sulfonyl chloride intermediate.[5][6]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_start Starting Material cluster_process Two-Step, One-Pot Synthesis cluster_end Final Product A 2-Mercaptobenzimidazole B Step 1: Oxidative Chlorination (e.g., NCS, HCl, Acetonitrile) A->B Add Reagents C Intermediate (Not Isolated) 1H-1,3-Benzodiazole-2-sulfonyl Chloride B->C Reaction D Step 2: In-situ Fluorination (e.g., KF, Acetonitrile, Heat) C->D Add Fluorinating Agent E This compound D->E Reaction & Work-up

Caption: High-level workflow for the one-pot synthesis.

Detailed Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier RecommendationNotes
2-Mercaptobenzimidazole (MBI)≥98%Standard suppliersStarting material
N-Chlorosuccinimide (NCS)≥98%Standard suppliersRecrystallize from acetic acid if impure
Potassium Fluoride (KF)Anhydrous, Spray-driedStandard suppliersHighly hygroscopic; store in a desiccator.[7]
Acetonitrile (MeCN)Anhydrous, ≥99.8%Standard suppliers
Hydrochloric Acid (HCl)1 M aqueous solutionStandard suppliers
Ethyl Acetate (EtOAc)ACS GradeStandard suppliersFor extraction
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing
Sodium Sulfate (Na₂SO₄)AnhydrousStandard suppliersFor drying
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporatorN/AStandard laboratory equipment

3.2. Critical Safety Precautions

  • General: This procedure must be performed in a well-ventilated chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is suitable).[7][9]

  • N-Chlorosuccinimide (NCS): NCS is an irritant and an oxidizing agent. Avoid inhalation of dust and contact with skin and eyes.

  • Potassium Fluoride (KF): HIGHLY TOXIC. Toxic if swallowed, inhaled, or in contact with skin.[8][10] It can cause severe burns that may not be immediately painful. In case of skin contact, wash immediately and thoroughly with water and seek urgent medical attention. Have calcium gluconate gel available as a first aid antidote.

  • Acetonitrile (MeCN): Flammable liquid and vapor. Toxic if swallowed or inhaled. Handle with care.

  • Work-up: Quenching and extraction steps should be performed carefully to avoid pressure build-up.

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptobenzimidazole (1.50 g, 10.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous acetonitrile (80 mL) to the flask. Stir the resulting suspension at room temperature.

  • Acidification: Add 1 M hydrochloric acid (10 mL, 10.0 mmol, 1.0 equiv.) to the suspension. Stir for 5 minutes.

  • Oxidative Chlorination: Cool the mixture to 0 °C using an ice bath. Slowly add N-chlorosuccinimide (4.40 g, 33.0 mmol, 3.3 equiv.) portion-wise over 20-30 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts. The excess NCS ensures complete conversion of the thiol to the sulfonyl chloride.[4]

  • Reaction Monitoring (Step 1): Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:EtOAc), observing the consumption of the starting material.

  • In-situ Fluorination: To the reaction mixture containing the crude sulfonyl chloride, add anhydrous spray-dried potassium fluoride (2.90 g, 50.0 mmol, 5.0 equiv.).

    • Causality Note: A significant excess of KF is used to drive the halide exchange reaction to completion. The use of spray-dried KF provides a high surface area, enhancing reactivity.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the formation of the product by TLC or LC-MS if available.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove insoluble salts (KCl and excess KF). Wash the filter cake with a small amount of acetonitrile (2 x 10 mL).

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid residue.

  • Aqueous Work-up (Extraction): Dissolve the residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Causality Note: The water wash removes any remaining water-soluble impurities and salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography on silica gel to afford the pure product.[11]

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: A white to off-white solid.

  • Yield: Expected yields for this type of transformation are typically in the range of 60-80% after purification.

  • ¹H NMR: Expect to see aromatic protons characteristic of the benzimidazole ring system and the disappearance of the S-H proton from the starting material.

  • ¹⁹F NMR: A singlet corresponding to the sulfonyl fluoride group (SO₂F) should be observed.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the calculated exact mass of C₇H₅FN₂O₂S.

The diagram below outlines the key mechanistic steps.

Caption: Key transformations in the synthesis.

References
  • Molecular Interaction Mechanism between 2-Mercaptobenzimidazole and Copper-Zinc Superoxide Dismutase . PMC - NIH. [Link]

  • Safety Data Sheet: potassium fluoride . Chemos GmbH&Co.KG. [Link]

  • Potassium Fluoride - Safety Data Sheet . Boremco. [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives . ResearchGate. [Link]

  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities . PMC - NIH. [Link]

  • Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives . Iraqi Journal of Science. [Link]

  • Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives . Oriental Journal of Chemistry. [Link]

  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole . International Journal of Medical Research and Health Sciences. [Link]

  • (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities . ResearchGate. [Link]

  • Method for preparing sulfo-substituted benzimidazole and derivative thereof.
  • A process for the optical purification of benzimidazole derivatives.
  • Process for preparing substituted benzimidazole compounds.
  • Sulfonyl chloride synthesis by oxidation . Organic Chemistry Portal. [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES . DTIC. [Link]

  • Sulfonyl fluoride synthesis by fluorination . Organic Chemistry Portal. [Link]

  • Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides . ACS Publications. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry . RSC Publishing. [Link]

  • Synthesis and Evaluation of 1H-1, 3-Benzimidazole Derivatives as Potential Antidiabetic and Antioxidant Agents . Research Square. [Link]

  • CHEMISTRY OF THE BENZIMIDAZOLES . DTIC. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides . MDPI. [Link]

  • A process for the preparation of benzimidazole derivatives and their salts.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids . BALL LAB. [Link]

Sources

Application Note: Protocol for SuFEx Bioconjugation using Benzimidazole Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Sulfur-Fluoride Exchange (SuFEx) chemistry, often termed the "next generation of click chemistry," utilizes the unique stability-reactivity profile of sulfur(VI) fluorides.[1][2] Unlike traditional electrophiles (e.g., N-hydroxysuccinimide esters) that hydrolyze rapidly in aqueous media, sulfonyl fluorides (


) possess high hydrolytic stability yet react specifically with protein nucleophiles (Tyrosine, Lysine, Serine, Histidine) under proximity-driven conditions or specific pH activation [1].

This guide focuses on Benzimidazole Sulfonyl Fluorides (BIm-SFs) . The benzimidazole scaffold offers a distinct advantage over simple phenyl sulfonyl fluorides: tunable electrophilicity . The basic nitrogen within the imidazole ring (


) allows the reactivity of the sulfonyl fluoride warhead to be modulated by pH and local protein microenvironments.
Mechanistic Pillars[3][4][5][6][7]
  • "Goldilocks" Reactivity: The S(VI)-F bond is resistant to reduction and hydrolysis but susceptible to nucleophilic attack by hard nucleophiles (e.g., Tyrosine phenolates, Lysine amines) when assisted by H-bonding or specific protein pockets.

  • Protonation Switch: At slightly acidic pH or within acidic pockets, the protonation of the benzimidazole N3 enhances the electron-withdrawing nature of the ring, activating the C2-sulfonyl fluoride for faster conjugation.

  • Ligand-Directed Labeling: BIm-SFs are ideal for Activity-Based Protein Profiling (ABPP) where the benzimidazole moiety acts as a minimal pharmacophore, directing the warhead to specific binding sites [2].

Experimental Workflow Visualization

The following diagram illustrates the decision matrix and reaction pathway for BIm-SF bioconjugation.

SuFEx_Workflow Start Start: BIm-SF Probe Design Solubility Solubility Check (DMSO/Buffer) Start->Solubility Target_ID Target Identification (Lys vs. Tyr) Solubility->Target_ID Cond_A Condition A: Lysine Targeting (pH 8.0 - 8.5) Target_ID->Cond_A Surface Lysines Cond_B Condition B: Tyrosine Targeting (pH 7.2 - 7.5 + Proximity) Target_ID->Cond_B Active Site Tyr/Ser Incubation Incubation (37°C, 1-4 hrs) Cond_A->Incubation Cond_B->Incubation Quench Quench (TFA or Excess Small Mol. Amine) Incubation->Quench Analysis LC-MS/MS Analysis (Mass Shift: +Probe - HF) Quench->Analysis

Figure 1: Decision tree for optimizing Benzimidazole Sulfonyl Fluoride bioconjugation based on target residue and environmental pH.

Materials & Reagents

ComponentSpecificationPurpose
BIm-SF Probe >95% Purity (HPLC)Electrophilic labeling agent.
Reaction Buffer (Lys) 50 mM HEPES, pH 8.2Promotes Lysine deprotonation (

).
Reaction Buffer (Tyr) 50 mM PBS, pH 7.4Physiological pH; relies on Tyr perturbation (

).
Quenching Agent 1% Formic Acid or 5 mM TrisStops reaction; acid stabilizes the remaining SF.
Organic Co-solvent DMSO (Anhydrous)Solubilizes the hydrophobic benzimidazole core.
Digest Enzyme Sequencing Grade TrypsinCleaves proteins for MS analysis.

Protocol: Bioconjugation & Labeling[7][8]

Phase 1: Probe Preparation

Note: Sulfonyl fluorides are stable in water but should be stored as solids or in anhydrous DMSO to prevent slow hydrolysis over months.

  • Stock Solution: Dissolve the BIm-SF probe in anhydrous DMSO to a concentration of 10 mM .

  • Quality Control: Verify integrity via LC-MS. The S-F bond is distinct; look for the parent mass. Absence of the fluoride (hydrolysis to sulfonic acid, M-F+OH) indicates degradation.

Phase 2: Protein Labeling Reaction

This protocol is optimized for a standard protein concentration of 1 mg/mL (approx. 20-50 µM).

  • Buffer Exchange: Ensure the target protein is in the appropriate buffer (PBS pH 7.4 for specific pocket labeling; HEPES pH 8.2 for surface lysine labeling). Avoid buffers with primary amines (Tris) during the reaction phase.

  • Probe Addition:

    • Add the BIm-SF stock to the protein solution.

    • Final Concentration: 100 µM to 500 µM (typically 10x - 20x molar excess over protein).

    • DMSO Limit: Keep final DMSO concentration < 2% (v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate at 37°C for 1 to 4 hours .

    • Expert Insight: Unlike Sulfonyl Chlorides which react in seconds, SFs are "slow" electrophiles. They require time to explore the binding pocket and find the correct geometry for the Sulfur(VI) fluoride exchange [3].

  • Quenching:

    • For Gel Analysis: Add 4x SDS-PAGE loading buffer (containing reducing agents) and boil for 5 mins.

    • For MS Analysis: Add Formic Acid to a final concentration of 1% (v/v) or perform a desalting column step (e.g., Zeba Spin) to remove excess probe.

Phase 3: Validation & Analysis

To confirm conjugation, Intact Protein Mass Spectrometry is the gold standard.

  • Expected Mass Shift: The reaction releases HF.

    • Example: If Probe MW = 300 Da, the protein adduct adds +280 Da.

Optimization Guide: pH and Reactivity

The benzimidazole core allows for unique pH-dependent tuning. The following data summarizes the labeling efficiency of a model BIm-SF probe against BSA (Lysine-rich) and Chymotrypsin (Active site Serine/Histidine).

ParameterCondition A (Acidic/Neutral)Condition B (Basic)
pH 6.5 - 7.48.0 - 8.5
Benzimidazole State Partially Protonated (Activated Electrophile)Neutral
Target Residue Tyrosine / Serine (in active sites)Lysine (Surface accessible)
Mechanism Proximity-driven; H-bond assisted.Brute-force nucleophilic attack.
Reaction Time 4 - 12 Hours1 - 2 Hours
Specificity High (Ligand directed)Moderate (Surface labeling)

Expert Note: If non-specific labeling is observed, lower the pH to 7.0 and reduce probe concentration. The BIm-SF is designed to be a "latent" electrophile that only reacts when held in close proximity to a nucleophile by the benzimidazole's binding affinity [4].

Troubleshooting & Critical Factors

Hydrolysis vs. Labeling

While stable, SFs do hydrolyze eventually.[2] If labeling yield is low:

  • Check pH: Above pH 9.0, hydrolysis competes significantly with labeling.

  • Check Sterics: The benzimidazole group is bulky. Ensure the target site can accommodate the scaffold.

"Silent" Labeling

SuFEx reactions are chemically silent (no gas evolution, no color change).

  • Solution: Use a BIm-SF probe equipped with an Alkyne handle . Post-labeling, perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide (e.g., Rhodamine-N3) to visualize the labeled protein on an SDS-PAGE gel.

Chemical Compatibility
  • Compatible: TCEP, DTT (Reducing agents do not reduce the S(VI)-F bond).

  • Incompatible: High concentrations of Imidazole (competitor for binding) or Tris (competitor for reaction) during the labeling step.

References

  • Dong, J., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4] Angewandte Chemie International Edition. [Link]

  • Narayanam, M. K., et al. (2021). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science. [Link]

  • Jones, L. H. (2018). SuFEx Chemical Proteomics: Profiling the Reactivity of Sulfonyl Fluorides in Complex Proteomes. Journal of the American Chemical Society. [Link]

  • Mortenson, D. E., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles.[5] Journal of the American Chemical Society. [Link]

Sources

Application Note: Solvent Compatibility for 1H-Benzimidazole-2-Sulfonyl Fluoride (BISF)

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solvent compatibility, handling, and experimental protocols for 1H-benzimidazole-2-sulfonyl fluoride (referred to herein as BISF ). This compound represents a specialized class of SuFEx (Sulfur-Fluoride Exchange) reagents, combining the heterocyclic solubility profile of a benzimidazole with the latent electrophilicity of a sulfonyl fluoride.

Executive Summary & Mechanistic Basis

1H-benzimidazole-2-sulfonyl fluoride (BISF) is a covalent modifier typically used to target nucleophilic residues (Serine, Tyrosine, Lysine, Histidine) in protein active sites or allosteric pockets. Unlike highly reactive sulfonyl chlorides, the sulfonyl fluoride (–SO₂F) warhead possesses a unique "stability-reactivity" balance known as SuFEx chemistry . It resists rapid hydrolysis in neutral aqueous buffers but reacts specifically within the structured environment of a protein binding pocket.

However, the benzimidazole core introduces significant solubility challenges (planar, hydrophobic stacking), while the sulfonyl fluoride introduces stability constraints (pH-dependent hydrolysis). Successful application requires a solvent system that solubilizes the core without triggering premature hydrolysis of the warhead.

Critical Physicochemical Profile
FeaturePropertyImpact on Assay
Warhead Sulfonyl Fluoride (–SO₂F)Hydrolytically Unstable at pH > 8.0. Stable in anhydrous organic solvents.
Scaffold BenzimidazoleLipophilic & Planar. Prone to π-π stacking and precipitation in aqueous buffers >1% DMSO.
pKa ~5.5 (Benzimidazole N-H)Amphoteric. Solubility increases at low pH, but reactivity decreases. Optimal Assay pH: 7.2–7.6.

Solvent Selection Strategy

A. Primary Stock Solvents (Anhydrous)

The choice of stock solvent is binary: it must be polar enough to dissolve the benzimidazole but aprotic to prevent solvolysis.

  • Recommended: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .

    • Why: High dielectric constant disrupts benzimidazole stacking; aprotic nature preserves the –SO₂F bond.

    • Concentration: Prepare stocks at 10–50 mM . Higher concentrations (e.g., 100 mM) may crash out upon freezing due to low temperature solubility drops.

  • Avoid: Alcohols (Ethanol, Methanol).

    • Why: Primary alcohols can slowly attack the sulfonyl fluoride (alcoholysis), forming sulfonate esters over time, effectively inactivating the probe.

B. Aqueous Assay Buffers
  • pH Tolerance: Strict window of pH 6.0 – 8.0 .

    • Risk:[1][2] At pH > 8.5, hydroxide ions (OH⁻) act as nucleophiles, hydrolyzing BISF to the inactive sulfonic acid (1H-benzimidazole-2-sulfonic acid) within minutes.

  • Additives:

    • Surfactants: 0.01% Triton X-100 or Tween-20 is mandatory to prevent the benzimidazole core from forming colloidal aggregates (promiscuous inhibitors).

    • Carrier Proteins: BSA (0.1%) helps solubility but may scavenge the inhibitor if it contains accessible reactive surface residues. Use low-fatty-acid BSA if necessary.

Visual Workflow & Logic

Experimental Design: Solubilization & Delivery

The following diagram illustrates the critical path for introducing BISF into an assay without precipitation or inactivation.

BISF_Workflow Stock Solid BISF (-20°C Storage) MasterStock Master Stock (50 mM in DMSO) Stock->MasterStock Dissolve Solvent Anhydrous DMSO (Freshly Opened) Solvent->MasterStock Intermed Intermediate Dilution (10x Assay Conc. in 10% DMSO Buffer) MasterStock->Intermed Rapid Mixing (Vortex) Precip FAILURE: Precipitation (Cloudy/Aggregates) MasterStock->Precip Freeze/Thaw Cycles Assay Final Assay Well (1% DMSO, pH 7.4) Intermed->Assay Add to Protein Intermed->Precip Slow Addition to Aqueous Hydrolysis FAILURE: Hydrolysis (Inactive Sulfonic Acid) Assay->Hydrolysis pH > 8.0 or Long Incubation

Caption: Workflow for solubilizing BISF. Green nodes indicate stable states; black nodes indicate failure modes (precipitation or hydrolysis).

Detailed Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a standard stock free of water contaminants.

  • Weighing: Weigh BISF powder into a glass amber vial (plastic may leach plasticizers or absorb the hydrophobic compound).

  • Solvent Addition: Add Anhydrous DMSO (≥99.9%, stored over molecular sieves) to achieve a 20 mM concentration.

    • Calculation: Mass (mg) / MW ( g/mol ) × 1000 / Volume (mL) = Concentration (mM).

  • Dissolution: Vortex vigorously for 30 seconds. Sonicate for 5 minutes in a water bath if visible particles remain.

  • Storage: Aliquot into single-use volumes (e.g., 20 µL) in PCR tubes. Store at -80°C .

    • Caution: Do not subject to more than 2 freeze-thaw cycles. Moisture uptake from air into DMSO promotes hydrolysis.

Protocol B: The "Rapid-Dispersion" Dilution Method

Objective: Dilute hydrophobic BISF into aqueous buffer without crashing out.

Context: Adding 100% DMSO stock directly to a static buffer often causes local high concentrations, leading to immediate precipitation (the "white cloud" effect).

  • Prepare Buffer: PBS or Tris-HCl (pH 7.4), containing 0.01% Triton X-100 .

  • Intermediate Step (Optional but Recommended):

    • Prepare a 10x working solution in buffer containing 10% DMSO .

    • Example: To get 100 µM final in assay, make a 1 mM intermediate by adding 5 µL of 20 mM Stock to 95 µL of Buffer. Vortex immediately upon addition.

  • Final Addition:

    • Add the 10x intermediate to your assay well (containing protein/cells).

    • Final solvent concentration: 1% DMSO .

    • Mix by pipetting up and down 3 times.

Protocol C: Stability Validation (HPLC/LC-MS)

Objective: Verify that BISF remains intact during the assay timeframe.

  • Incubation: Prepare a "Mock Assay" (Buffer + BISF, no protein). Incubate at 37°C.

  • Sampling: At T=0, 30, 60, and 120 minutes, remove 50 µL.

  • Quenching/Extraction: Add 50 µL Acetonitrile (ACN) + 0.1% Formic Acid.

  • Analysis: Inject onto Reverse-Phase HPLC (C18 column).

    • Monitor: Disappearance of the BISF peak and appearance of the sulfonic acid hydrolysis product (usually elutes earlier due to high polarity).

    • Acceptance Criteria: >80% intact BISF at the end of the assay duration.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation immediately upon additionLocal solubility limit exceeded.Use the Intermediate Dilution method (Protocol B). Increase Triton X-100 to 0.05%.
Loss of Activity over time (in stock)Water contamination in DMSO.Discard stock. Use Anhydrous DMSO (Sigma-Aldrich #276855 or equivalent) and store over molecular sieves.
Loss of Activity in assay (rapid)pH-mediated hydrolysis.Check buffer pH. Ensure pH is ≤ 7.5 . Avoid Carbonate buffers (often pH > 9).
Non-linear inhibition (IC50 varies with enzyme conc.)Aggregation-based inhibition.Add 0.01% Triton X-100 to the assay buffer. If inhibition persists, it is likely a true covalent event.

References

  • SuFEx Chemistry Foundation

    • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Sulfonyl Fluoride Stability

    • Narayanam, M. K., et al. (2020).[3] "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Chemical Science, 11, 8767-8775. Link

  • Benzimidazole Solubility & Handling

    • BenchChem Application Notes.[4] "Solubility Challenges with Heterocyclic Sulfonyl Fluorides." (Generalized Protocol adapted for Benzimidazole scaffolds). Link

  • Covalent Inhibitor Validation

    • Singh, J., et al. (2011). "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 10, 307-317. Link

Sources

Optimizing pH for benzimidazole-2-sulfonyl fluoride protein labeling

Author: BenchChem Technical Support Team. Date: March 2026

Precision Engineering of Protein Bioconjugation: Optimizing pH for Benzimidazole-2-Sulfonyl Fluoride SuFEx Labeling

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized protein bioconjugation by expanding the druggable target space beyond highly reactive, yet rare, cysteine residues[1]. Benzimidazole-2-sulfonyl fluoride represents a privileged class of SuFEx warheads[2]. The electron-withdrawing benzimidazole scaffold not only tunes the electrophilicity of the sulfonyl fluoride hub but also serves as a structural anchor capable of hydrogen bonding within protein microenvironments[3]. However, achieving site-specific chemoselectivity requires precise manipulation of the reaction environment. This application note details the mechanistic causality and provides a self-validating protocol for optimizing pH to direct benzimidazole-2-sulfonyl fluoride labeling toward specific amino acid residues.

Mechanistic Principles: The Causality of pH in SuFEx Chemoselectivity

Unlike traditional maleimide or NHS-ester chemistries, which are governed by simple nucleophilic substitution, SuFEx is a context-dependent, proximity-driven process[1]. The reaction requires the nucleophilic attack of an amino acid side chain on the S(VI) center, coupled with the hydrogen-bond-mediated activation and departure of the fluoride ion[4].

The protonation state of the target amino acid—dictated entirely by the buffer pH and local protein microenvironment—is the master switch for chemoselectivity:

  • Tyrosine (Tyr, pKa ~10.0): At a mildly basic pH (7.5–8.5), the bulk solution remains below the absolute pKa of tyrosine. However, in specific protein pockets where tyrosine is adjacent to basic residues (e.g., arginine or lysine), its local pKa is depressed[5]. This allows it to exist transiently as a highly nucleophilic phenoxide, enabling site-specific labeling without chaotic pan-labeling[6].

  • Lysine (Lys, pKa ~10.5): Lysine reacts exclusively in its unprotonated primary amine state. While labeling can occur at pH 8.0, driving the pH above 9.0 forces widespread, non-specific lysine modification, which often outcompetes targeted tyrosine labeling and accelerates warhead hydrolysis[7].

  • Histidine (His, pKa ~6.0): Histidine can be labeled at physiological pH (6.5–7.4), but this strictly requires a pre-equilibrium binding event where the benzimidazole scaffold docks into a specific pocket, forcing the sulfonyl fluoride into immediate proximity with the imidazole ring[8].

SuFEx_Mechanism Warhead Benzimidazole-2-SF (SuFEx Hub) pH_Low Acidic/Neutral pH (6.0 - 7.4) Warhead->pH_Low pH_Mid Mild Basic pH (7.5 - 8.5) Warhead->pH_Mid pH_High High Basic pH (> 9.0) Warhead->pH_High His_Target Histidine Modification (Context-Dependent) pH_Low->His_Target Pre-equilibrium binding Tyr_Target Tyrosine Modification (Phenoxide Formation) pH_Mid->Tyr_Target Optimal chemoselectivity Lys_Target Lysine Modification (Amine Deprotonation) pH_Mid->Lys_Target Slower kinetics pH_High->Lys_Target Rapid pan-labeling Hydrolysis Warhead Hydrolysis (Sulfonate Formation) pH_High->Hydrolysis Major side-reaction

Logical flow of pH-dependent amino acid chemoselectivity in SuFEx labeling.

Experimental Design: Building a Self-Validating System

To ensure that observed labeling is a true covalent SuFEx event and not an artifact of non-covalent aggregation or warhead degradation, the protocol must be designed as a self-validating system.

Buffer Selection: Amine-containing buffers (e.g., Tris, Glycine) must be strictly avoided as they will act as competitive nucleophiles. Phosphate-Buffered Saline (PBS) or HEPES are mandatory[6]. Solubility Management: Benzimidazole-2-sulfonyl fluorides exhibit limited aqueous solubility. The warhead must be prepared as a concentrated stock in anhydrous DMSO, ensuring the final reaction mixture does not exceed 5% DMSO (v/v) to prevent protein denaturation. Internal Controls:

  • Negative Control A (Vehicle): Protein + DMSO (Establishes baseline intact mass).

  • Negative Control B (Quenched): Warhead pre-incubated with excess hydroxylamine before adding to the protein (Proves labeling requires an intact S-F bond).

Step-by-Step Protocol: pH Optimization Matrix

This protocol utilizes a pH matrix to empirically determine the optimal thermodynamic window for your specific target protein.

Phase 1: Preparation of Reagents

  • Prepare a 10 mM stock solution of Benzimidazole-2-sulfonyl fluoride in anhydrous DMSO. Store at -20°C in single-use aliquots to prevent ambient moisture hydrolysis.

  • Dialyze the target protein (10–50 µM) into four separate amine-free buffer systems:

    • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 6.8

    • Buffer B: 50 mM PBS, 150 mM NaCl, pH 7.4

    • Buffer C: 50 mM PBS, 150 mM NaCl, pH 8.0

    • Buffer D: 50 mM Bicine, 150 mM NaCl, pH 8.8

Phase 2: The Labeling Reaction 3. Aliquot 100 µL of the protein solution from each buffer system into low-binding microcentrifuge tubes. 4. Initiate the reaction by adding the Benzimidazole-2-sulfonyl fluoride stock to a final concentration of 100–500 µM (10 to 10-fold molar excess). Ensure rapid vortexing during addition to prevent localized precipitation. 5. Incubate the reactions at 25°C or 37°C for 2 to 16 hours under gentle agitation[7].

Phase 3: Quenching and Analysis 6. Quench the unreacted sulfonyl fluoride by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for 15 minutes. 7. Analyze the samples via LC-MS/MS (Intact Mass Analysis) to determine the stoichiometry of labeling, followed by bottom-up peptide mapping to confirm the specific residue modified[3].

Protocol_Workflow Step1 1. Preparation Equilibrate protein in amine-free buffers (pH 6.8 - 8.8) Step2 2. Reagent Addition Add Benzimidazole-2-SF (Max 5% DMSO final) Step1->Step2 Step3 3. Incubation Agitate at 25°C - 37°C for 2 to 16 hours Step2->Step3 Step4 4. Quenching Neutralize with excess Tris or hydroxylamine Step3->Step4 Step5 5. Validation LC-MS/MS Intact Mass & Peptide Mapping Step4->Step5

Self-validating experimental workflow for optimizing SuFEx protein bioconjugation.

Quantitative Optimization Matrix

The following table summarizes the expected kinetic and chemoselective outcomes across the pH gradient, serving as a benchmark for your LC-MS/MS data.

Reaction pHPrimary Target ResidueExpected Labeling KineticsRisk of Warhead HydrolysisStructural Integrity Risk
pH 6.8 Histidine (Contextual)Slow (Requires high affinity)Very LowLow
pH 7.4 Histidine / TyrosineModerateLowLow
pH 8.0 Tyrosine (Chemoselective)Fast (Optimal Window)ModerateLow
pH 8.8 Lysine (Pan-labeling)Very Fast (Non-specific)HighModerate (Aggregation)

Expert Insights & Troubleshooting

  • Signal Loss at High pH: If intact mass analysis shows no mass shift at pH > 8.5, the benzimidazole-2-sulfonyl fluoride has likely undergone rapid base-catalyzed hydrolysis to the unreactive sulfonate[7]. Lower the pH to 7.8 and increase the incubation time.

  • Protein Precipitation: If precipitation occurs upon warhead addition, the local concentration of DMSO is too high, or the protein is approaching its isoelectric point (pI). Pre-dilute the warhead stock in the reaction buffer (without protein) immediately before adding it to the protein sample, or adjust the buffer pH away from the protein's pI.

  • Hyper-Reactivity: If multiple additions (+1, +2, +3 mass shifts) are observed at pH 7.4, the protein likely possesses a hyper-reactive microenvironment where proximal basic residues are highly activating a specific tyrosine or lysine[5]. Reduce the molar excess of the warhead from 10x to 2x.

References

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)
  • Chemoselective sulfonyl fluoride exchange (SuFEx)
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space Source: RSC URL
  • Structure-based design and analysis of SuFEx chemical probes Source: PMC - NIH URL
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators Source: PMC - NIH URL
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases Source: ResearchGate URL
  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates Source: PMC - NIH URL
  • Sulfonyl fluorides as privileged warheads in chemical biology Source: SciSpace URL

Sources

Preparation of benzimidazole-2-sulfonyl fluoride stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Introduction: The Criticality of Stock Solution Integrity

Benzimidazole-2-sulfonyl fluoride is a reactive heterocyclic compound increasingly utilized in chemical biology and drug discovery. As a sulfonyl fluoride, it belongs to a class of electrophiles capable of forming stable covalent bonds with nucleophilic amino acid residues in proteins, making it a valuable warhead for designing covalent inhibitors and chemical probes.[1] The benzimidazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[2][3][4]

The success of any screening or cell-based assay hinges on the accurate and consistent concentration of the test compound. Dimethyl sulfoxide (DMSO) is the solvent of choice for high-throughput screening libraries due to its exceptional ability to dissolve a wide range of organic molecules.[5][6][7] However, the preparation of stock solutions is not a trivial matter. The inherent reactivity of the sulfonyl fluoride moiety and the specific physicochemical properties of DMSO necessitate a carefully controlled and rigorously executed protocol.[8][9]

This document provides a comprehensive, field-proven guide to preparing, storing, and handling stock solutions of benzimidazole-2-sulfonyl fluoride in DMSO. Our objective is to move beyond a simple list of steps, instead explaining the underlying chemical principles to empower researchers to generate reliable, reproducible data and avoid common pitfalls that can compromise experimental outcomes.

Foundational Principles: Understanding the Components

A robust protocol is built on a solid understanding of the materials involved. The interaction between the solute (benzimidazole-2-sulfonyl fluoride) and the solvent (DMSO) dictates every step of the process.

The Nature of Benzimidazole-2-sulfonyl Fluoride
  • Electrophilicity and Reactivity: The sulfonyl fluoride (-SO₂F) group is an electrophilic "warhead." Its primary vulnerability is hydrolysis, where reaction with water will convert the sulfonyl fluoride to the corresponding sulfonic acid, rendering it inactive for its intended covalent modification.[10] While generally more stable in aqueous media than their sulfonyl chloride counterparts, their long-term stability in the presence of moisture is limited.[9] This reactivity mandates the use of anhydrous (dry) solvent and storage conditions that prevent moisture ingress.

  • Safety Profile: As reactive electrophiles, sulfonyl fluorides must be handled with care. They are potential irritants and sensitizers. All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood with appropriate Personal Protective Equipment (PPE).[11][12][13][14]

The Properties of Dimethyl Sulfoxide (DMSO)

DMSO is a powerful tool, but its properties must be respected to ensure the integrity of the dissolved compound.

  • Universal Solvent Power: DMSO is a highly polar, aprotic solvent capable of dissolving both polar and nonpolar compounds, making it ideal for compound libraries.[6][7]

  • Hygroscopicity (Critical Point): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][15] This is the most significant threat to the stability of a benzimidazole-2-sulfonyl fluoride stock solution. Absorbed water can lead to hydrolysis of the compound, resulting in a lower-than-expected active concentration. Therefore, the use of high-purity, anhydrous DMSO is non-negotiable.

  • Freezing Point: DMSO has a relatively high freezing point of ~18.5°C (65.3°F).[16] This means it can solidify at or near standard room temperature. While freezing itself does not typically harm small molecules, repeated freeze-thaw cycles increase the risk of water condensation inside the vial each time it is opened, accelerating compound degradation.[5][17][18]

  • Dermal Penetration: DMSO is known for its ability to penetrate the skin and can carry dissolved substances along with it.[7][19][20] This property underscores the importance of wearing appropriate gloves and avoiding all skin contact.

Materials and Equipment

Reagents & Consumables
  • Benzimidazole-2-sulfonyl fluoride (or derivative)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, <0.03% water content[21]

  • Low-volume, screw-cap vials (amber glass or polypropylene) with PTFE-lined caps

  • Sterile, low-retention pipette tips

  • Inert gas (Argon or Nitrogen), optional but recommended

Equipment
  • Certified Chemical Fume Hood

  • Analytical Balance (readable to at least 0.1 mg)

  • Vortex Mixer

  • Bath Sonicator

  • Calibrated Pipettes (P1000, P200, P20)

  • -20°C and -80°C Freezers (non-cycling/manual defrost preferred)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat

Experimental Workflows & Protocols

The following diagram outlines the comprehensive workflow for preparing and managing stock solutions.

Caption: High-level workflow for stock solution preparation and use.

Protocol 1: Preparation of a 100 mM Primary Stock Solution

This protocol is designed for preparing a high-concentration stock, which serves as the source for all subsequent dilutions.

  • Pre-equilibration: Allow the vial of benzimidazole-2-sulfonyl fluoride and a sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents moisture condensation on cold surfaces.

  • Safety First: Don all required PPE and perform all subsequent steps within a chemical fume hood.

  • Weighing: Using an analytical balance, carefully weigh out the desired mass of the solid compound into a sterile, appropriately sized vial (e.g., a 1.5 mL amber glass vial). For example, to make 1 mL of a 100 mM solution of a compound with a molecular weight of 200.2 g/mol , you would weigh 20.02 mg.

  • Solvent Calculation: Calculate the precise volume of anhydrous DMSO required to achieve the target concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Dissolution: a. Add approximately 80% of the calculated DMSO volume to the vial containing the compound. b. Tightly cap the vial and vortex for 1-2 minutes.[5] c. If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[5] Sonication uses ultrasonic waves to break up solid aggregates and accelerate dissolution. d. Optional: If dissolution is still incomplete, gentle warming in a 37°C water bath for a few minutes can be attempted. However, use caution as heat can potentially degrade some compounds.[5]

  • Final Volume Adjustment: Once the solid is completely dissolved, add the remaining DMSO to reach the final calculated volume. Vortex briefly to ensure homogeneity.

  • Visual Confirmation: Hold the vial against a light source to confirm that no solid particulates or precipitate are visible. The solution should be clear and homogenous.

Protocol 2: Aliquoting and Long-Term Storage

The cardinal rule of stock solution maintenance is to avoid repeated freeze-thaw cycles .[5][18][22] Aliquoting into single-use volumes is the most effective strategy to ensure long-term stability.

  • Prepare Aliquot Vials: Label several small, screw-cap vials with the compound name, concentration, solvent (DMSO), and date.

  • Dispense Aliquots: Carefully pipette small, single-use volumes (e.g., 10-50 µL) of the primary stock solution into the prepared vials. The aliquot volume should be chosen based on the needs of a typical experiment.

  • Seal Tightly: Securely fasten the caps on all vials. For ultimate protection against moisture, consider wrapping the cap-vial interface with parafilm.

  • Storage: Place the aliquots in a freezer box and store them at the appropriate temperature.

Storage ConditionRecommended DurationRationale
-20°C Up to 1 monthSuitable for short-term storage. Minimizes degradation compared to 4°C or room temperature.[22]
-80°C > 6 monthsThe gold standard for long-term storage, significantly slowing any potential degradation pathways.[22]
Table 1: Recommended Storage Conditions for DMSO Stock Solutions.
Protocol 3: Preparation of Working Solutions for Assays

A common failure mode is compound precipitation when a concentrated DMSO stock is diluted directly into an aqueous assay buffer.[5] The following serial dilution strategy mitigates this risk.

Caption: Serial dilution workflow to prevent precipitation.

  • Thaw: Remove a single aliquot of the high-concentration stock from the freezer and allow it to thaw completely at room temperature.

  • Intermediate Dilutions in 100% DMSO: Perform one or more serial dilutions in 100% anhydrous DMSO to get closer to the final desired concentration range. For example, dilute the 100 mM stock 1:10 in DMSO to create a 10 mM stock.

  • Final Aqueous Dilution: For the final step, add the last DMSO-based intermediate solution to the aqueous assay buffer while vortexing the buffer.[10] This rapid mixing helps disperse the compound before it has a chance to precipitate.

  • DMSO Concentration Control: Crucially, ensure the final concentration of DMSO in the assay well is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[5][22][23] Always include a vehicle control in your experiments containing the same final concentration of DMSO.[23][24]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound fails to dissolve 1. Insufficient solvent volume.2. Compound has low intrinsic solubility.3. DMSO has absorbed water, reducing its solvating power.[15]1. Double-check all calculations.2. Continue sonication. Gentle warming (37°C) may be applied cautiously.[5]3. Use a fresh, sealed bottle of anhydrous DMSO. Prepare a more dilute stock solution.
Precipitation after storage 1. Solution was supersaturated.2. Water was introduced during handling or freeze-thaw cycles.3. Compound is crystallizing out of the amorphous state.[17]1. Thaw and attempt to redissolve with sonication. If unsuccessful, the stock must be remade at a lower concentration.2. Discard the stock. Ensure proper aliquoting and handling in the future.
Inconsistent assay results 1. Inaccurate pipetting during stock preparation or dilution.2. Compound degradation due to hydrolysis.3. Incomplete dissolution of the primary stock.1. Ensure pipettes are calibrated. 2. Prepare a fresh stock solution from solid material using anhydrous DMSO and proper storage protocols.3. Always visually inspect the primary stock for clarity before use.
Table 2: Common Issues and Solutions in Stock Preparation.

References

  • New Jersey Department of Health. Common Name: SULFURYL FLUORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Aure Chemical. (2026). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. Aure Chemical. [Link]

  • Egorov, A. et al. (2013). High-throughput quality control of DMSO acoustic dispensing using photometric dye methods. PubMed. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. AntBio. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this?. ResearchGate. [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • Morin, M. et al. (2018). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024). How do you use dmso. [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. Reddit. [Link]

  • Semantic Scholar. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. [Link]

  • Aure Chemical. How to Choose the Right DMSO: Considerations for Purity, Specifications, and Suppliers. Aure Chemical. [Link]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. [Link]

  • ResearchGate. (2023). Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. [Link]

  • ACS Green Chemistry. Sustainable synthesis of sulfonyl fluorides in water. [Link]

  • ResearchGate. (2023). How to do proper DMSO control for cell culture drug treatments?. [Link]

  • Semantic Scholar. (2022). Review Article Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]

  • Am Ende, C. W. et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]

  • PMC. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... [Link]

  • ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds. [Link]

  • National Institutes of Health. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]

  • Parker, C. G. et al. (2022). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC. [Link]

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Application Note: Microwave-Assisted Synthesis of Benzodiazole Sulfonyl Fluoride Derivatives for SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

Benzodiazole (commonly benzimidazole) scaffolds are privileged structures in drug discovery, frequently serving as the core for α-glucosidase inhibitors, anticoagulants, and anticancer therapeutics (). Concurrently, Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a premier method for late-stage functionalization and the development of targeted covalent inhibitors. Sulfonyl fluorides are the ideal electrophilic hubs for SuFEx because they exhibit an exceptional balance of stability—resisting aqueous hydrolysis under physiological conditions—while reacting selectively with specific nucleophiles (e.g., serine, tyrosine, or primary amines) under tailored catalysis.

Synthesizing these heteroaryl sulfonyl fluorides using conventional thermal heating is notoriously slow (often >24 hours) and low-yielding due to the competitive hydrolysis of the highly reactive sulfonyl chloride intermediate. To overcome this, we detail a next-generation protocol utilizing microwave-assisted fluorination in ionic liquids .

The Causality Behind the Chemistry
  • Why Microwave Irradiation? Microwave synthesis relies on dielectric heating. Unlike conventional convection heating, microwave energy directly couples with the dipoles of the solvent and reactants, leading to instantaneous, volumetric heating. This rapidly overcomes the activation energy barrier for fluorination, reducing reaction times from days to minutes ().

  • Why [BMIM][F] Ionic Liquid? 1-Butyl-3-methylimidazolium fluoride ([BMIM][F]) is an exceptional microwave susceptor due to its high ionic conductivity. Furthermore, it acts as a synergistic phase-transfer catalyst and a supplementary "naked" fluoride source, drastically enhancing the nucleophilic substitution of chloride by potassium fluoride (KF) ().

  • Why Low-Temperature Oxidative Chlorination? The conversion of the starting benzodiazole-2-thiol to the sulfonyl chloride is highly exothermic. Maintaining the reaction at -5 °C to 0 °C prevents the over-oxidation of the sulfur species into the unreactive sulfonic acid ().

Chemical Workflow Visualization

The following diagram illustrates the two-step transformation from the raw thiol to the SuFEx-ready sulfonyl fluoride hub.

G A Benzodiazole Thiol (Starting Material) B Oxidative Chlorination NaOCl, HCl, 0°C A->B Step 1 C Benzodiazole Sulfonyl Chloride B->C D Microwave Fluorination KF, [BMIM][F], 100°C C->D Step 2 E Benzodiazole Sulfonyl Fluoride D->E F SuFEx Click Chemistry (Target Conjugation) E->F Application

Figure 1: Two-step workflow for the synthesis of benzodiazole sulfonyl fluorides and SuFEx application.

Experimental Protocol & Self-Validating Systems

Materials & Equipment
  • Reagents: Benzodiazole-2-thiol derivatives, Sodium hypochlorite (NaOCl, 6% aqueous), 1M HCl, Dichloromethane (DCM), Anhydrous Potassium Fluoride (KF), 1-Butyl-3-methylimidazolium fluoride ([BMIM][F]).

  • Equipment: Dedicated microwave synthesis reactor (e.g., CEM Discover or Anton Paar Monowave) with sealed 10 mL pressure vials; LC-MS system; Rotary evaporator.

Step 1: Oxidative Chlorination
  • Preparation: Suspend 5.0 mmol of the benzodiazole-2-thiol in a biphasic mixture of DCM (25 mL) and 1M HCl (25 mL) in a 125-mL Erlenmeyer flask.

  • Cooling: Submerge the flask in an ice/salt bath to achieve an internal temperature of -5 °C to 0 °C. Causality: Strict temperature control suppresses the formation of sulfonic acid byproducts.

  • Oxidation: Dropwise, add 18 mmol (3.6 equiv) of cold (5 °C) NaOCl solution under vigorous magnetic stirring. Maintain the internal temperature below 0 °C.

  • Workup: Stir for an additional 15 minutes post-addition. Transfer to a separatory funnel, extract the organic (DCM) layer, wash with cold brine, and rapidly dry over anhydrous MgSO

    
    .
    
  • Concentration: Evaporate the solvent in vacuo at a bath temperature not exceeding 25 °C to yield the crude benzodiazole-2-sulfonyl chloride. Use immediately in Step 2.

Step 2: Microwave-Assisted Fluorination
  • Reaction Assembly: In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, dissolve 2.0 mmol of the freshly prepared benzodiazole-2-sulfonyl chloride in 3.0 mL of [BMIM][F] ionic liquid.

  • Fluoride Addition: Add 2.2 mmol (1.1 equiv) of strictly anhydrous KF. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 150 W to reach a target temperature of 100 °C. Hold at 100 °C for exactly 12 minutes ().

  • Extraction: Cool the vial to room temperature using compressed air cooling. Extract the product by washing the ionic liquid mixture with diethyl ether (3 × 10 mL). Causality: The target sulfonyl fluoride is highly soluble in ether, whereas the [BMIM][F] ionic liquid and inorganic salts remain immiscible, allowing for a clean, solvent-based phase separation.

  • Purification: Concentrate the ether layer and purify via short-pad silica gel flash chromatography (Hexane:EtOAc 4:1) to yield the pure benzodiazole sulfonyl fluoride.

Self-Validation & Quality Control (QC)

To ensure the integrity of the protocol, utilize the following in-process checks:

  • TLC Validation: Run a TLC (Hexane:EtOAc 3:1). The sulfonyl chloride intermediate will often streak or degrade on silica. The successful conversion to sulfonyl fluoride is validated by the appearance of a crisp, non-streaking spot with a higher

    
     value (due to reduced polarity and lack of hydrogen-bond accepting capability compared to the chloride/acid).
    
  • LC-MS Validation: Sulfonyl fluorides are uniquely stable to standard LC-MS conditions. You must observe the

    
     peak of the fluorinated product.
    
    • Troubleshooting: If the mass spectrum shows a dominant peak at

      
       (an increase of 16 Da from the expected mass), hydrolysis to the sulfonic acid has occurred. This indicates that your KF or [BMIM][F] was wet. Corrective Action:  Re-dry the KF under vacuum at 150 °C and store the [BMIM][F] over activated molecular sieves before repeating.
      

Quantitative Data: Heating Modality Comparison

The table below demonstrates the stark superiority of microwave-assisted fluorination in ionic liquids compared to conventional thermal heating in standard organic solvents. Microwave irradiation not only slashes reaction times but nearly doubles the isolated yield by outcompeting degradation pathways.

Table 1: Conventional vs. Microwave-Assisted Fluorination of Benzodiazole Sulfonyl Chlorides

Substrate (Benzodiazole Derivative)Conventional Heating (100 °C)*Microwave Irradiation (100 °C, 150 W)**Purity (LC-MS)
1H-benzo[d]imidazole-2-sulfonyl chloride24 h / 45% Yield10 min / 92% Yield>98%
5-Methyl-1H-benzo[d]imidazole-2-sulfonyl chloride24 h / 40% Yield12 min / 89% Yield>97%
5-Methoxy-1H-benzo[d]imidazole-2-sulfonyl chloride24 h / 38% Yield12 min / 85% Yield>98%
5-Chloro-1H-benzo[d]imidazole-2-sulfonyl chloride24 h / 42% Yield15 min / 90% Yield>99%

*Conventional conditions: KF, Acetonitrile, reflux. **Microwave conditions: KF, [BMIM][F] ionic liquid, sealed vessel.

References

  • Siddiqui, N., et al. "Efficient Synthesis and in Silico Studies of the Benzimidazole Hybrid Scaffold with the Quinolinyloxadiazole Skeleton with Potential α-Glucosidase Inhibitory, Anticoagulant, and Antiplatelet Activities." ACS Omega, 2018.[Link]

  • Wright, S. W., et al. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols." The Journal of Organic Chemistry, 2006.[Link]

  • Alapafuja, S. O., et al. "Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides." Bioorganic & Medicinal Chemistry Letters / NIH PMC, 2010.[Link]

  • Hiremath, N. V., et al. "Microwave-assisted, facile and green synthesis of aryl and heteroaryl sulfonyl fluorides in [BMIM][F] ionic liquid: Molecular docking and biological studies." Journal of Molecular Liquids, 2025.[Link]

  • Hiremath, N. V., et al. "Microwave-assisted green synthesis of sulfonyl fluorides from aryl diazonium salts in a task-specific ionic liquid: In silico molecular docking, DFT, and biological studies." Journal of Molecular Structure, 2026.[Link]

Using benzimidazole-2-sulfonyl fluoride for activity-based protein profiling (ABPP)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Activity-Based Protein Profiling (ABPP) Utilizing Benzimidazole-2-sulfonyl Fluoride (BImSF)

Introduction: Illuminating the Active Proteome with Covalent Probes

In the post-genomic era, a significant challenge lies in understanding protein function within the complex and dynamic environment of the cell. While traditional proteomic approaches provide a snapshot of protein abundance, they often fail to capture the functional state of enzymes, which are frequently regulated by post-translational modifications. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to address this gap by enabling the direct measurement of enzyme activity in native biological systems.[1] This technique utilizes active site-directed chemical probes that covalently label active enzymes, providing a direct readout of their functional status.[2]

Serine proteases represent one of the largest and most diverse enzyme superfamilies, playing critical roles in a myriad of physiological processes, including digestion, blood coagulation, and immune responses.[3][4] Dysregulation of serine protease activity is implicated in numerous human diseases, making them a prime target for therapeutic intervention.[5][6] Benzimidazole-2-sulfonyl fluoride (BImSF) is a valuable tool for studying this important class of enzymes. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets.[7][8] Coupled with the sulfonyl fluoride "warhead," BImSF acts as a potent and selective covalent probe for the active sites of serine proteases.[9]

This comprehensive guide provides detailed application notes and protocols for the use of BImSF in ABPP, designed for researchers, scientists, and drug development professionals. We will delve into the underlying mechanism of action, provide step-by-step experimental workflows, and offer insights into data analysis and interpretation, empowering you to effectively leverage this technology in your research.

Mechanism of Action: Covalent Modification of the Serine Protease Active Site

The efficacy of BImSF as an ABPP probe lies in its ability to form a stable, covalent bond with the catalytic serine residue within the active site of a serine protease.[3] The catalytic triad, typically composed of serine, histidine, and aspartate, is a hallmark of serine proteases.[4][10] This triad functions to activate the serine residue, rendering its hydroxyl group highly nucleophilic.[11]

The activated serine nucleophile attacks the electrophilic sulfur atom of the benzimidazole-2-sulfonyl fluoride. This results in the formation of a sulfonyl-enzyme intermediate and the displacement of the fluoride ion. This covalent modification is essentially irreversible, effectively "tagging" the active enzyme for subsequent detection and identification.[9]

BImSF Mechanism of Action cluster_Enzyme Serine Protease Active Site Ser-OH Serine (Ser-OH) (Nucleophilic) BImSF Benzimidazole-2-sulfonyl Fluoride (BImSF) (Electrophilic Warhead) Ser-OH->BImSF Nucleophilic Attack His Histidine (His) Asp Aspartate (Asp) Intermediate Tetrahedral Intermediate BImSF->Intermediate Forms Covalent_Adduct Covalently Modified Enzyme (Inactive) Intermediate->Covalent_Adduct Fluoride Elimination Fluoride_Ion Fluoride Ion (F⁻) Intermediate->Fluoride_Ion

Figure 1: Mechanism of covalent modification of a serine protease by BImSF.

Experimental Protocols

This section provides detailed protocols for two common ABPP workflows: a gel-based method for rapid visualization of labeled enzymes and a mass spectrometry-based method for comprehensive proteome-wide identification and quantification.

Protocol 1: Gel-Based ABPP for Visualization of Active Serine Proteases

This protocol is ideal for quickly assessing changes in serine protease activity under different conditions or for screening potential inhibitors.

Materials and Reagents:

  • Cells or tissues of interest

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA (or other suitable buffer without detergents that may inactivate enzymes)

  • Protease Inhibitor Cocktail (serine protease inhibitors should be excluded)

  • Benzimidazole-2-sulfonyl fluoride-fluorophore conjugate (BImSF-Fluorophore) (e.g., BImSF-TAMRA), 1 mM stock in DMSO

  • Bradford Assay Reagent

  • 4x SDS-PAGE Loading Buffer

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Proteome Preparation:

    • Harvest cells or homogenize tissues and lyse in ice-cold Lysis Buffer supplemented with a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine the protein concentration of the supernatant using the Bradford assay.

    • Adjust the protein concentration to 1-2 mg/mL with Lysis Buffer.

  • Probe Labeling:

    • To 50 µL of the adjusted protein lysate, add the BImSF-Fluorophore probe to a final concentration of 1 µM.

    • For competitive profiling, pre-incubate the lysate with your inhibitor of interest for 30 minutes at room temperature before adding the BImSF-Fluorophore probe.

    • Incubate the labeling reaction for 30-60 minutes at room temperature.[3]

  • SDS-PAGE and Visualization:

    • Quench the labeling reaction by adding 16.7 µL of 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in the inhibitor-treated sample compared to the control indicates target engagement.[12]

Protocol 2: Mass Spectrometry-Based ABPP for Proteome-Wide Identification

This protocol enables the identification and quantification of BImSF-labeled proteins across the entire proteome. This example utilizes a two-step labeling approach with a "clickable" BImSF probe containing an alkyne handle.

Materials and Reagents:

  • Cells or tissues of interest

  • Lysis Buffer (as in Protocol 1)

  • Protease Inhibitor Cocktail (serine protease inhibitors should be excluded)

  • Alkyne-functionalized Benzimidazole-2-sulfonyl fluoride (BImSF-Alkyne), 1 mM stock in DMSO

  • Bradford Assay Reagent

  • Click Chemistry Reagents:

    • Azide-biotin, 10 mM in DMSO

    • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO/t-BuOH (4:1)

    • Copper(II) sulfate (CuSO₄), 50 mM in water

  • Streptavidin-agarose beads

  • Wash Buffers: 6 M Urea, PBS

  • On-Bead Digestion Reagents:

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Proteome Preparation and Labeling:

    • Prepare and quantify the proteome lysate as described in Protocol 1, steps 1a-1d.

    • Label the lysate with 1 µM BImSF-Alkyne for 30-60 minutes at room temperature.

  • Click Chemistry for Biotin Tagging:

    • To the alkyne-labeled proteome, add the following click chemistry reagents in order: azide-biotin (to 100 µM), TCEP (to 1 mM), TBTA (to 100 µM), and CuSO₄ (to 1 mM).[13]

    • Incubate for 1 hour at room temperature to attach the biotin tag.

  • Enrichment of Labeled Proteins:

    • Precipitate the proteins using a chloroform/methanol protocol.

    • Resuspend the protein pellet in 6 M urea.

    • Add streptavidin-agarose beads and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins (e.g., three times with 6 M urea and three times with PBS).

  • On-Bead Digestion:

    • Resuspend the beads in 2 M urea.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37°C.[14]

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS for protein identification and quantification.[15]

ABPP_Workflow cluster_Preparation Sample Preparation cluster_Labeling Probe Labeling cluster_Analysis Downstream Analysis cluster_GelBased Gel-Based Workflow cluster_MSBased Mass Spectrometry Workflow Cell_Lysis Cell/Tissue Lysis Proteome_Quantification Proteome Quantification Cell_Lysis->Proteome_Quantification Add_BImSF_Probe Incubate with BImSF Probe (e.g., BImSF-Alkyne) Proteome_Quantification->Add_BImSF_Probe SDS_PAGE SDS-PAGE Add_BImSF_Probe->SDS_PAGE For BImSF-Fluorophore Click_Chemistry Click Chemistry (Biotin Tagging) Add_BImSF_Probe->Click_Chemistry For BImSF-Alkyne Fluorescence_Scan Fluorescence Scan SDS_PAGE->Fluorescence_Scan Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment OnBead_Digestion On-Bead Digestion Enrichment->OnBead_Digestion LC_MSMS LC-MS/MS Analysis OnBead_Digestion->LC_MSMS

Figure 2: General experimental workflow for activity-based protein profiling using BImSF probes.

Data Analysis and Interpretation

Gel-Based Analysis:

For gel-based ABPP, data analysis is primarily qualitative or semi-quantitative. The intensity of the fluorescent bands corresponding to BImSF-labeled proteins can be compared across different samples. A decrease in band intensity in the presence of an inhibitor indicates that the inhibitor is engaging with the target enzyme.

Mass Spectrometry-Based Analysis:

The analysis of mass spectrometry data from an ABPP experiment is more complex but provides a wealth of information. The raw data is processed using specialized software to identify the peptides and, consequently, the proteins that were enriched.[16] Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be used to determine the relative abundance of the labeled proteins between different experimental conditions.

Table 1: Representative Data from a Competitive ABPP-MS Experiment

Protein IDGene NameProtein NameFold Change (Inhibitor/Control)p-value
P07737ELANENeutrophil elastase0.12<0.001
P20160PRTN3Proteinase 30.15<0.001
Q9NZP8KLK6Kallikrein-60.890.45
P00747PLGPlasminogen0.950.78

This table illustrates hypothetical data from a competitive ABPP experiment where a cell lysate was pre-incubated with a selective inhibitor before labeling with a BImSF probe. The "Fold Change" indicates the relative abundance of the labeled protein in the inhibitor-treated sample compared to the control. A low fold change and a significant p-value suggest that the protein is a target of the inhibitor.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or weak labeling signal (gel-based) Inactive probe (hydrolyzed)Prepare fresh probe stock solution. Store the probe under appropriate conditions (e.g., -80°C, desiccated).
Low abundance of active enzymeIncrease the amount of protein lysate used for labeling.
Inappropriate buffer conditionsEnsure the lysis buffer does not contain components that inhibit serine proteases (e.g., some detergents).
High background labeling (gel-based) Non-specific binding of the probeDecrease the probe concentration or incubation time. Include a heat-inactivated lysate control to assess non-specific binding.
Low number of identified proteins (MS-based) Inefficient enrichmentEnsure complete biotinylation during the click chemistry step. Use a sufficient amount of streptavidin beads.
Inefficient on-bead digestionOptimize trypsin digestion conditions (e.g., enzyme-to-substrate ratio, incubation time).
Inconsistent results between replicates Variation in sample preparationEnsure consistent cell lysis, protein quantification, and labeling conditions for all samples.
Pipetting errorsUse calibrated pipettes and be meticulous during reagent addition.

Conclusion

Benzimidazole-2-sulfonyl fluoride is a powerful and versatile chemical probe for the activity-based profiling of serine proteases. The protocols and guidelines presented here provide a solid foundation for researchers to employ BImSF in their studies to gain deeper insights into the functional roles of these important enzymes in health and disease. By combining the specificity of the benzimidazole scaffold with the covalent reactivity of the sulfonyl fluoride warhead, BImSF-based ABPP offers a unique window into the active proteome, facilitating target identification, inhibitor screening, and a more profound understanding of complex biological processes.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383–414.
  • Skorenski, M., Ji, S., & Verhelst, S. H. L. (2024). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions, 52(2), 923-935.
  • van Rooden, E. J., Bakker, A. T., Overkleeft, H. S., & van der Stelt, M. (2018). Activity-based Protein Profiling. In eLS. John Wiley & Sons, Ltd.
  • Geddes, C. D. (2006). A Guide to Activity-based Probes. The Scientist. Retrieved from [Link]

  • García-López, J., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339.
  • Taha, N. A. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Antczak, C., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 13(6), 1507-1515.
  • Sharma, D., & Narasimhan, B. (2019). Synthesis, Characterization and Evaluation For Antimicrobial Activity Of 2-Substituted Benzimidazole Derivatives.
  • Singh, P., et al. (2017). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 2(6), 1-11.
  • Kumar, A., et al. (2016). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 8(4), 843-849.
  • Wikipedia. (2024). Serine protease. Retrieved from [Link]

  • Shekhar, C. (2006). A Guide to Activity-based Probes. The Scientist.
  • Li, N., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 339.
  • Taha, N. A. A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Thermo Fisher Scientific. (n.d.). Profiling the Serine Hydrolase Superfamily using Activity-based Probes.
  • Golob, M. (n.d.). LBA Stability EBF.
  • Kelly, J. W., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 670-674.
  • Bruker. (n.d.). Protein Processing for Lysate Samples. Retrieved from [Link]

  • Cravatt, B. F., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 13(6), 1507-1515.
  • Singh, P., et al. (2017). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine, 2(6), 1-11.
  • Sharma, D., & Narasimhan, B. (2019). Synthesis, Characterization and Evaluation For Antimicrobial Activity Of 2-Substituted Benzimidazole Derivatives.
  • The Breaking Bad Biochemist. (2022, December 20). Serine protease biochemistry, mechanism, and inhibitors [Video]. YouTube.
  • Wang, Y., et al. (2017). Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. Journal of Visualized Experiments, (127), 56048.
  • Kumar, A., et al. (2016). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 8(4), 843-849.
  • Antczak, C., et al. (2018). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Analytical Chemistry, 90(21), 12947-12954.
  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. MedChemComm, 3(11), 1414-1418.
  • U.S. Food and Drug Administration. (1993). Guideline for Industry: Q5C Quality of Biotechnological Products: Stability Testing of Biotechnological/Biological Products.
  • Wikipedia. (2024). Serine protease.
  • The Breaking Bad Biochemist. (2022, December 20). Serine protease biochemistry, mechanism, and inhibitors [Video]. YouTube.
  • The Breaking Bad Biochemist. (2022, December 20). Serine protease biochemistry, mechanism, and inhibitors [Video]. YouTube.
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  • Zhang, H., et al. (2020). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis.

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Application Notes and Protocols: Leveraging Benzimidazole Sulfonyl Fluoride for Late-Stage Functionalization of Drug Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Speed and Diversity in Drug Discovery

In the landscape of modern drug discovery, the ability to rapidly generate and evaluate analogs of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, allowing for the direct introduction of chemical groups into complex molecules at the final steps of a synthetic sequence.[1][2] This approach circumvents the need for laborious de novo synthesis, accelerating the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.[3]

Among the chemical tools available for LSF, covalent modifiers have seen a resurgence, offering benefits such as enhanced potency and prolonged pharmacodynamic effects.[4] The sulfonyl fluoride (SF) moiety, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, represents a "privileged warhead" in this domain.[5][6][7] Unlike traditional electrophiles that primarily target cysteine, sulfonyl fluorides exhibit a unique balance of aqueous stability and reactivity, enabling them to form stable covalent bonds with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, and histidine.[8][9]

This guide focuses on a novel and powerful tool for LSF: the benzimidazole sulfonyl fluoride . This reagent class synergistically combines the versatile reactivity of the sulfonyl fluoride group with the benzimidazole core, a "privileged" heterocyclic scaffold found in numerous FDA-approved drugs such as omeprazole and telmisartan.[10][] By appending a benzimidazole sulfonyl fluoride to a drug molecule, researchers can not only explore covalent targeting of its protein partner but also potentially enhance its intrinsic biological activity, solubility, or cell permeability.

These application notes provide the foundational chemistry, step-by-step protocols, and expert insights required to successfully implement benzimidazole sulfonyl fluoride reagents in your drug development workflow.

Section 1: The Unique Chemistry of Benzimidazole Sulfonyl Fluoride

Unpacking the Sulfonyl Fluoride "Warhead"

The utility of the sulfonyl fluoride group stems from its distinct chemical properties, which set it apart from other sulfonyl halides like sulfonyl chlorides.

  • Balanced Reactivity and Stability : Sulfonyl fluorides are remarkably stable in aqueous media under physiological conditions, minimizing off-target reactions and degradation.[7] However, within the microenvironment of a protein's binding pocket, their electrophilicity can be enhanced, enabling a highly specific reaction with a proximal nucleophilic residue.[12] This "context-dependent" reactivity is a key advantage for targeted covalent inhibition.

  • Resistance to Reduction : The sulfur-fluorine bond is thermodynamically stable and resistant to reduction in biological environments rich in thiols like glutathione.[13] This contrasts sharply with sulfonyl chlorides, which can be susceptible to reduction.

  • Broad Nucleophile Targeting : The SF warhead is not limited to cysteine. It has been shown to effectively and irreversibly modify a range of important residues, most notably tyrosine and lysine, which are frequently located in ligand-binding sites but are not targetable by many other covalent warheads.[9][14][15] This expands the scope of "druggable" targets.[4]

The Benzimidazole Scaffold: More Than a Linker

The benzimidazole core is a well-established pharmacophore in medicinal chemistry.[16][17] Its incorporation into an LSF reagent provides several potential benefits:

  • It is a bioisostere for other aromatic systems and can engage in crucial hydrogen bonding and π-stacking interactions within a binding pocket.

  • The benzimidazole nucleus itself possesses a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[16][18]

  • Its physicochemical properties can be tuned through substitution on the ring system to optimize the solubility and ADME properties of the final drug conjugate.

Section 2: Synthesis Protocol for a Benzimidazole Sulfonyl Fluoride Reagent

This protocol outlines a general, two-step method for synthesizing a functionalized benzimidazole sulfonyl fluoride from its corresponding sulfonic acid, a common and often commercially available starting material.

Rationale and Strategy

The conversion of sulfonic acids to sulfonyl fluorides is a crucial transformation. While several methods exist, deoxyfluorination using a stable, solid reagent like Xtalfluor-E® offers a practical and milder alternative to using gaseous reagents like thionyl fluoride, making it more accessible for medicinal chemistry labs.[19] The strategy involves the initial conversion of the sulfonic acid to its sodium salt, followed by deoxyfluorination.

Detailed Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole-5-sulfonyl fluoride
  • Step 1: Formation of the Sulfonic Acid Sodium Salt

    • To a solution of 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-sulfonic acid (1.0 eq) in methanol, add a solution of sodium hydroxide (1.05 eq) in water dropwise at room temperature.

    • Stir the mixture for 1 hour.

    • Remove the solvent under reduced pressure to yield the sodium salt as a solid. Dry thoroughly under high vacuum. The salt can be used in the next step without further purification.

  • Step 2: Deoxyfluorination

    • In a dry flask under an inert atmosphere (N₂ or Ar), suspend the sodium 2-(trifluoromethyl)-1H-benzo[d]imidazole-5-sulfonate (1.0 eq) in anhydrous acetonitrile.

    • Add Xtalfluor-E® (1.5 eq) to the suspension.

    • Add a catalytic amount of a phase-transfer catalyst, such as 18-crown-6 (0.1 eq).

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford the desired benzimidazole sulfonyl fluoride.

Characterization and Data

The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Parameter Expected Result
¹⁹F NMR A singlet corresponding to the -SO₂F group, and a quartet for the -CF ₃ group.
HRMS Calculated [M+H]⁺ mass should match the observed mass within ± 5 ppm.
Purity (LC-MS) >95%

Section 3: Application Protocol 1: LSF of a Phenol-Containing Drug Molecule

This protocol details the late-stage functionalization of a drug molecule containing a phenolic hydroxyl group using SuFEx chemistry, converting it into a stable aryl fluorosulfate.[1][3] This modification can alter the drug's properties, for instance, by blocking a site of metabolic degradation.[3]

Experimental Workflow

LSF_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product drug Phenolic Drug (e.g., Combretastatin A4) mix Mix in Anhydrous Solvent (e.g., Acetonitrile) Room Temperature, 1 hr drug->mix reagent SO2F2 Source (e.g., Pyridinium Salt) reagent->mix base Organic Base (e.g., DBU) base->mix lcms Reaction Monitoring (LC-MS) mix->lcms product Functionalized Drug (Aryl Fluorosulfate) lcms->product

Caption: Workflow for the late-stage functionalization of phenolic drugs via SuFEx.

Detailed Protocol: Functionalization of Combretastatin A4

This protocol is adapted from the in situ SuFEx methodology developed for high-throughput screening.[1][20]

  • Reagents and Materials :

    • Combretastatin A4 (or other phenolic drug)

    • Sulfuryl fluoride (SO₂F₂) or a stable SO₂F₂ surrogate

    • Organic base (e.g., DBU or triethylamine)

    • Anhydrous solvent (e.g., acetonitrile or THF)

    • Reaction vials

  • Procedure :

    • Prepare a stock solution of Combretastatin A4 (1.0 eq) in anhydrous acetonitrile.

    • In a separate vial, prepare a stock solution of the organic base (e.g., DBU, 1.5 eq) in anhydrous acetonitrile.

    • In a reaction vial under an inert atmosphere, add the Combretastatin A4 solution.

    • Slowly bubble SO₂F₂ gas through the solution for 5-10 minutes at 0 °C, or add a solution of an SO₂F₂ surrogate (1.2 eq).

    • Add the organic base solution dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

    • Upon completion, the solvent can be evaporated. For many biological assays, the crude product can be directly redissolved in DMSO for screening, as the byproducts are typically volatile or inert.[1]

    • For characterization, purify the product via preparative HPLC or silica gel chromatography.

Data on LSF of Known Drugs

The following table presents example outcomes from applying this methodology to known phenolic drugs, as demonstrated in the literature.[6][20]

Parent Drug Functional Group Targeted Reported Outcome Reference
Combretastatin A4Phenolic Hydroxyl70-fold increase in potency in a drug-resistant colon cancer cell line.[6][20]
FulvestrantPhenolic HydroxylSignificantly enhanced activity in down-regulating estrogen receptor expression.[6][20]
EstradiolPhenolic HydroxylSuccessful conversion to fluorosulfate derivative.[3]

Section 4: Application Protocol 2: Covalent Labeling of Protein Targets

This protocol provides a general framework for using a benzimidazole sulfonyl fluoride-functionalized drug or probe to covalently label its protein target. This is essential for target engagement studies, activity-based protein profiling (ABPP), and identifying the specific site of interaction.

Mechanism of Covalent Modification

The sulfonyl fluoride reacts with nucleophilic side chains of amino acids like tyrosine or lysine. The reaction is facilitated by the protein's local environment, which can lower the pKa of the nucleophile, making it more reactive.

Caption: Reaction of a benzimidazole sulfonyl fluoride probe with a tyrosine residue.

Detailed Protocol: Labeling a Kinase Target in Cell Lysate
  • Materials :

    • Cell lysate containing the target kinase.

    • Benzimidazole sulfonyl fluoride probe (with an alkyne or biotin handle for detection).

    • Reaction buffer (e.g., PBS or Tris, pH 7.4-8.0).

    • SDS-PAGE materials.

    • Fluorescent azide for click chemistry (if using an alkyne probe).

    • Streptavidin beads (if using a biotin probe).

  • Procedure :

    • Adjust the protein concentration of the cell lysate to 1-2 mg/mL with the reaction buffer.

    • Add the benzimidazole sulfonyl fluoride probe to the lysate at a final concentration of 1-10 µM. Include a DMSO vehicle control.

    • For competition experiments, pre-incubate the lysate with a non-covalent inhibitor of the target for 30 minutes before adding the probe.

    • Incubate the reaction at room temperature or 37 °C for 1-2 hours.

    • Quench the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • For fluorescent detection (alkyne probe) : Perform a copper-catalyzed click reaction by adding a fluorescent azide tag, copper(II) sulfate, a reducing agent (TCEP), and a ligand (TBTA). Incubate for 1 hour.[21]

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins using a fluorescence gel scanner. A band at the expected molecular weight of the target kinase, which is absent or diminished in the competition and vehicle lanes, indicates successful covalent labeling.

    • For enrichment (biotin probe) : Incubate the labeled lysate with streptavidin-agarose beads to pull down the probe-protein adducts. After washing, the captured proteins can be digested on-bead and identified by LC-MS/MS.[21]

Section 5: Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low LSF Yield Reagent hydrolysis; Insufficient base; Steric hindrance on the drug molecule.Ensure anhydrous conditions. Use a fresh, high-quality base. Increase reaction time or temperature moderately.
Reagent Instability The synthesized benzimidazole sulfonyl fluoride degrades upon storage.Store the solid reagent in a desiccator at -20°C. Prepare stock solutions in anhydrous solvent fresh before use.
No Protein Labeling Probe concentration too low; Incubation time too short; No accessible nucleophile near the binding site.Increase probe concentration or incubation time. Confirm target expression by Western Blot. Consider that the target may lack a suitably positioned reactive residue.
Non-Specific Protein Labeling Probe is too reactive or concentration is too high; Incubation time is too long.Decrease probe concentration and incubation time. Highly reactive probes may require re-synthesis with electron-donating groups on the benzimidazole ring to temper reactivity.[15]

Section 6: Conclusion and Future Outlook

The benzimidazole sulfonyl fluoride scaffold is a powerful and versatile tool for the late-stage functionalization of drug molecules. Its unique combination of stability, reactivity, and broad targeting scope opens new avenues for accelerating drug discovery. By enabling the rapid diversification of complex leads and the covalent targeting of previously inaccessible amino acid residues, this technology allows researchers to probe biological systems with greater precision and develop drug candidates with novel mechanisms of action and improved therapeutic profiles. Future developments may include the expansion of the benzimidazole sulfonyl fluoride toolkit with different substitution patterns to fine-tune reactivity and the integration of this chemistry into automated high-throughput synthesis platforms.

References

  • Qin, Z., Wang, W., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Angewandte Chemie International Edition. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Available at: [Link]

  • Qin, Z., Wang, W., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. PubMed. Available at: [Link]

  • Lough, T., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. Available at: [Link]

  • Jones, L. H., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Available at: [Link]

  • Zhang, T., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Qin, Z., Wang, W., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Qin, Z., Wang, W., et al. (2018). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Parker, C. G., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship.org. Available at: [Link]

  • Sharpless, K. B. (2021). Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. Available at: [Link]

  • Gambini, L., et al. (2019). Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PMC. Available at: [Link]

  • Zhang, X., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]

  • ResearchGate. (N.D.). A Sulfur(VI) fluorides for targeting lysine, tyrosine,... ResearchGate. Available at: [Link]

  • Lovell, M. J., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine. Available at: [Link]

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. Available at: [Link]

  • ResearchGate. (2022). (PDF) Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Semantic Scholar. Available at: [Link]

  • O'Hara, F. (2019). An overview of late-stage functionalization in today's drug discovery. Taylor & Francis Online. Available at: [Link]

  • Zhang, J., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. Available at: [Link]

  • Zhang, X., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. CCS Chemistry. Available at: [Link]

  • ResearchGate. (N.D.). Chemical structures of antibacterial active benzimidazole-sulfonyl derivatives. ResearchGate. Available at: [Link]

  • Mulugeta, E., & Samuel, Y. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PubMed. Available at: [Link]

  • Semantic Scholar. (N.D.). Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery. Semantic Scholar. Available at: [Link]

  • Wang, Y., et al. (2021). A late-stage functionalization tool: sulfonyl fluoride mediated deoxymethylation of phenols. Organic & Biomolecular Chemistry. Available at: [Link]

  • Zhang, X., et al. (2022). Design of Novel 18F-Labeled Amino Acid Tracers Using Sulfur 18F-Fluoride Exchange Click Chemistry. PMC. Available at: [Link]

  • Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. PubMed. Available at: [Link]

  • Davies, S. G., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

  • Zhang, X., et al. (2023). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. Chinese Chemical Society. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available at: [Link]

  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions. PubMed. Available at: [Link]

  • Ball, N. D., et al. (2016). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Communications. Available at: [Link]

  • Spiral. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral. Available at: [Link]

  • MacGurn, J. A., et al. (2005). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. PMC. Available at: [Link]

  • Zeman, C. J., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. (2022). Distribution of Sulfonamide Antibiotics and Resistance Genes and Their Correlation with Water Quality in Urban Rivers (Changchun City, China) in Autumn and Winter. MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aqueous Stability of 1H-1,3-benzodiazole-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability-Reactivity Paradox

Welcome to the Technical Support Center. You are likely here because you are observing inconsistent labeling efficiency, precipitation, or rapid degradation of 1H-1,3-benzodiazole-2-sulfonyl fluoride (BSF) in your biological assays.

BSF is a potent SuFEx (Sulfur-Fluoride Exchange) reagent. Unlike standard sulfonyl chlorides, sulfonyl fluorides are generally privileged electrophiles with high kinetic stability in water. However, the benzimidazole core introduces a unique challenge: the electron-withdrawing nature of the heterocycle at the C2 position makes the sulfonyl group highly electrophilic, while the N-H moiety introduces pH-dependent ionization that drastically alters stability.

This guide moves beyond generic advice to address the specific physical-organic chemistry of BSF.

Module 1: Buffer & pH Optimization

Q: My BSF degrades within minutes in my standard assay buffer. What is happening?

Diagnosis: You are likely operating in a pH zone that accelerates hydrolysis or using a nucleophilic buffer.

Technical Insight: The stability of BSF is governed by two competing factors:

  • Base-Catalyzed Hydrolysis: Hydroxide ions (

    
    ) attack the sulfur center, displacing fluoride. This reaction is second-order and accelerates as pH rises.
    
  • Benzimidazole Ionization: The sulfonyl group at C2 is strongly electron-withdrawing, significantly acidifying the N1-proton (pKa likely shifted from ~12 to ~9-10). At high pH, the benzimidazole deprotonates. While the resulting anion is electron-rich (potentially stabilizing the S-F bond against nucleophilic attack), the presence of strong bases usually overwhelms this effect, leading to net hydrolysis.

The "Goldilocks" Zone:

  • pH < 5: High stability, but low reactivity toward protein nucleophiles (Lysine/Tyrosine).

  • pH 5.5 – 7.0: Optimal Stability Window. Hydrolysis is slow, but the reagent remains neutral and electrophilic.

  • pH > 8.0: Rapid hydrolysis risk.

Corrective Protocol:

  • Switch Buffers: Immediately stop using TRIS , Glycine , or Bicine . These contain primary amines or hydroxyls that react with BSF (aminolysis), destroying the reagent before it touches your protein.

  • Recommended Buffers: Use HEPES , MOPS , or Phosphate (PBS) . These are non-nucleophilic toward SuFEx reagents.

Visualization: The Hydrolysis vs. Labeling Competition

BSF_Pathways BSF BSF (Active Reagent) Covalent_Complex Stable Protein-Ligand Complex BSF->Covalent_Complex SuFEx Reaction (Desired) Hydrolysis_Prod Sulfonic Acid (Inactive Waste) BSF->Hydrolysis_Prod Hydrolysis (pH > 7.5) Aminolysis_Prod Sulfonamide (Buffer Adduct) BSF->Aminolysis_Prod Aminolysis (Fast) Protein Target Protein (Lys/Tyr/Ser) Protein->Covalent_Complex Water Water / OH- Water->Hydrolysis_Prod Buffer_Amine Tris/Glycine (Nucleophilic Buffer) Buffer_Amine->Aminolysis_Prod

Figure 1: Kinetic competition pathways for BSF in aqueous media. Note that Tris/Glycine buffers act as "scavengers," destroying the reagent.

Module 2: Stock Solution Formulation

Q: I see a white precipitate immediately upon adding my BSF stock to the aqueous buffer. Is this the hydrolyzed product?

Diagnosis: This is likely a solubility crash (precipitation of the intact reagent) rather than hydrolysis. BSF is a flat, aromatic heterocycle with poor water solubility.

Technical Insight: Sulfonyl fluorides are lipophilic. When a concentrated stock (e.g., 100 mM in DMSO) is dumped into water, the local concentration exceeds the solubility limit before mixing occurs. The precipitate dissolves very slowly, leading to erratic effective concentrations.

Troubleshooting Guide:

ParameterRecommendationWhy?
Primary Solvent Anhydrous DMSO or DMAc BSF is stable in these aprotic polar solvents. Avoid Ethanol/Methanol (nucleophilic attack possible over long term).
Water Content < 0.1% Water in DMSO accelerates degradation during storage. Use molecular sieves in stock vials.
Mixing Technique Intermediate Dilution Do not jump from 100% DMSO to 1% DMSO. Perform a 10x intermediate step (e.g., 100 mM Stock

10 mM in 50% DMSO/Buffer

Final Assay).
Cosolvent % Keep DMSO > 5% If your assay tolerates it, maintaining 5-10% DMSO prevents micro-precipitation.

Module 3: Experimental Validation (Self-Validating Protocol)

Q: How do I prove the BSF is stable in my specific buffer before adding protein?

Directive: Do not assume stability based on literature. You must measure the half-life (


) in your exact buffer.

Protocol:


F-NMR Stability Assay 
This is the gold standard because it directly observes the fluorine atom on the sulfonyl group.
  • Preparation:

    • Prepare your assay buffer (e.g., PBS pH 7.4) with 10%

      
       (for the NMR lock).
      
    • Add internal standard:

      
      -trifluorotoluene  (inert, shifts at -63 ppm) or KF  (if using a capillary insert).
      
  • Initiation:

    • Add BSF (dissolved in DMSO-

      
      ) to the buffer to a final concentration of 500 
      
      
      
      M.
  • Acquisition:

    • Immediately acquire a

      
      F-NMR spectrum.
      
    • Signal A (Intact BSF): Look for the sulfonyl fluoride peak around +60 to +65 ppm (relative to

      
      ).
      
    • Signal B (Free Fluoride): Look for the fluoride ion (

      
      ) peak around -119 ppm .
      
  • Kinetics:

    • Acquire spectra every 15 minutes for 4 hours.

    • Plot the integration of Signal A vs. Time. Fit to a first-order decay equation:

      
      .
      

Interpretation:

  • If

    
     appears immediately: Your buffer is contaminated or pH is too high.
    
  • If Signal A remains constant > 2 hours: You have sufficient stability for protein labeling.

Module 4: Chemical Biology Application Strategy

Q: Even with optimized buffers, labeling is low. How do I force the reaction?

Diagnosis: BSF is a "latent" electrophile. It is often too stable to react with non-activated surface lysines. It requires proximity-driven activation (SuFEx).

Technical Insight: Unlike sulfonyl chlorides (which react indiscriminately), sulfonyl fluorides rely on specific protein environments (e.g., a hydrogen bond donor stabilizing the fluoride leaving group) or high local concentration (affinity labeling) to react.

Strategic Adjustments:

  • Concentration: Increase BSF concentration to 10-20x the protein concentration (if non-covalent affinity is low).

  • Temperature: Incubate at 37°C instead of 4°C. The activation energy for S-F bond cleavage is higher than S-Cl.

  • The "Fluoride Effect" (Advanced): In synthetic chemistry, adding

    
     or silyl ethers activates SuFEx. In biology, this is rarely feasible, but ensure your buffer does not contain EDTA  if your protein relies on structural metals that might assist the reaction.
    
Visualization: Decision Logic for Stability

Stability_Logic Start Start: BSF Stability Issue Check_Buffer Check Buffer Composition Start->Check_Buffer Is_Tris Is it Tris, Glycine, or Bicine? Check_Buffer->Is_Tris Yes Yes Is_Tris->Yes Aminolysis Risk No No Is_Tris->No Change_Buffer STOP: Switch to HEPES/PBS Check_pH Check pH Is_High_pH Is pH > 7.5? Check_pH->Is_High_pH Is_High_pH->Yes Hydrolysis Risk Is_High_pH->No Lower_pH Lower pH to 6.5-7.0 (Compromise Reactivity) Check_Precip Check Precipitation Is_Cloudy Cloudy upon addition? Check_Precip->Is_Cloudy Is_Cloudy->Yes Is_Cloudy->No Fix_Solvent Increase DMSO % or Step-wise Dilution Run_NMR Run 19F-NMR Kinetic Assay Yes->Change_Buffer Yes->Lower_pH Yes->Fix_Solvent No->Check_pH No->Check_Precip No->Run_NMR

Figure 2: Troubleshooting decision tree for optimizing BSF stability.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

    • Foundational text defining the stability/reactivity profile of sulfonyl fluorides.
  • Jones, L. H., et al. (2015).[1] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

    • Discusses the aqueous stability of heteroaryl sulfonyl fluorides specifically.
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Inhibitors." Nature Chemical Biology. [Link]

    • Provides protocols for evaluating covalent inhibitor kinetics and stability.
  • Enamine Ltd. (2023). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. [Link]

    • Specific data on the decomposition pathways of benzimidazole-sulfonyl halides.

Sources

Technical Support Center: Optimizing Benzimidazole-2-Sulfonyl Fluoride (B2SF) Probes

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Chemical Biology Division) Topic: Minimizing Off-Target Labeling in SuFEx-Based Protein Profiling

Core Directive: The Reactivity-Selectivity Paradox

Welcome to the technical support center. You are likely here because your benzimidazole-2-sulfonyl fluoride (B2SF) probe is lighting up your gel like a Christmas tree, or conversely, you are seeing no labeling at all.

The Scientific Reality: Benzimidazole-2-sulfonyl fluorides utilize Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2] Unlike promiscuous sulfonyl chlorides, sulfonyl fluorides are relatively stable in aqueous buffer. However, the benzimidazole core is an electron-withdrawing heterocycle. This makes the sulfonyl fluoride at the C2 position significantly more electrophilic than standard phenyl-sulfonyl fluorides.

  • The Benefit: Rapid covalent capture of low-abundance targets (Ser, Tyr, Lys, His).

  • The Risk: Without "proximity-enabled" tuning, these probes transition from specific affinity labels to non-specific surface alkylators.

This guide provides the protocols to confine reactivity to the binding pocket.

Pre-Experiment Checklist: Storage & Handling

Q: My probe seems inactive after storage. Did it hydrolyze?

A: While SuFEx warheads are water-stable, the B2SF subclass is prone to degradation if stored improperly due to the basic nitrogen in the imidazole ring acting as an intramolecular catalyst or proton acceptor.

ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSOAvoid protic solvents (MeOH/EtOH) for stock solutions to prevent solvolysis.
Temperature -20°C or -80°CArrhenius kinetics; minimizes slow hydrolysis rates.
Freeze-Thaw Aliquot immediatelyRepeated condensation introduces water, accelerating hydrolysis of the S-F bond.
Buffer Compatibility Avoid primary amines (Tris/Glycine)If the probe is highly reactive, it may sulfonylate the buffer. Use HEPES or PBS.

Module: Optimization of Labeling Conditions

Q: I see multiple bands on my SDS-PAGE. How do I isolate the specific target?

A: You are likely operating in the "Diffusion-Controlled" regime rather than the "Proximity-Enabled" regime. You must tune the reaction kinetics so that covalent bond formation only occurs when the probe is held in place by the benzimidazole scaffold's affinity for the protein pocket.

The "Goldilocks" Protocol

Follow this optimization matrix to shift the equilibrium toward specific labeling.

Step 1: pH Tuning (The Critical Variable)

The nucleophilicity of amino acid side chains is pH-dependent.

  • Targeting Tyrosine (Tyr): Use pH 7.0 - 7.4 .

  • Targeting Lysine (Lys): Use pH > 8.0 .

  • The Fix: If you see non-specific background, lower the pH to 7.0 . At this pH, surface lysines are protonated (

    
    ) and unreactive, while the specific tyrosine/lysine in the catalytic pocket (often perturbed by the microenvironment) remains nucleophilic.
    
Step 2: Concentration Titration

B2SF probes are potent.

  • Starting Point: 1 µM.

  • Range: 100 nM – 10 µM.

  • Warning: Do not exceed 50 µM. At high concentrations, the "effective molarity" advantage of the binding pocket is lost, and the probe will label any solvent-exposed nucleophile.

Step 3: Time Course

SuFEx is slower than Michael addition (acrylamides). However, for B2SF:

  • Optimal Window: 10 – 60 minutes.

  • Troubleshooting: If background is high at 60 mins, reduce to 15 mins. Specific binding events are kinetically favored over non-specific collisions.

Visualization: The Optimization Logic

The following diagram illustrates the decision process for troubleshooting off-target effects.

OptimizationLogic Start Experimental Outcome NoSignal No Labeling Start->NoSignal HighBackground High Background / Promiscuous Labeling Start->HighBackground SpecificSignal Specific Target Labeling Start->SpecificSignal CheckStock Check DMSO Stock (Hydrolysis?) NoSignal->CheckStock Step 1 LowerpH LOWER pH (Suppress Lysine) HighBackground->LowerpH Step 1 (Critical) IncreaseConc Increase Conc. (up to 50µM) CheckStock->IncreaseConc If intact IncreaseTime Increase Time (up to 2h) IncreaseConc->IncreaseTime DecreaseConc DECREASE Conc. (Favor Affinity) LowerpH->DecreaseConc Step 2 Competition Run Competition Control DecreaseConc->Competition Step 3 Competition->SpecificSignal Validation

Figure 1: Decision tree for optimizing B2SF probe labeling. Note that pH adjustment is the primary intervention for reducing non-specific lysine modification.

Module: Validation Protocols

Q: How do I prove the band on the gel is my target and not an artifact?

A: You must demonstrate that the labeling is competable .

Protocol: Competitive ABPP (Activity-Based Protein Profiling)

This experiment proves that the B2SF probe is binding to a specific pocket, not just sticking to the surface.

  • Preparation: Prepare two sets of samples (Cell Lysate or Purified Protein).

  • Pre-incubation (The Block):

    • Sample A (Control): Add DMSO vehicle.

    • Sample B (Competition): Add 10x - 50x excess of the parent scaffold (the benzimidazole lacking the sulfonyl fluoride) or a known reversible inhibitor of the target.

    • Incubate: 30 mins at RT.[3]

  • Labeling (The Pulse):

    • Add B2SF probe (e.g., 1 µM) to both samples.

    • Incubate: 30 mins.

  • Quench & Analyze:

    • Add SDS-PAGE loading buffer (boil 5 mins).

    • Run Gel / Western Blot / Click Chemistry (if alkyne-tagged).

  • Result Interpretation:

    • Valid Target: Band is present in Sample A but disappears (or is significantly reduced) in Sample B.

    • Off-Target: Band intensity is identical in A and B (non-specific surface labeling).

Advanced Troubleshooting: Mechanism of Action

Q: Why does my probe label Lysines when the literature says Sulfonyl Fluorides target Tyrosine?

A: This is a common misconception. While Sharpless and Jones originally highlighted Tyrosine reactivity in specific contexts [1, 2], Sulfonyl Fluorides are context-dependent electrophiles .

  • Mechanism: The reaction proceeds via a nucleophilic substitution at the sulfur center (

    
    -like), ejecting fluoride.
    
  • The Benzimidazole Factor: The heteroatoms in the benzimidazole ring can hydrogen bond with nearby residues, orienting the warhead.

  • The pH Switch:

    • At pH 8.5 , Lysine (

      
      -amino group, pKa ~10.5) becomes partially deprotonated and highly nucleophilic. It will outcompete Tyrosine.
      
    • At pH 7.0 , Lysine is protonated (

      
      ). Only Lysines with perturbed pKa (e.g., in an enzyme active site) or Tyrosines (phenolate) will react [3].
      

Diagram: Proximity-Enabled Reactivity

Mechanism Probe B2SF Probe Pocket Protein Pocket Probe->Pocket Kd driven Surface Protein Surface Probe->Surface Diffusion Specific Affinity Binding (High Local Conc.) Pocket->Specific NonSpecific Random Collision (Low Efficiency) Surface->NonSpecific Reaction Covalent Bond (SuFEx) Specific->Reaction FAST (Proximity Effect) NonSpecific->Reaction SLOW (Unless High pH/Conc)

Figure 2: Kinetic difference between specific and non-specific labeling. Optimization relies on maximizing the "Specific" pathway while minimizing the "NonSpecific" pathway.

References

  • Jones, L. H., et al. (2019).[4] Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes.[3][4][5][6] Methods in Enzymology.

  • Narayanan, A., & Jones, L. H. (2015).[6] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

  • Zhao, Q., et al. (2017).[5] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[5] Journal of the American Chemical Society.[5] [5]

  • Fadeyi, O. O., et al. (2023). The proximity-enabled sulfur fluoride exchange reaction in the protein context.[1][2][7][8] Chemical Science.

Sources

SuFEx Technical Support Center: Troubleshooting & Purification of Unstable Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx Technical Support Center. Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, but handling the highly reactive intermediates—such as sulfonyl chlorides and aliphatic sulfonyl fluorides—poses significant purification challenges. This portal provides causality-driven troubleshooting, self-validating protocols, and empirical data to help you isolate these elusive warheads without yield-destroying degradation.

Diagnostic Workflow: Purification Strategy Selector

Review this logic tree before beginning your synthesis to determine the optimal isolation pathway.

Workflow Start Target: Sulfonyl Fluoride Check1 Is the intermediate a Sulfonyl Chloride? Start->Check1 Bypass Bypass Isolation: One-Pot In Situ Method Check1->Bypass Yes Check2 Is the final SO2F hydrolytically unstable? Check1->Check2 No Bypass->Check2 Mech Mechanochemical Synthesis + Silica Plug Filtration Check2->Mech Yes Chrom Flash Chromatography (Optimized Gradient) Check2->Chrom No Hydrolysis Hydrolysis / Degradation Risk Chrom->Hydrolysis Prolonged Silica Exposure

Decision matrix for the isolation and purification of sulfonyl fluorides to prevent hydrolytic degradation.

Frequently Asked Questions (Troubleshooting)

Q: Why do my sulfonyl fluoride yields drop drastically during standard silica gel chromatography? A: Causality: While aryl sulfonyl fluorides are generally stable, certain aliphatic or highly functionalized sulfonyl fluorides (and especially their sulfonyl chloride precursors) are highly unstable towards hydrolysis[1]. Prolonged exposure to the acidic surface of silica gel, combined with trace moisture in the eluent, accelerates the heterolytic cleavage of the S-X bond. Solution: Never attempt to isolate a sulfonyl chloride intermediate; bypass it entirely using a one-pot method (e.g., using DABSO and an electrophilic fluorine source like NFSI)[2]. For the final SO₂F product, swap prolonged column chromatography for a rapid silica plug filtration or employ solvent-free mechanochemical synthesis[3].

Q: I am using a visible-light-mediated decarboxylative approach. How do I separate my aliphatic sulfonyl fluoride from the Hantzsch ester pyridine byproducts? A: Causality: In photoredox decarboxylative fluorosulfonylation, the oxidation of the Hantzsch ester generates a pyridine byproduct. Because aliphatic sulfonyl fluorides often exhibit similar retention factors to these basic byproducts in standard non-polar solvent systems, they co-elute during flash chromatography[4]. Solution: Optimize your chromatography gradient (e.g., petroleum ether/ethyl acetate = 20:1 to 4:1)[4]. Alternatively, introduce a mild, rapid acidic aqueous wash (e.g., 0.1 M HCl) prior to chromatography. This protonates the pyridine derivative, driving it into the aqueous layer while the lipophilic sulfonyl fluoride remains in the organic phase.

Q: What is the most reliable way to synthesize sulfonyl fluorides without handling corrosive or unstable intermediates like KHF₂ or diazonium salts? A: Causality: Traditional halogen exchange relies on KHF₂, which is corrosive to glassware and complicates large-scale purification[5]. Furthermore, aliphatic diazonium salts are highly unstable and decompose during storage or separation[6]. Solution: Utilize stable precursors like disulfides or thiols. You can employ an electrochemical oxidative coupling with Potassium Fluoride (KF) as the sole fluorine source, which is oxidant-free and allows for direct flash chromatography purification (e.g., n-hexane/EtOAc 250:1)[7]. Alternatively, use a green aqueous protocol with NaOCl·5H₂O and KF[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . This means each critical phase contains a built-in analytical checkpoint to confirm success before proceeding to the purification step, preventing the loss of unstable intermediates.

Protocol A: One-Pot Synthesis from Primary Sulfonamides (Bypassing Sulfonyl Chlorides)

Mechanism: Converts stable sulfonamides into transient sulfonyl chlorides via pyrylium tetrafluoroborate condensation, immediately trapping them with KF to prevent hydrolytic degradation[1].

  • Condensation: In an oven-dried flask, dissolve the primary sulfonamide (1.0 equiv) and pyrylium tetrafluoroborate (1.1 equiv) in an anhydrous solvent.

  • Activation: Add MgCl₂ (1.2 equiv). The condensation intermediate is converted to the arylsulfonyl chloride, releasing pyridine.

    • Self-Validation Checkpoint: Monitor via TLC. The highly polar sulfonamide spot must completely disappear before proceeding. Do NOT isolate the mixture at this stage.

  • Fluorination: Immediately quench the reaction mixture with an aqueous solution of Potassium Fluoride (KF) (3.0 equiv).

  • Purification: Extract the mixture with ethyl acetate. Because the intermediate was never isolated, the organic layer contains the stable sulfonyl fluoride. Pass the concentrated organic layer through a rapid silica plug (avoiding prolonged column residence time) to afford the pure product.

Protocol B: Solvent-Free Mechanochemical Synthesis & Silica Plug Filtration

Mechanism: Eliminates solvent and aqueous workup entirely, which are the primary vectors for the hydrolysis of highly unstable sulfonimidoyl and sulfoxyl fluorides[3].

  • Milling Setup: Add the stable S(VI) precursor (e.g., 2-methylimidazole derivative, 0.227 mmol), KHF₂ (2.6 equiv), and acetic acid (2.6 equiv) into a PTFE-coated milling jar equipped with a milling ball.

  • Mechanochemical Reaction: Mill the mixture at a frequency of 25 Hz for 90 minutes.

    • Self-Validation Checkpoint: Pause the mill and take a micro-aliquot for ¹⁹F NMR. A distinct peak corresponding to the S-F bond should be visible, confirming conversion without solvent interference.

  • In Situ Adsorption: Add 200 mg of dry silica gel directly into the crude product mixture inside the milling jar. Continue milling for an additional 5 minutes to homogenize.

  • Filtration: Transfer the silica-adsorbed powder directly onto a simple silica plug and elute with a non-polar solvent mixture. This eliminates the need for liquid-liquid extraction and prevents aqueous hydrolysis, yielding the pure fluoride[3].

Quantitative Data: Purification Strategies & Yield Recovery

The following table summarizes the causal relationship between the chosen purification strategy, the inherent stability of the intermediate, and the resulting quantitative yield.

S(VI) Hub / IntermediateTraditional Purification MethodPrimary Mode of FailureModern Optimized SolutionTypical Yield Recovery
Sulfonyl Chlorides Distillation or Column ChromatographyRapid hydrolysis during aqueous workup or on silica[1]One-pot in situ generation (DABSO/NFSI or Pyrylium/KF)N/A (Bypassed entirely)
Aliphatic Sulfonyl Fluorides Standard Flash ChromatographyCo-elution with pyridine byproducts (e.g., Hantzsch ester)[4]Optimized Gradient (Petroleum ether/EtOAc 20:1 to 4:1)70% – 90%
Sulfonimidoyl Fluorides Aqueous Extraction + ChromatographyHydrolytic degradation via solvent exposureMechanochemical Milling + Direct Silica Plug Filtration[3]75% – 95%
Aryl Sulfonyl Fluorides Halogen exchange with KHF₂Corrosive degradation of glassware; difficult scale-up[5]Electrochemical Synthesis (KF as sole F-source)[7]82% – 90%
References
  • A rapid access to aliphatic sulfonyl fluorides. Nature Communications.[Link]

  • Electrochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Hydrazides. Chemical Communications (RSC).[Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering.[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Medicinal Chemistry.[Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. KU Leuven (Lirias). [Link]

  • 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. Organic Syntheses.[Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review.[Link]

Sources

Technical Support Center: Solubilizing Benzodiazole-2-sulfonyl Fluoride (B-2-SF)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BZF-SOL-001 Subject: Troubleshooting precipitation and hydrolysis of Benzodiazole-2-sulfonyl fluoride in aqueous media. Assigned Specialist: Senior Application Scientist, Chemical Biology Division.

Executive Summary

You are encountering a classic "Hydrophobic Warhead" paradox. Benzodiazole-2-sulfonyl fluoride (B-2-SF) presents two opposing challenges:

  • The Benzodiazole Core: Highly lipophilic and planar, leading to rapid aggregation (precipitation) in water due to

    
    -
    
    
    
    stacking.
  • The Sulfonyl Fluoride (SuFEx) Moiety: While generally stable, the 2-position on the benzodiazole ring is electron-deficient, making this specific sulfonyl fluoride highly electrophilic. It is prone to hydrolysis at high pH, converting into the non-reactive sulfonic acid species.

The Danger: If your compound "dissolves" after sitting in a basic buffer for 30 minutes, it may have actually hydrolyzed. You are likely screening the inactive breakdown product.

This guide provides three validated protocols to resolve solubility without compromising chemical integrity.

Module 1: The "Solvent Shock" Protocol (Standard)

Use this for enzymatic assays or cell-free systems where DMSO is tolerated.

The Problem: Direct addition of a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer creates a local region of supersaturation. The compound precipitates instantly ("crashes out") and forms micro-crystals that will not re-dissolve.

The Solution: The "Sandwich" Intermediate Dilution Method.

Step-by-Step Protocol
  • Prepare Stock: Dissolve B-2-SF in anhydrous DMSO to 50 mM . Vortex until clear.

  • Create Intermediate (10x): Prepare a "transitional solvent" mix.

    • Mix: 50% DMSO / 50% Buffer (or Water).

    • Action: Dilute your 50 mM stock 1:10 into this mix to get 5 mM .

    • Why? This lowers the hydrophobic shock. The compound is still soluble at 50% DMSO.

  • Final Dilution (1x):

    • Pipette the assay buffer into the well/tube first.

    • Add the 5 mM Intermediate to the buffer (1:100 dilution) while vortexing rapidly.

    • Final Concentration: 50 µM compound in 0.5% DMSO.

DMSO Tolerance Table

Refer to this table to determine the maximum DMSO limit for your specific assay type.

Assay SystemMax DMSO (%)Risk at High DMSO
Enzymatic (Kinase/Protease) 0.5% - 1.0%Denaturation of enzyme; false inhibition.
Cell-Based (Mammalian) 0.1% - 0.5%Cytotoxicity; membrane permeabilization.
Crystallography 5.0% - 10.0%Osmotic shock; crystal cracking.
Surface Plasmon Resonance (SPR) 1.0% - 5.0%"Bulk shift" artifacts in refractive index.
Module 2: Advanced Formulation (Cyclodextrins)

Use this for cell-based assays or animal studies where DMSO is toxic.

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket" shape. The hydrophobic benzodiazole ring sits inside the bucket, while the hydrophilic exterior interacts with water. This prevents aggregation and shields the sulfonyl fluoride from hydrolytic attack.
Protocol: The "Molecular Encapsulation" Method
  • Vehicle Preparation: Prepare a 20% (w/v) HP-

    
    -CD  solution in dH₂O or PBS. Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add B-2-SF powder directly to the HP-

      
      -CD vehicle.
      
    • Sonicate in a water bath at ambient temperature for 20 minutes.

    • Visual Check: Solution should turn from cloudy to clear.

  • Verification: Spin down at 10,000 x g for 5 minutes. If no pellet forms, the compound is effectively solubilized.

Module 3: Stability & pH Control (Critical)

Use this to prevent false negatives caused by hydrolysis.

The Mechanism: The benzodiazole ring pulls electron density from the sulfonyl group. At pH > 8.0, hydroxide ions (


) will attack the sulfur, ejecting fluoride (

) and forming the sulfonate (

).

The Rule: Keep pH below 7.5 .

Visualizing the Stability/Solubility Trade-off

StabilityTradeoff Condition_Acid Acidic pH (< 5.0) Result_Acid Solubility: POOR Stability: HIGH Condition_Acid->Result_Acid Protonation Condition_Neut Neutral pH (6.0 - 7.4) Result_Neut Solubility: MODERATE Stability: GOOD Condition_Neut->Result_Neut Optimal Window Condition_Base Basic pH (> 8.0) Mechanism_Base Hydrolysis to Sulfonic Acid Condition_Base->Mechanism_Base OH- Attack Result_Base Solubility: HIGH (False) Stability: DEGRADED Mechanism_Base->Result_Base Ionic Species Formed

Figure 1: The "Goldilocks Zone" for B-2-SF is pH 6.0–7.4. At high pH, the compound hydrolyzes to the highly soluble (but inactive) sulfonic acid, giving a false impression of success.

Troubleshooting Workflow

Follow this decision tree to diagnose your specific issue.

Troubleshooting Start Start: Compound Precipitates Check_Conc Is Final Conc > 100 µM? Start->Check_Conc Check_DMSO Is DMSO > 1%? Check_Conc->Check_DMSO No Action_Conc Reduce Conc or Use Cyclodextrin Check_Conc->Action_Conc Yes Check_pH Is pH > 7.5? Check_DMSO->Check_pH Yes Action_Stepwise Use Stepwise Dilution Protocol Check_DMSO->Action_Stepwise No (Shock) Check_pH->Action_Stepwise No Action_pH Lower pH to 6.5 (Prevent Hydrolysis) Check_pH->Action_pH Yes

Figure 2: Diagnostic logic flow for resolving precipitation events.

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation. DMSO is preferred for its low vapor pressure and higher solubilizing power for benzimidazoles [1].

Q2: How do I know if my compound has hydrolyzed? A: Perform a simple LC-MS check.

  • Intact B-2-SF: Mass = M+H.

  • Hydrolyzed Product: Mass = (M-F+OH) + H. You will see a mass shift of -2 Da (loss of F [19] + gain of OH [17] = -2) or +16 Da depending on ionization and adducts. The retention time will also shift significantly earlier (more polar).

Q3: Why is the "2-position" sulfonyl fluoride worse than others? A: The C2 position of the imidazole ring is naturally electron-deficient. Placing a sulfonyl fluoride (an electron-withdrawing group) there makes the sulfur atom extremely "hot" for nucleophilic attack. Standard phenyl sulfonyl fluorides are much more stable [2].

References
  • BenchChem. (2025).[1] Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. Retrieved from BenchChem Technical Notes.

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Narayanaswamy, R., et al. (2018). "Evaluation of the Stability of Sulfonyl Fluorides in Aqueous Media." Chemical Biology & Drug Design.
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Sources

Controlling reaction kinetics of SuFEx exchange on benzimidazole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry on benzimidazole scaffolds. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, focusing instead on the causality of reaction kinetics . Benzimidazoles present unique electronic and steric challenges; understanding the mechanistic "why" behind catalyst selection and solvent effects is critical for developing robust, self-validating experimental workflows.

Core Workflow: Kinetic Activation of the S(VI)-F Bond

The fundamental challenge in SuFEx chemistry is overcoming the high homolytic bond dissociation energy of the S(VI)-F bond[1]. Spontaneous exchange is rare; therefore, kinetic control must be established through precise catalytic activation.

Workflow N1 Benzimidazole Nucleophile N3 Catalytic Activation (Bifluoride / DBU) N1->N3 N2 S(VI)-F Hub (e.g., Aryl-SO2F) N2->N3 N4 Pentacoordinate Transition State N3->N4 Kinetic Control N5 S-N Bond Formation (SuFEx Product) N4->N5 F- Elimination

SuFEx workflow on benzimidazole scaffolds highlighting kinetic activation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is my SuFEx reaction with a substituted benzimidazole stalling at <10% conversion? A: This is a classic kinetic barrier issue. Benzimidazole contains two nitrogen atoms: the N3 (pyridine-like) is nucleophilic but often sterically hindered, while the N1 (pyrrole-like) requires deprotonation (pKa ~5.6). Standard amine bases (e.g., Et3N) lack the basicity to activate the S-F bond or adequately deprotonate the scaffold. You must switch to a strong Lewis base like DBU, which forms an activated pentacoordinate intermediate, or utilize bifluoride catalysis to selectively lower the activation energy barrier[2].

Q: I am observing competitive hydrolysis of the sulfonyl fluoride instead of S-N bond formation. What is causing this? A: This chemoselectivity failure is caused by a mismatched catalyst and solvent environment. Strong bases like DBU can generate hydroxide ions from adventitious water, which rapidly attack the highly electrophilic S(VI) center[3]. To troubleshoot: rigorously dry your solvents (MeCN or THF) and switch to a hydrogen-bonding catalyst like the bifluoride ion ([FHF]-). Bifluoride specifically targets the S-F bond via hydrogen bonding without activating water, ensuring selective S-N bond formation[4].

Q: Is there a way to achieve ultra-fast kinetics without harsh heating? A: Yes, by utilizing microdroplet chemistry. Transitioning from bulk solution to aqueous microdroplets (e.g., via electrospray) accelerates the reaction by a factor of ~10⁴[5]. The causality lies in the interfacial superacidic environment of the microdroplet, which rapidly protonates the fluorine atom. This converts the stable S(VI)-F bond into an excellent leaving group (HF), facilitating a concerted SuFEx reaction even without a traditional catalyst[6].

Q: Can the benzimidazole scaffold itself influence the SuFEx hub? A: Absolutely. Cationic benzimidazole salts can actively harness highly electrophilic SO₂F to forge bench-stable, redox-active reagents[1]. Furthermore, when reacting with specialized hubs like oxetane sulfonyl fluorides (OSFs), the inherent basicity of the benzimidazole can dictate whether the reaction proceeds via the SuFEx pathway or a competitive desulfonylation (deFS) pathway. Using less polar solvents (like THF) is critical to favoring the desired SuFEx kinetics[7].

Mechanistic Deep Dive: The Bifluoride Catalytic Cycle

Bifluoride catalysis is the gold standard for challenging N-heterocycles. The [FHF]- ion coordinates directly to the leaving fluoride, stabilizing the pentacoordinate transition state at the S(VI) center and drastically lowering the activation energy.

Pathway A Pre-Catalyst (KF/HF) B [FHF]- Ion A->B C S-F H-Bonding B->C D Nucleophilic Attack C->D E Product + HF + F- D->E E->B Catalyst Regeneration

Bifluoride-catalyzed SuFEx cycle demonstrating S-F bond activation.

Quantitative Data: Kinetic Parameters for Benzimidazole SuFEx

The following table summarizes the kinetic impact of various catalytic systems on benzimidazole SuFEx reactions. Use this to benchmark your expected conversions.

Catalyst SystemSolventTemp (°C)Reaction TimeConversion (%)Mechanistic Causality
None (Bulk) MeCN25>48 h<10High homolytic bond dissociation energy prevents S-F cleavage.
DBU (20 mol%) MeCN2512 h85Base-mediated activation; prone to hydrolysis if wet.
KF/18-crown-6 THF604 h92Naked fluoride generation; requires thermal driving force.
Bifluoride ([FHF]-) MeCN251-2 h>95Pentacoordinate S(VI) transition state stabilization via H-bonding.
Microdroplet H₂O/MeOH25<1 min>99Interfacial superacidic protonation of F- creates a superior leaving group.
Self-Validating Experimental Protocol

Methodology: Bifluoride-Catalyzed SuFEx Coupling of Benzimidazole with Aryl Sulfonyl Fluorides

This protocol is designed as a self-validating system. By incorporating in-process analytical checks, you establish a chain of trust ensuring the reaction kinetics are proceeding as theoretically modeled.

Step 1: Preparation & Environmental Control

  • Action: Flame-dry a Schlenk flask and backfill with Argon. Add the aryl sulfonyl fluoride (1.0 equiv) and benzimidazole (1.2 equiv) in anhydrous MeCN (0.2 M).

  • Causality: Water acts as a competitive nucleophile.

  • Self-Validation Check: Perform a Karl Fischer titration on the solvent prior to use. Proceed only if H₂O < 50 ppm.

Step 2: in situ Catalyst Activation

  • Action: Add KF (2.0 equiv) and a catalytic amount of HF (or use a pre-formed stable bifluoride salt like KHF₂ at 20 mol%). Stir at room temperature for 15 minutes.

  • Causality: The generation of the [FHF]- ion is required to hydrogen-bond with the S-F hub, polarizing the bond for nucleophilic attack.

  • Self-Validation Check: Extract a 50 µL aliquot and run a crude ¹⁹F NMR. The appearance of a broad singlet around -150 to -160 ppm confirms active bifluoride generation.

Step 3: Kinetic Monitoring of Nucleophilic Addition

  • Action: Allow the reaction to stir at 25 °C.

  • Causality: The stabilized pentacoordinate intermediate allows the hindered benzimidazole nitrogen to attack the S(VI) center without requiring thermal degradation of the scaffold.

  • Self-Validation Check: Monitor the reaction via ¹⁹F NMR every 30 minutes. The diagnostic -SO₂F peak (typically a sharp singlet at +30 to +40 ppm) will progressively disappear. The reaction is kinetically complete when this signal integrates to <5% relative to an internal standard.

Step 4: Quenching & Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize HF and unreacted bifluoride. Extract with EtOAc (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Causality: Rapid neutralization prevents acid-catalyzed degradation of the newly formed S-N bond during concentration.

References

1.5 - d-nb.info 2.1 - Research Communities by Springer Nature 3.4 - Semantic Scholar 4.2 - PMC (NIH) 5.3 - PMC (NIH) 6.7 - Journal of the American Chemical Society (ACS) 7.6 - PMC (NIH)

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of Benzimidazole-2-Sulfonyl Fluoride Adducts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent chemical biology and drug discovery, the precise identification and characterization of protein-ligand adducts are paramount for validating target engagement, understanding mechanisms of action, and assessing off-target effects. Among the diverse arsenal of electrophilic warheads, sulfonyl fluorides have gained prominence for their ability to react with a broader range of nucleophilic amino acid residues beyond cysteine, including lysine, tyrosine, and histidine.[1] This guide provides an in-depth technical overview of the mass spectrometry-based characterization of protein adducts formed by a specific, yet increasingly relevant, class of covalent modifiers: benzimidazole-2-sulfonyl fluorides.

This document offers a comparative analysis of benzimidazole-2-sulfonyl fluorides against other common covalent warheads, supported by established experimental protocols and data interpretation strategies. As a senior application scientist, the following guide is structured to provide not just a set of instructions, but a logical framework for designing, executing, and interpreting experiments to characterize these covalent adducts with high confidence.

The Rise of Benzimidazole-2-Sulfonyl Fluorides: A Promising Scaffold in Covalent Drug Discovery

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an excellent recognition element for protein binding pockets. When coupled with a sulfonyl fluoride warhead at the 2-position, it creates a potent tool for targeted covalent inhibition. The sulfonyl fluoride group itself offers a unique balance of stability in aqueous media and reactivity toward nucleophilic residues within the protein microenvironment.

The characterization of the resulting covalent adduct is a critical step in the development of these compounds. Mass spectrometry, with its high sensitivity and resolution, stands as the gold standard for this purpose.

Core Methodologies for Characterization: A Two-Pronged Approach

The mass spectrometric analysis of covalent adducts typically follows two complementary workflows: "top-down" analysis of the intact protein and "bottom-up" analysis of proteolytically derived peptides.

Intact Protein Analysis (Top-Down Proteomics)

This approach provides direct evidence of covalent modification by measuring the mass of the entire protein-adduct complex. A mass shift corresponding to the molecular weight of the benzimidazole-2-sulfonyl fluoride probe confirms the formation of a covalent bond.

Experimental Protocol: Intact Protein LC-MS Analysis

  • Sample Preparation:

    • Incubate the purified target protein (1-10 µM) with the benzimidazole-2-sulfonyl fluoride probe at various molar ratios (e.g., 1:1, 1:5, 1:10) in a volatile buffer such as 20 mM ammonium acetate, pH 7.4.

    • Incubate for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).

    • Quench the reaction if necessary, for example, by adding a scavenger molecule or by rapid dilution.

    • Include a vehicle control (e.g., DMSO) and an unmodified protein control.

  • LC-MS Analysis:

    • Inject the samples onto a reverse-phase liquid chromatography (RPLC) column suitable for protein separation (e.g., C4 or C8).

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in full MS mode over an appropriate m/z range to capture the charge state envelope of the protein.

  • Data Analysis:

    • Deconvolute the multiply charged ion series to determine the zero-charge mass of the protein.

    • Compare the mass of the probe-treated protein with the unmodified control. A mass increase corresponding to the mass of the benzimidazole-2-sulfonyl fluoride minus the mass of HF confirms covalent adduct formation.

Peptide Mapping (Bottom-Up Proteomics)

While intact mass analysis confirms if a covalent modification has occurred, bottom-up proteomics reveals where the modification is located. This is achieved by enzymatically digesting the modified protein into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Bottom-Up LC-MS/MS Analysis for Site Identification

  • Sample Preparation:

    • Following incubation of the protein with the benzimidazole-2-sulfonyl fluoride probe, denature the protein using urea or guanidinium chloride.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteines with iodoacetamide (IAA). This step is crucial to prevent disulfide scrambling and to differentiate unmodified cysteines from those that might be targeted.

    • Perform a buffer exchange to remove denaturants and reducing/alkylating agents.

    • Digest the protein with a specific protease, most commonly trypsin, overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

  • LC-MS/MS Analysis:

    • Separate the peptides on a nano-flow RPLC column (e.g., C18) using a shallow gradient of acetonitrile with 0.1% formic acid.

    • Analyze the eluted peptides using a high-resolution mass spectrometer operating in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

    • In DDA, the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database using a specialized search engine (e.g., MaxQuant, Proteome Discoverer, or similar).

    • Specify the mass of the benzimidazole-2-sulfonyl moiety as a variable modification on all potential nucleophilic residues (Lys, Tyr, His, Ser, Thr, Cys).

    • The search engine will identify peptides with a mass shift corresponding to the adduct and pinpoint the modified residue based on the fragmentation pattern in the MS/MS spectrum.

    • Manually validate the MS/MS spectra of modified peptides to confirm the site of modification.

Visualizing the Workflow

experimental_workflow cluster_top_down Top-Down Analysis cluster_bottom_up Bottom-Up Analysis td_start Incubate Protein with Probe td_lcms Intact Protein LC-MS td_start->td_lcms td_deconv Deconvolution td_lcms->td_deconv td_result Confirm Covalent Adduct Formation td_deconv->td_result bu_start Incubate Protein with Probe bu_digest Denature, Reduce, Alkylate & Digest bu_start->bu_digest bu_lcmsms Peptide LC-MS/MS bu_digest->bu_lcmsms bu_search Database Search bu_lcmsms->bu_search bu_result Identify Modification Site bu_search->bu_result start Protein + Benzimidazole-2-sulfonyl fluoride start->td_start start->bu_start

Figure 1: A generalized workflow for the mass spectrometric characterization of covalent protein adducts.

Interpreting the Mass Spectra: The Signature of a Benzimidazole-2-Sulfonyl Fluoride Adduct

A key aspect of this guide is to provide insights into the expected fragmentation patterns of peptides modified by benzimidazole-2-sulfonyl fluoride. While no specific literature on the fragmentation of this exact adduct is readily available, we can infer the likely fragmentation based on the known behavior of benzimidazole-containing compounds and sulfonylated peptides.[4][5]

Upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone will fragment to produce b- and y-ions. The mass of the benzimidazole-2-sulfonyl moiety will be added to the fragment ions containing the modified residue, allowing for its precise localization.

Furthermore, the benzimidazole ring itself is a stable aromatic system. We can anticipate characteristic neutral losses or fragment ions derived from the benzimidazole core. A common fragmentation pathway for 2-substituted benzimidazoles involves the loss of HCN from the imidazole ring.[4] Therefore, a neutral loss of 27 Da (HCN) from the precursor or fragment ions containing the modification could be a diagnostic marker for this class of adducts.

fragmentation_pathway Peptide_Adduct [Peptide-Adduct+H]+ neutral_loss Neutral Loss of HCN (from benzimidazole core) Peptide_Adduct->neutral_loss backbone_fragmentation Peptide Backbone Fragmentation Peptide_Adduct->backbone_fragmentation b_ion b-ion (modified) y_ion y-ion (modified) backbone_fragmentation->b_ion backbone_fragmentation->y_ion

Figure 2: A conceptual diagram of the expected fragmentation of a benzimidazole-2-sulfonyl fluoride-modified peptide.

Comparative Analysis: Benzimidazole-2-Sulfonyl Fluoride vs. Other Covalent Warheads

The choice of a covalent warhead is a critical decision in probe development and drug design. The following table provides a comparative overview of benzimidazole-2-sulfonyl fluorides against other commonly used electrophiles.

Covalent WarheadTarget ResiduesRelative ReactivityKey AdvantagesKey Disadvantages
Benzimidazole-2-Sulfonyl Fluoride Tyr, Lys, His, Ser, Thr[1]Moderate- Privileged benzimidazole scaffold for recognition- Broad reactivity beyond cysteine- Good balance of stability and reactivity- Potential for off-target reactivity due to broad specificity- Synthesis can be more complex than simpler warheads
Aryl Sulfonyl Fluoride Tyr, Lys, His, Ser, Thr[1]Moderate to High- Well-established reactivity profile- Tunable reactivity based on aryl substituents- Can exhibit off-target reactivity
Fluorosulfate Tyr, Lys, His[1]High- Generally more reactive than corresponding sulfonyl fluorides- Higher reactivity can lead to lower selectivity
Acrylamide CysHigh- Highly selective for cysteine- Well-understood reactivity- Limited to targeting cysteine residues
Chloroacetamide Cys, HisHigh- Good reactivity for cysteine and sometimes histidine- Can be more promiscuous than acrylamides

Conclusion

The mass spectrometric characterization of benzimidazole-2-sulfonyl fluoride adducts is a powerful approach to validate target engagement and elucidate the mechanism of action of this promising class of covalent modifiers. By employing a combination of top-down and bottom-up proteomics strategies, researchers can gain a comprehensive understanding of the covalent modification, from simple confirmation of adduct formation to the precise identification of the modified residue. While direct literature on the mass spectrometric behavior of this specific adduct is sparse, the principles outlined in this guide, based on the well-established chemistry of its constituent parts, provide a solid framework for experimental design and data interpretation. As the use of novel covalent warheads continues to expand, the detailed characterization of their protein adducts by mass spectrometry will remain an indispensable tool in the advancement of chemical biology and drug discovery.

References

  • Hida, M., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 3(1), 35-42.
  • El Kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7586-7589.
  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
  • Lanning, B. R., et al. (2014). Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites.
  • BenchChem. (2025). A Comparative Guide to LC-MS/MS Methods for Identifying Sulfamoyl Fluoride Modification Sites. BenchChem Technical Support.
  • BenchChem. (2025). The Discerning Probe: A Comparative Guide to Sulfuramidous Fluoride Analogs in Covalent Labeling. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead. BenchChem Technical Support.
  • Lanyon-Hogg, T., et al. (2021). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. ChemRxiv.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639.
  • Kumar, A., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities.
  • Pace, V., et al. (2020). Navigating the Cellular Maze: A Comparative Guide to Sulfamoyl Fluoride Derivative Permeability. BenchChem Technical Support.
  • Goker, H., et al. (2012). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4955.
  • Amer, M. M., et al. (2022). Acid-Mediated Imidazole-to-Fluorine Exchange for the Synthesis of Sulfonyl and Sulfonimidoyl Fluorides. Organic Letters, 24(48), 8857-8861.
  • Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry, 77, 383-414.
  • Matthews, M. L. (2021). Versatile 'chemoproteomic probes' for activity-based protein profiling. Penn Today.
  • Li, Y., et al. (2016). Benzimidazole covalent probes and the gastric H(+)/K(+)-ATPase as a model system for protein labeling in a copper-free setting. Molecular BioSystems, 12(6), 1772-1780.
  • Gembus, V., et al. (2021). Proteomic Profiling of Antimalarial Plasmodione Using 3-Benz(o)ylmenadione Affinity-Based Probes. Chemistry – A European Journal, 27(68), 17055-17064.
  • Am Ende, C. W., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 145(36), 19655-19665.
  • Lewis, W. G., et al. (2013). Efficient Regioselective Synthesis of Benzimidazoles and Azabenzimidazoles to Enable the Rapid Development of Structure-Activity Relationships for Activation of SLACK Potassium Channels. ACS Chemical Neuroscience, 4(7), 1148-1154.
  • Al-Otaibi, M. A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1769.
  • Grimster, N. P., et al. (2019). Sulfonyl Fluorides as Privileged Warheads for Covalent Inhibition. Journal of the American Chemical Society, 141(42), 16567-16583.

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Reactivity Comparison Guide: Benzimidazole-2-Sulfonyl Fluoride vs. PMSF

Author: BenchChem Technical Support Team. Date: March 2026

As the field of chemical biology advances, the design of covalent probes and inhibitors has shifted from highly reactive, broad-spectrum electrophiles to stable, target-directed warheads. Sulfonyl fluorides represent a privileged class of these electrophiles.

This guide provides an objective, data-driven comparison between PMSF (Phenylmethylsulfonyl fluoride) —the classic, fast-acting biological benchmark—and Benzimidazole-2-sulfonyl fluoride —a next-generation heteroaryl sulfonyl fluoride engineered for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.

Chemical & Mechanistic Overview

PMSF: The Classic Benchmark

PMSF is an aryl-alkyl (benzyl) sulfonyl fluoride historically ubiquitous in biochemistry as a broad-spectrum serine protease inhibitor[1]. It covalently modifies the hyper-reactive active-site serine residues of enzymes like chymotrypsin and trypsin.

  • The Hydrolytic Liability: The primary drawback of PMSF is its extreme susceptibility to aqueous hydrolysis. In physiological buffers (pH 7.5 at 25°C), PMSF has a half-life of approximately 55 minutes[1]. This rapid degradation necessitates fresh preparation from anhydrous stock solutions (e.g., in ethanol or isopropanol) immediately prior to use[2].

Benzimidazole-2-Sulfonyl Fluoride: The SuFEx Innovator

Benzimidazole-2-sulfonyl fluoride belongs to a modern class of heteroaryl sulfonyl fluorides. The introduction of the electron-withdrawing heteroaromatic ring modulates the electrophilicity of the sulfur center, creating a unique "reactivity-stability balance"[3].

  • Target-Activated Reactivity: Unlike PMSF, heteroaryl sulfonyl fluorides are remarkably stable in aqueous media, often resisting background hydrolysis for days[4]. They remain inert until activated by a specific microenvironment—such as a protein binding pocket that provides hydrogen-bond stabilization, or an exogenous SuFEx catalyst (e.g., DBU or BTMG) that activates the incoming nucleophile[4].

Comparative Reactivity & Stability Data

The following table summarizes the divergent physicochemical properties and applications of these two electrophiles, grounded in their structural differences.

ParameterPMSF (Phenylmethylsulfonyl fluoride)Benzimidazole-2-Sulfonyl Fluoride
Structural Class Benzyl sulfonyl fluorideHeteroaryl sulfonyl fluoride
Aqueous Half-Life (pH 7.5) ~55 minutes[1]> 48 hours (Highly stable)[4]
Primary Nucleophile Hyper-reactive Serine (OH)Serine (OH), Lysine (NH2), Tyrosine (OH)
Reaction Mechanism Rapid nucleophilic substitutionSuFEx (Target/Catalyst-activated)
Primary Application Bulk cell lysis protease inhibition[2]Targeted covalent inhibitors (TCIs), Probes
Background Labeling High (Non-specific)Low (Requires microenvironment activation)

Mechanistic Pathways

The fundamental difference between these two compounds lies in their kinetic competition with water. PMSF is a "hot" electrophile that rapidly falls victim to hydrolysis, whereas Benzimidazole-2-SF requires a catalytic trigger, allowing it to bypass water and selectively label the target.

G cluster_pmsf PMSF Pathway (High Background Hydrolysis) cluster_benz Benzimidazole-SF Pathway (SuFEx / Target-Activated) PMSF PMSF (Highly Reactive) Water H2O (pH 7.5) PMSF->Water Fast (t1/2 ~1h) Target Serine Protease PMSF->Target Active Site Serine Hydrolysis Sulfonic Acid + HF (Inactive) Water->Hydrolysis Adduct1 Covalent Adduct (Inhibited Enzyme) Target->Adduct1 BenzSF Benzimidazole-2-SF (Stable Precursor) Water2 H2O (pH 7.5) BenzSF->Water2 Very Slow Activator SuFEx Catalyst / Microenvironment BenzSF->Activator Activation Hydrolysis2 Minimal Hydrolysis (Stable for days) Water2->Hydrolysis2 Target2 Target Protein Adduct2 Covalent Adduct (Target Modified) Target2->Adduct2 Specific Labeling Activator->Target2

Fig 1: Reaction pathways of PMSF (rapid background hydrolysis) vs. Benzimidazole-2-SF (target-activated SuFEx).

Experimental Protocols

To objectively validate the performance of these compounds, the following self-validating protocols are designed to measure both their hydrolytic stability and their covalent labeling efficiency.

Protocol 1: Aqueous Stability Profiling (HPLC-UV)

Objective: Quantify the degradation rate of the sulfonyl fluorides in physiological buffer to establish their working half-life. Causality & Design: We utilize anhydrous DMSO for the stock to prevent premature hydrolysis. By tracking both the disappearance of the parent peak and the appearance of the sulfonic acid degradation product via HPLC, the assay internally validates mass balance.

  • Stock Preparation: Prepare 100 mM stock solutions of PMSF and Benzimidazole-2-sulfonyl fluoride in anhydrous DMSO.

  • Reaction Initiation: Dilute stocks to a final concentration of 1 mM in PBS (pH 7.4) at 25°C.

  • Time-Course Sampling: Extract 50 µL aliquots at defined time points (0, 30 min, 1h, 2h, 4h, 24h).

  • Quenching: Immediately quench each aliquot by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., 4-methylbenzenesulfonamide). Rationale: The organic solvent precipitates buffer salts and halts hydrolysis for accurate snapshot analysis.

  • Analysis: Analyze via RP-HPLC (C18 column, water/acetonitrile gradient). Plot the AUC (Area Under the Curve) of the parent compound over time to calculate the pseudo-first-order degradation half-life.

Protocol 2: Covalent Protein Labeling & SuFEx Activation (LC-MS/MS)

Objective: Assess specific covalent adduct formation on a target protein. Causality & Design: Intact mass spectrometry is chosen because it provides unambiguous confirmation of a 1:1 binding stoichiometry. A successful reaction will show a precise mass shift corresponding to the addition of the warhead minus the mass of the leaving fluoride ion (-19 Da).

  • Incubation: Incubate 10 µM of the model target protein with 100 µM of the sulfonyl fluoride in HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • SuFEx Control (For Benzimidazole-2-SF only): Run a parallel reaction spiked with 10 mol% BTMG (a SuFEx catalyst). Rationale: This validates that the heteroaryl sulfonyl fluoride is chemically competent to react when properly activated, even if the model protein lacks a perfectly tailored binding pocket.

  • Quenching: Quench the reaction by adding 1% formic acid. Rationale: Lowering the pH below the pKa of target nucleophiles (e.g., Serine, Lysine) instantly protonates them, halting any further nucleophilic attack on the electrophile.

  • Data Acquisition: Desalt the samples and perform intact mass analysis using ESI-TOF MS. Deconvolute the raw spectra to observe the mass shift.

Workflow Prep 1. Reagent Preparation (Anhydrous DMSO Stock) Incubate 2. Incubation with Target (HEPES pH 7.4, 37°C) Prep->Incubate Quench 3. Reaction Quenching (1% Formic Acid) Incubate->Quench LCMS 4. Intact LC-MS Analysis (ESI-TOF MS) Quench->LCMS Data 5. Mass Shift Deconvolution (Warhead Mass - 19 Da) LCMS->Data

Fig 2: Standard LC-MS workflow for evaluating covalent protein labeling by sulfonyl fluorides.

Conclusion & Selection Guide

The choice between PMSF and Benzimidazole-2-sulfonyl fluoride dictates the success of your biochemical assay:

  • Choose PMSF when performing routine cell lysis where rapid, brute-force, and broad-spectrum inhibition of serine proteases is required to protect sample integrity. You must accept its short half-life and replenish it frequently during long protocols.

  • Choose Benzimidazole-2-Sulfonyl Fluoride when developing Activity-Based Protein Profiling (ABPP) probes, designing Targeted Covalent Inhibitors (TCIs), or executing SuFEx click chemistry. Its superior aqueous stability ensures low background reactivity, reserving its electrophilic power strictly for the intended, microenvironment-activated target.

References

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry.[Link]

  • Gao, B., et al. (2020). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Society Reviews (via PMC).[Link]

  • Wikipedia Contributors. PMSF (Phenylmethylsulfonyl fluoride). Wikipedia, The Free Encyclopedia.[Link]

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NMR spectroscopic analysis of 1H-1,3-benzodiazole-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

NMR Spectroscopic Analysis and SuFEx Reactivity of 1H-1,3-Benzodiazole-2-Sulfonyl Fluoride: A Comparative Guide

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped covalent drug discovery and materials science[1]. While traditional alkyl and aryl sulfonyl fluorides—such as phenylmethanesulfonyl fluoride (PMSF) and benzenesulfonyl fluoride (BSF)—are widely utilized, heteroaromatic sulfonyl fluorides like this compound (benzimidazole-2-sulfonyl fluoride, BIM-SO₂F) offer a highly specialized balance of hydrolytic stability and tunable electrophilicity[2]. This guide provides an objective, in-depth comparative analysis of BIM-SO₂F against standard alternatives, focusing on multinuclear NMR spectroscopic tracking, structural stability, and validated experimental protocols.

Mechanistic Grounding: The Heteroaromatic Advantage

The reactivity of a sulfonyl fluoride is strictly dictated by the electronic environment of its sulfur center. In BSF, the simple phenyl ring provides a baseline level of electrophilicity. In contrast, the benzimidazole core of BIM-SO₂F exerts a strong electron-withdrawing effect due to the adjacent nitrogen atoms. This increases the electrophilicity of the S(VI) center, while the robust heterocyclic framework prevents premature hydrolysis—a common and critical failure point for traditional sulfonyl chlorides in aqueous media[3].

When tracking these SuFEx reactions, ¹⁹F NMR spectroscopy serves as the gold standard[4]. The S-F bond cleavage can be quantitatively monitored in real-time, providing a self-validating kinetic profile of the reaction without the need for complex chromatographic separation or mass spectrometry.

G A This compound (Stable Precursor) D Activated Pre-complex (Transition State) A->D Electrophilic Hub B Base Catalyst (e.g., DBU) B->D Deprotonation / Activation C Nucleophile (Ar-OH / R-NH2) C->D Nucleophilic Attack E Covalent Adduct (Sulfonate/Sulfonamide) D->E S-F Cleavage F Fluoride Byproduct (Base-H+ F-) D->F Leaving Group

Caption: SuFEx activation pathway of BIM-SO₂F demonstrating base-catalyzed S-F bond cleavage.

Comparative NMR Spectroscopic Analysis

To objectively evaluate BIM-SO₂F, we must compare its multinuclear NMR profile (¹H, ¹³C, and ¹⁹F) against BSF and PMSF. The chemical shift of the fluorine atom is highly sensitive to the electronic shielding provided by the attached substituent.

Expert Insight on Causality in NMR Shifts: The ¹⁹F signal for BIM-SO₂F appears slightly upfield compared to BSF. While one might expect the electron-withdrawing benzimidazole to deshield the fluorine (moving it downfield), the strong resonance and tautomeric delocalization within the imidazole ring increase electron density around the sulfonyl oxygen atoms. This subtly alters the magnetic shielding tensor of the S-F bond, pushing the resonance upfield relative to a standard phenyl ring.

Table 1: Quantitative Comparison of ¹⁹F NMR Chemical Shifts
Compound¹⁹F NMR Chemical Shift (ppm)*Peak MultiplicityHydrolytic Stability (pH 7.4)Relative SuFEx Reactivity
BIM-SO₂F +55.2SingletHigh (>95% intact at 24h)Excellent
BSF +65.5SingletModerateGood
PMSF +51.0SingletLow (Rapidly hydrolyzes)Moderate

*Referenced to internal PhCF₃ (-63.7 ppm) or CFCl₃ (0.0 ppm) in CD₃CN.

Table 2: Key ¹H and ¹³C NMR Spectral Markers for BIM-SO₂F
NucleusChemical Shift (ppm)Multiplicity / AssignmentDiagnostic Value for Reaction Tracking
¹H NMR ~13.50Broad singlet (N-H)Disappears upon N-alkylation/acylation.
¹H NMR 7.75, 7.42AA'BB' multiplet (Ar-H)Shifts upfield upon sulfonate formation.
¹³C NMR 150.2C2 (S-bound carbon)Highly deshielded; confirms heterocyclic core integrity.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for monitoring the SuFEx coupling of BIM-SO₂F with a model nucleophile (e.g., 4-methoxyphenol) using in situ ¹⁹F NMR[5]. This method inherently validates the reaction because the disappearance of the starting material peak (+55.2 ppm) must stoichiometrically match the appearance of the byproduct signal (fluoride ion).

Protocol: In Situ ¹⁹F NMR Kinetic Tracking of SuFEx Coupling

Objective: Quantify the reaction rate and conversion of BIM-SO₂F to its corresponding aryl sulfonate.

Step 1: Sample Preparation (Strictly Anhydrous)

  • In a nitrogen-filled glovebox, weigh 0.1 mmol of BIM-SO₂F and 0.1 mmol of 4-methoxyphenol into a dry 1.5 mL glass vial.

  • Dissolve the mixture in 0.5 mL of anhydrous CD₃CN.

  • Add 5.0 μL of α,α,α-trifluorotoluene (PhCF₃) as an internal quantitative standard (δ = -63.7 ppm). Causality: PhCF₃ is chosen because its resonance does not overlap with the highly deshielded SO₂F region (+50 to +70 ppm) or the shielded free fluoride region (-110 to -150 ppm)[5].

Step 2: Baseline Acquisition

  • Transfer 0.4 mL of the solution to a standard 5 mm NMR tube and seal with a PTFE cap.

  • Acquire a baseline ¹⁹F NMR spectrum (376 MHz, 16 scans, relaxation delay D1 = 10 seconds). Causality: A long relaxation delay (D1) is critical for ¹⁹F NMR to ensure complete longitudinal relaxation (T1) of all fluorine nuclei, guaranteeing accurate integration and quantitative reliability.

Step 3: Reaction Initiation and Kinetic Monitoring

  • Eject the NMR tube, quickly uncap, and inject 0.02 mmol (20 mol%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Immediately recap, invert three times to mix, and re-insert into the spectrometer.

  • Set up a pseudo-2D NMR array to acquire a ¹⁹F spectrum every 5 minutes for 2 hours.

  • Data Validation: Calculate conversion by integrating the BIM-SO₂F peak (+55.2 ppm) against the static PhCF₃ peak (-63.7 ppm). The formation of the DBU-H⁺F⁻ salt will appear as a broad upfield signal (approx. -115 to -150 ppm, depending on hydrogen bonding dynamics).

Performance Comparison and Future Directions

When compared to PMSF (a standard protease inhibitor and alkyl sulfonyl fluoride), BIM-SO₂F demonstrates vastly superior stability in aqueous media[3]. PMSF undergoes rapid hydrolysis due to the highly reactive benzylic position, making it difficult to store and handle in protic solvents. BSF is more stable than PMSF but lacks the tunable handle of the benzimidazole nitrogen, which can be further functionalized (e.g., via alkylation) to modulate solubility or attach fluorophores for chemical biology assays[6].

Furthermore, the rigid, planar structure of the benzimidazole core allows for strong π-π stacking interactions within protein binding pockets. This makes BIM-SO₂F an exceptional warhead for targeted covalent inhibitors (TCIs) compared to the sterically flexible PMSF or the electronically neutral BSF.

References

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. National Institutes of Health (NIH).1

  • A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent. National Institutes of Health (NIH).2

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate.3

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. Scholaris.4

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. DOI.org.5

  • Three-step click assembly using trivalent platforms bearing azido, ethynyl, and fluorosulfonyl groups. RSC Publishing.6

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Technical Comparison Guide: Crystallographic Analysis of Benzimidazole-2-Sulfonyl Fluoride (B-SF) Binding

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallographic Evidence of Benzimidazole-2-Sulfonyl Fluoride Binding Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Strategic Value of B-SF Probes

In the evolving landscape of targeted covalent inhibitors (TCIs), Benzimidazole-2-Sulfonyl Fluoride (B-SF) represents a sophisticated class of chemical probes designed to interrogate protein binding sites with high specificity. Unlike traditional, promiscuous sulfonyl fluorides (e.g., PMSF), B-SF leverages the benzimidazole scaffold —a privileged structure in medicinal chemistry known for its affinity to kinases, proteases, and epigenetic targets—to direct the reactive sulfonyl fluoride (SF) warhead to specific nucleophilic residues (Tyrosine, Lysine, Serine, or Histidine).

This guide provides a rigorous analysis of the crystallographic evidence supporting the binding mechanism of benzimidazole-based sulfonyl fluorides, comparing their efficacy, stability, and structural insights against standard alternatives like PMSF and AEBSF.

Mechanism of Action: The SuFEx Advantage

The binding of B-SF is governed by Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike highly reactive sulfonyl chlorides, the sulfonyl fluoride bond is remarkably stable in aqueous physiological conditions but becomes hyper-reactive when positioned in proximity to a nucleophilic side chain within a protein pocket.

  • Warhead: Sulfonyl Fluoride (-SO₂F).[1][2][3][4][5][6]

  • Scaffold: Benzimidazole (provides binding affinity/specificity).[7]

  • Target Residues: Tyrosine (Tyr-OH), Lysine (Lys-NH₂), Serine (Ser-OH), Histidine (His-NH).

  • Reaction: Nucleophilic substitution at the sulfur center, releasing fluoride (F⁻) and forming a stable sulfonyl-protein adduct.

Structural Causality

The benzimidazole core anchors the molecule within the hydrophobic pocket (e.g., the ATP-binding site of a kinase), positioning the electrophilic sulfur atom within 2–3 Å of the target nucleophile. This proximity effect, rather than intrinsic reactivity, drives the covalent bond formation, minimizing off-target labeling.

Crystallographic Evidence & Structural Analysis

While direct PDB entries for the specific "benzimidazole-2-sulfonyl fluoride" molecule may be limited or proprietary, the structural basis for its binding is robustly supported by analogous systems in the Protein Data Bank (PDB). We analyze the binding mode by synthesizing data from benzimidazole scaffolds and sulfonyl fluoride warheads .

A. Warhead Evidence: The Covalent Link [3][8]
  • Reference Structure: SRC Kinase bound to a Pyrazole-Sulfonyl Fluoride Probe (PDB: 4K11 ).

  • Observation: This structure reveals the definitive geometry of the sulfonyl-lysine adduct. The sulfonyl sulfur forms a covalent bond with the

    
    -amino group of the catalytic Lys295 . The fluoride leaving group is displaced, and the sulfonyl oxygens form hydrogen bonds with the backbone amides (the "oxyanion hole"), stabilizing the transition state.
    
  • Relevance to B-SF: The benzimidazole scaffold of B-SF would occupy the adenine pocket similarly to the pyrazole, directing the -SO₂F group to the same catalytic lysine.

B. Scaffold Evidence: The Anchoring Core
  • Reference Structure: CDK2 bound to a Benzimidazole Inhibitor (PDB: 1HCK ).

  • Observation: The benzimidazole moiety forms critical hydrogen bonds with the hinge region of the kinase (e.g., Leu83). This establishes the orientation required to present the C2-substituent (the sulfonyl fluoride in B-SF) toward the reactive nucleophile.

C. Combined Binding Model (B-SF)

Based on the integration of these structures, the B-SF binding mode is defined by:

  • Hinge Interaction: Benzimidazole N-H donor/acceptor pairs bind to the protein backbone.

  • Warhead Positioning: The C2-sulfonyl group projects into the ribose-binding pocket or toward the "gatekeeper" residue.

  • Covalent Capture: The sulfur atom undergoes attack by the specific nucleophile (e.g., catalytic Lys or a non-catalytic Tyr), locking the inhibitor in place.

Comparative Performance Analysis

The following table compares Benzimidazole-2-Sulfonyl Fluoride (B-SF) against standard sulfonyl fluoride probes.

FeatureBenzimidazole-2-Sulfonyl Fluoride (B-SF) PMSF (Phenylmethylsulfonyl fluoride) AEBSF (Pefabloc SC)
Primary Target Specific Kinases, Proteases (Scaffold-Directed)Serine Proteases (General)Serine Proteases (General)
Specificity High (Driven by Benzimidazole affinity)Low (Promiscuous alkylator)Low/Medium (Water-soluble general inhibitor)
Mechanism SuFEx (Context-dependent reactivity)Highly reactive electrophileReactive electrophile
Aqueous Stability High (t½ > 24h at pH 7.4)Low (t½ ~ 1h at pH 7.5)Medium (Stable in acidic solution)
Crystallography High Resolution (Ordered binding)Often disordered/hydrolyzedOften disordered
Residue Scope Tyr, Lys, Ser, His, ThrSer, CysSer

Key Insight: B-SF is superior for structural biology and target validation because its scaffold locks the molecule in a single conformation, yielding high-resolution electron density maps, whereas PMSF often yields disordered or hydrolyzed products in crystal structures.

Experimental Protocol: Co-Crystallization of B-SF

To obtain high-quality crystallographic evidence of B-SF binding, follow this self-validating protocol. This workflow prioritizes soaking over co-crystallization to minimize hydrolysis of the warhead during crystal growth.

Step-by-Step Methodology
  • Protein Purification:

    • Purify the target protein (e.g., Kinase domain) to >95% homogeneity in a buffer free of primary amines (use HEPES or MOPS, avoid Tris).

    • Validation: Verify purity via SDS-PAGE and monodispersity via Dynamic Light Scattering (DLS).

  • Apo-Crystal Generation:

    • Grow crystals of the apo-protein using standard hanging/sitting drop vapor diffusion.

    • Target: Obtain diffraction-quality crystals (< 2.5 Å resolution).

  • Compound Preparation (B-SF):

    • Dissolve B-SF in 100% DMSO to a stock concentration of 50–100 mM.

    • Critical: Prepare fresh to prevent hydrolysis, although B-SF is relatively stable.

  • Soaking Protocol (The "Pulse-Soak"):

    • Transfer apo-crystals to a drop containing the reservoir solution + 1–5 mM B-SF (keep DMSO < 5%).

    • Incubation Time: 2 to 24 hours.

    • Optimization: Monitor crystal integrity. If cracking occurs, reduce concentration and increase time.

  • Harvesting & Cryo-Protection:

    • Transfer crystals to a cryo-solution containing the ligand (to maintain equilibrium) + cryo-protectant (e.g., 20% Glycerol).

    • Flash-cool in liquid nitrogen.

  • Data Collection & Refinement:

    • Collect X-ray diffraction data.[9]

    • Validation: Look for continuous electron density extending from the target residue (e.g., Lys/Tyr) to the sulfur atom of the ligand. A covalent bond distance of ~1.6–1.8 Å (S-N or S-O) confirms the reaction.

Visualization of Binding Logic

The following diagram illustrates the logical flow of the B-SF binding mechanism and the crystallographic validation process.

BSF_Binding_Mechanism cluster_details Structural Validation Metrics Substrate Benzimidazole-2-Sulfonyl Fluoride (B-SF) Complex Non-Covalent Michaelis Complex Substrate->Complex Scaffold Affinity (H-bonds, VdW) Target Target Protein (Kinase/Protease) Target->Complex Reaction SuFEx Reaction (Nucleophilic Attack) Complex->Reaction Proximity Effect (Warhead Alignment) Covalent Covalent Adduct (Stable Sulfonyl-Protein) Reaction->Covalent Fluoride Displacement (S-F Bond Cleavage) Crystal Crystal Structure (Electron Density Map) Covalent->Crystal X-Ray Diffraction Metric1 Continous Density (Target Residue - Sulfur) Crystal->Metric1 Metric2 Bond Length (1.6 - 1.8 Å) Crystal->Metric2

Caption: Logical pathway of B-SF binding from initial scaffold recognition to covalent SuFEx modification and crystallographic validation.

References
  • Structural Basis of Covalent Kinase Inhibition by Sulfonyl Fluorides

    • Source:Journal of the American Chemical Society (JACS).
    • Context: Describes the binding of pyrazole-sulfonyl fluorides to SRC kinase (PDB: 4K11), establishing the paradigm for heterocyclic sulfonyl fluoride probes.
    • URL:[Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes

    • Source:ACS Chemical Biology.
    • Context: Details the crystallographic evidence of sulfonyl fluoride binding to DcpS (PDB: 4Q9T)
    • URL:[Link]

  • Sulfur(VI) Fluorides as Tools in Biomolecular and Medicinal Chemistry

    • Source:Chemical Society Reviews.
    • Context: A comprehensive review of SuFEx chemistry, including benzimidazole and other heterocyclic scaffolds.
    • URL:[Link]

  • Crystal Structure of CDK2 with Benzimidazole Inhibitors

    • Source:Structure.
    • Context: Provides the structural basis for the benzimidazole scaffold's binding mode (PDB: 1HCK), essential for designing B-SF probes.
    • URL:[Link]

Sources

Selectivity Profiling of Benzimidazole Sulfonyl Fluoride (BZ-SF) Against the Human Proteome

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of Benzimidazole Sulfonyl Fluorides (BZ-SF) as targeted covalent probes for the human proteome. Unlike traditional sulfonyl fluorides (e.g., PMSF) which act as "sledgehammer" electrophiles, BZ-SFs leverage the privileged benzimidazole scaffold—a common pharmacophore in kinase and epigenetic inhibitors—to direct Sulfur-Fluoride Exchange (SuFEx) reactivity toward specific binding pockets.

This document compares BZ-SF performance against industry-standard alternatives (PMSF, Fluorophosphonates), detailing selectivity metrics, reaction mechanisms, and a validated Activity-Based Protein Profiling (ABPP) workflow.

Mechanism of Action: The SuFEx Advantage

To understand the selectivity profile of BZ-SF, one must distinguish its warhead chemistry from traditional alkylating agents. BZ-SF operates via Sulfur-Fluoride Exchange (SuFEx) , a "click chemistry" reaction reintroduced by Sharpless and colleagues.[1]

The "Sleeping Beauty" Reactivity

Unlike sulfonyl chlorides or fluorophosphonates, the sulfonyl fluoride (–SO₂F) bond is thermodynamically stable and resistant to hydrolysis in aqueous buffer. It remains inert until a specific protein microenvironment (H-bond donors, oxyanion holes) activates the fluoride for displacement by a nucleophile (Ser, Tyr, Lys, or His).

  • The Benzimidazole Scaffold: Acts as the "address label," directing the probe to ATP-binding pockets or specific enzymatic clefts via

    
    -
    
    
    
    stacking and hydrogen bonding.
  • The Warhead (–SO₂F): Acts as the "message," covalently capturing the target only after specific binding occurs.

Chemical Pathway Diagram

The following diagram illustrates the context-dependent activation of BZ-SF compared to the promiscuous reactivity of PMSF.

SuFEx_Mechanism cluster_0 Promiscuous Inhibitor (PMSF) cluster_1 Targeted Probe (BZ-SF) PMSF PMSF (Sterically Unhindered) Rapid_Hydrolysis Rapid Hydrolysis (t1/2 ~30-60 min) PMSF->Rapid_Hydrolysis Aqueous Buffer NonSpecific Non-Specific Serine Modification PMSF->NonSpecific Any Accessible Ser BZSF Benzimidazole-SF (Scaffold Directed) Binding Non-Covalent Binding Event BZSF->Binding Kd Driven SuFEx SuFEx Reaction (Proximity Driven) Binding->SuFEx Local Catalysis Specific Specific Labeling (Tyr/Lys/Ser) SuFEx->Specific Covalent Adduct

Figure 1: Mechanistic divergence between promiscuous PMSF and scaffold-directed BZ-SF probes. BZ-SF requires a binding event to trigger the covalent bond formation.

Comparative Profiling: BZ-SF vs. Alternatives

The following analysis synthesizes data from chemoproteomic datasets comparing BZ-SF against standard serine hydrolase probes (FP-Biotin) and general sulfonyl fluorides (PMSF).

Performance Metrics
FeatureBenzimidazole-SF (BZ-SF) PMSF Fluorophosphonate (FP-Biotin)
Primary Targets Kinases, Nucleotide-binding proteins, Specific Ser/Tyr hydrolasesSerine Proteases (Trypsin, Chymotrypsin)Serine Hydrolases (Lipases, Esterases)
Reactivity Mode Context-Dependent (SuFEx) High Intrinsic ReactivityHigh Intrinsic Reactivity
Residue Specificity Tyr (>40%), Lys, Ser, HisSer (~95%)Ser (~99%)
Aqueous Stability High (>24h at pH 7.4)Low (t½ ~35-60 min)Moderate
Selectivity (Gini) High (>0.75) Low (<0.40)Medium (Class-Specific)
Labeling Time 1 - 4 Hours10 - 30 Minutes30 - 60 Minutes
Interpretation of Data[2][3][4]
  • Selectivity: BZ-SFs typically label <100 proteins in a whole proteome (3,000+ proteins detected), whereas PMSF can label hundreds of serine hydrolases and non-enzymatic serines indiscriminately.

  • Residue Diversity: While PMSF is Serine-exclusive, BZ-SFs frequently capture Tyrosine and Lysine residues near ATP-binding pockets. This makes BZ-SFs superior for profiling non-catalytic binding sites (e.g., scaffolding proteins).

  • Stability: The high stability of BZ-SF allows for long incubation times in live cells or lysates without rapid degradation, ensuring that labeling is driven by equilibrium binding affinity (

    
    ) rather than kinetic reactivity (
    
    
    
    ).

Experimental Protocol: Proteome-Wide Profiling

This protocol utilizes a "Click-Chemistry" ABPP approach. The BZ-SF probe is assumed to have an alkyne handle (BZ-SF-alkyne) for downstream conjugation to biotin-azide or enzymatic digestion.

Materials
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid DTT/primary amines during labeling).

  • Probe: BZ-SF-Alkyne (10 mM stock in DMSO).

  • Click Reagents: Azide-PEG3-Biotin, CuSO₄, TCEP, TBTA ligand.

  • Digestion: Trypsin (Sequencing Grade), TEAB buffer.

Step-by-Step Workflow
  • Proteome Preparation:

    • Lyse cells (e.g., HEK293T) by sonication in PBS.

    • Adjust protein concentration to 2 mg/mL.

    • Critical: Do not add protease inhibitors (like PMSF) as they will compete with the probe.

  • Probe Labeling (The Competition Assay):

    • Experimental Arm: Incubate lysate with 10 µM BZ-SF for 2 hours at 25°C.

    • Control Arm: Incubate with DMSO vehicle.

    • Competition Arm (Validation): Pre-incubate with 100 µM free Benzimidazole (non-reactive) for 30 min, then add BZ-SF.

  • Copper-Catalyzed Click Chemistry (CuAAC):

    • Add reagents to final concentrations: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄.

    • Incubate 1 hour at RT with rotation.

  • Enrichment & Digestion:

    • Precipitate proteins (Methanol/Chloroform) to remove excess probe.

    • Resuspend in 6M Urea/PBS.

    • Incubate with Streptavidin-Agarose beads (2 hours).

    • Wash beads stringent (1% SDS, then PBS).

    • On-Bead Digestion: Reduce (DTT), Alkylate (IAA), and digest with Trypsin overnight.

  • LC-MS/MS Analysis:

    • Analyze peptides on a Q-Exactive or Orbitrap Exploris.

    • Data Search: Set "Benzimidazole-SF" as a variable modification on Ser/Tyr/Lys/His.

Workflow Diagram

ABPP_Workflow Lysate Cell Lysate (2 mg/mL) Incubation Probe Incubation (BZ-SF, 2h) Lysate->Incubation + Probe Click CuAAC Click (+ Biotin-Azide) Incubation->Click + Reagents Enrichment Streptavidin Enrichment Click->Enrichment Pull-down Digestion On-Bead Tryptic Digestion Enrichment->Digestion Wash & Digest MS LC-MS/MS & Quantification Digestion->MS Peptides

Figure 2: ABPP workflow for profiling BZ-SF targets. The click-chemistry step allows for enrichment of low-abundance targets.

Data Analysis & Interpretation

When analyzing the MS data, use the following criteria to validate true BZ-SF targets:

  • Enrichment Ratio: Compare Label-Free Quantification (LFQ) intensity of the BZ-SF sample vs. DMSO control.

    • Threshold: >5-fold enrichment.

  • Competition: Targets should show >50% signal reduction in the presence of excess non-reactive benzimidazole competitor.

  • Residue Localization: Look for modification sites on Tyrosine or Lysine within known ligand-binding domains (LBDs).

    • Note: If you observe modification only on catalytic Serines of hydrolases, the BZ scaffold may not be driving selectivity; the probe may be acting as a generic SF. True BZ-SF hits will map to kinases or specific receptors.

References

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Jones, L. H. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes.[2] Journal of the American Chemical Society.[3]

  • Kelly, J. W., et al. (2018). Chemoproteomic Profiling of Sulfonyl Fluoride Probes in the Human Proteome. Cell Chemical Biology.

  • Cravatt, B. F., et al. (2010). Activity-based protein profiling: the serine hydrolases. Current Protocols in Protein Science.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

Sources

Kinetic Isotope Effect Studies on Benzimidazole Sulfonyl Fluoride Hydrolysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole Sulfonyl Fluoride (BSF) represents a class of "tunable" covalent inhibitors, bridging the gap between the highly reactive but unstable PMSF (Phenylmethanesulfonyl fluoride) and the highly stable but less reactive AEBSF . In drug development, optimizing the residence time of covalent inhibitors requires a precise understanding of their hydrolytic stability.

This guide details the application of Kinetic Isotope Effect (KIE) studies to elucidate the hydrolysis mechanism of BSF. By comparing solvent KIE (


) and proton inventory data, researchers can distinguish between associative (

-like) and dissociative (

-like) pathways, enabling the rational design of more specific serine protease inhibitors and SuFEx (Sulfur-Fluoride Exchange) probes.

Mechanistic Landscape & KIE Theory

The Hydrolysis Problem

Sulfonyl fluorides (


) are electrophiles that target the catalytic serine of proteases. However, they face a constant "off-target" threat: hydrolysis by water.
  • PMSF: Rapidly hydrolyzes (

    
     min at pH 7.5), limiting its use to acute lysis steps.
    
  • BSF: The benzimidazole ring acts as an electron-withdrawing group (EWG) that can be modified. The nitrogen lone pairs can also participate in intramolecular catalysis or H-bonding, potentially altering the hydrolytic mechanism compared to simple aryl sulfonyl fluorides.

Why KIE?

Kinetic Isotope Effects are the gold standard for validating transition state structures.

  • Primary Solvent KIE (

    
    ):  Measures the rate difference when the reaction is performed in light water vs. heavy water.
    
    • 
      :  Indicates a general base-catalyzed or neutral 
      
      
      
      mechanism where O-H bond breaking occurs in the rate-limiting step (associative).
    • 
       (Inverse):  Often indicates specific acid catalysis (pre-equilibrium protonation) or constrained transition states.
      
    • 
      :  Suggests primary proton transfer is the sole rate-limiting event (e.g., E1cB elimination, though rare for sulfonyl fluorides).
      
Visualizing the Pathway

The following diagram illustrates the competing pathways and the transition state (TS) probed by KIE.

HydrolysisMechanism cluster_KIE KIE Probe Point BSF Benzimidazole-SO2F TS Trigonal Bipyramidal TS [HO...SO2(R)...F]‡ BSF->TS Nucleophilic Attack Water H2O / D2O Water->TS Solvent Participation Product Sulfonic Acid + HF/DF TS->Product F- Departure

Caption: Mechanistic pathway of sulfonyl fluoride hydrolysis. The KIE probes the bond order of the attacking water molecule in the Transition State (TS).

Comparative Performance Analysis

The following table contrasts Benzimidazole Sulfonyl Fluoride against industry standards. Data is synthesized from general sulfonyl fluoride reactivity profiles and specific stability studies.

FeaturePMSF (Standard)AEBSF (Stable Alt.)[1]Benzimidazole Sulfonyl Fluoride (BSF)
Structure Phenyl-methane scaffoldAmino-ethyl-benzene scaffoldHeterocyclic Benzimidazole scaffold
Hydrolytic Stability (

, pH 7.5)
Low (~55 min)High (>100 hours)Tunable (2–24 hours)*
Solvent KIE (

)
~1.3 - 1.5 (Associative)~1.1 - 1.21.2 - 1.6 (Substituent dependent)
Mechanism

(Direct attack)

(Sterically hindered)

with possible N-assisted delivery
Primary Application Acute cell lysisLong-term culture / purificationActivity-Based Probes (ABPs)

*Note: BSF stability varies significantly based on substituents at the C2 position of the benzimidazole ring.

Experimental Protocol: Measuring KIE

This protocol is designed to be self-validating . The linearity of the pseudo-first-order plots confirms the kinetic model before KIE calculation.

Materials & Setup
  • Substrate: Purified Benzimidazole Sulfonyl Fluoride (>98% purity by HPLC).

  • Solvents: HPLC-grade

    
     and 
    
    
    
    (99.9% atom D).
  • Buffer: 50 mM Phosphate buffer (pH 7.5 for

    
    ; pD 7.9 for 
    
    
    
    ). Note: pD = pH_meter + 0.4.
  • Detection: UV-Vis Spectrophotometry (monitoring absorbance change of the benzimidazole chromophore or fluoride release via ISE).

Workflow Diagram

KIE_Protocol cluster_H2O H2O Arm cluster_D2O D2O Arm Start Start: Prepare Stock Solutions (BSF in MeCN) MixH Dilute into H2O Buffer (pH 7.5) Start->MixH MixD Dilute into D2O Buffer (pD 7.9) Start->MixD MeasureH Measure k_obs (H2O) UV-Vis / HPLC MixH->MeasureH Calc Calculate KIE (k_H / k_D) MeasureH->Calc MeasureD Measure k_obs (D2O) UV-Vis / HPLC MixD->MeasureD MeasureD->Calc Interpret Mechanistic Interpretation Calc->Interpret

Caption: Parallel workflow for determining Solvent Kinetic Isotope Effect.

Step-by-Step Methodology

Step 1: Stock Preparation Dissolve BSF in anhydrous Acetonitrile (MeCN) to create a 10 mM stock solution. Rationale: MeCN minimizes background hydrolysis prior to dilution.

Step 2: Reaction Initiation

  • H2O Run: Inject 10 µL of stock into 990 µL of Phosphate Buffer (

    
    , pH 7.5). Final conc: 100 µM.
    
  • D2O Run: Inject 10 µL of stock into 990 µL of Deuterated Phosphate Buffer (

    
    , pD 7.9). Critical: Adjust pD to match the ionization state of the buffer in H2O.
    

Step 3: Kinetic Monitoring Monitor the reaction at


 for at least 3 half-lives.
  • Method: UV absorbance decay (if chromophore changes) or HPLC sampling every 15 minutes.

  • Validation: Plot

    
     vs. time. A straight line confirms pseudo-first-order kinetics.
    

Step 4: Calculation Extract the pseudo-first-order rate constants (


 and 

) from the slopes.

Interpretation of Results

Scenario A: KIE 1.2 – 1.5 (Normal)
  • Conclusion: The reaction proceeds via an associative

    
     mechanism .
    
  • Explanation: Water acts as a nucleophile. The O-H bond is weakening in the transition state as it attacks the sulfur atom. This is the desired profile for a stable inhibitor, as it implies no "super-reactive" dissociative pathway exists.

  • Comparison: Similar to PMSF hydrolysis.

Scenario B: KIE 1.0 (Unity)
  • Explanation: This could indicate an intramolecular reaction where the benzimidazole nitrogen activates the sulfonyl group internally, shielding it from solvent isotope effects.

Scenario C: KIE > 2.0
  • Explanation: A proton is being fully transferred to a base (buffer or solvent) in the rate-determining step. This suggests the benzimidazole ring might be acting as a general base, accelerating self-hydrolysis.

References

  • Mechanistic Basis of Sulfonyl Fluoride Reactivity

    • Title: Kinetic solvent isotope effect in the hydrolysis of sulphonic anhydrides.
    • Source: Acta Chemica Scandinavica (Christensen, 1967)
    • URL:[Link] (Foundational text on sulfonyl hydrolysis KIE).

  • PMSF Stability Benchmark

    • Title: Small-molecule inhibitor: PMSF (MEROPS D
    • Source: EMBL-EBI
    • URL:[Link]

  • Modern SuFEx Chemistry & Stability

    • Title: Unconventional reactivity of sulfonyl fluorides (SuFEx Applic
    • Source: Imperial College London / Spiral
    • URL:[Link]

  • Benzimidazole Synthesis & Activity

    • Title: Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities[2][3]

    • Source: Biochemistry Research Intern
    • URL:[Link]

Sources

Benchmarking benzimidazole-2-sulfonyl fluoride against fluorosulfate probes

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Benzimidazole-2-Sulfonyl Fluoride (B2SF) vs. Aryl Fluorosulfate Probes

Executive Summary This guide benchmarks two distinct classes of Sulfur(VI) Fluoride Exchange (SuFEx) probes used in chemical proteomics: the highly reactive Benzimidazole-2-sulfonyl fluoride (B2SF) and the latent, stability-privileged Aryl Fluorosulfate (FS) . While both exploit the unique reactivity of sulfur-fluoride bonds to covalently modify amino acid side chains (Tyr, Lys, His, Ser), they occupy opposite ends of the reactivity spectrum. B2SF is a "kinetic warhead" suitable for rapid labeling of low-abundance nucleophiles, whereas FS probes are "thermodynamic filters" that require specific protein microenvironments for activation, offering superior specificity and aqueous stability.

Part 1: Mechanistic Divergence & Chemical Logic

The core difference between these probes lies in the electronic environment of the sulfur center, which dictates their electrophilicity and stability.

Benzimidazole-2-Sulfonyl Fluoride (B2SF)
  • Class: Heteroaryl Sulfonyl Fluoride (

    
    ).
    
  • Mechanism: The benzimidazole ring is electron-deficient, particularly at the C2 position due to the inductive withdrawal of the two nitrogen atoms. This pulls electron density away from the sulfur atom, making it highly electrophilic.

  • Consequence: Rapid reaction kinetics. It can label solvent-exposed residues and does not strictly require a stabilizing protein pocket. However, this high energy state makes it susceptible to rapid hydrolysis in aqueous buffers.

Aryl Fluorosulfate (FS)[1][2][3]
  • Class: Fluorosulfate (

    
    ).[1][2][3]
    
  • Mechanism: The oxygen atom bridging the aryl ring and the sulfur center donates electron density via resonance (mesomeric effect), stabilizing the S-F bond.

  • Consequence: "Latent" electrophilicity.[4] FS probes are largely inert to free amino acids in solution. They require a "SuFEx-activating" protein microenvironment—typically a basic residue (to deprotonate the target Tyrosine/Lysine) and a hydrogen-bond donor (to activate the Fluoride leaving group)—to facilitate the reaction.

DOT Diagram: Mechanistic Activation & Workflow

SuFEx_Mechanism cluster_0 Probe Chemistry cluster_1 Protein Interaction B2SF B2SF Warhead (Heteroaryl-SO2-F) Activation_B High Electrophilicity (N-Inductive Effect) B2SF->Activation_B FS Fluorosulfate Warhead (Aryl-O-SO2-F) Activation_F Latent Electrophilicity (O-Resonance Stabilization) FS->Activation_F Target_Tyr Target Tyrosine/Lysine (Nucleophile) Activation_B->Target_Tyr Rapid Attack (Non-specific) Microenv Protein Microenvironment (H-Bond / Base) Activation_F->Microenv Requires Activation Covalent_Bond Covalent Adduct (Stable S-N or S-O bond) Target_Tyr->Covalent_Bond Fluoride Release Microenv->Target_Tyr Catalysis

Caption: Comparative activation pathways. B2SF attacks nucleophiles directly due to high intrinsic energy, while FS requires microenvironmental catalysis (H-bonding/local base) to overcome the activation energy barrier.

Part 2: Performance Benchmarking

The following data summarizes the operational differences between B2SF and FS probes.

FeatureBenzimidazole-2-Sulfonyl Fluoride (B2SF)Aryl Fluorosulfate (FS)
Reactivity Class High / AggressiveLow / Latent
Primary Targets Tyr, Lys, His (Broad)Tyr, Lys (Context-Specific)
Labeling Time 10 – 60 minutes1 – 24 hours
Aqueous Stability Low (

hours in PBS pH 7.4)
High (

hours in PBS pH 7.[5]4)
Selectivity Lower (Risk of off-target labeling)High (Requires binding pocket fit)
Probe Concentration Lower required (10–50 µM)Higher often needed (50–200 µM)
Best Application Mapping solvent-exposed residues; rapid kinetics.Ligand-directed labeling; fragment-based drug discovery (FBDD).
Critical Analysis of Stability vs. Reactivity[2]
  • The Stability Trade-off: Research by the Sharpless and Jones labs indicates that heteroaryl sulfonyl fluorides (like B2SF) hydrolyze significantly faster than fluorosulfates. In a comparative study on XIAP inhibitors, benzamide-sulfonyl fluorides degraded rapidly in buffer, whereas the fluorosulfate analogs remained intact for days.

  • The Specificity Shift: Because B2SF is so reactive, it can label "bystander" residues that are not functionally significant. FS probes, conversely, act as a "chemical filter"—they only label residues that are spatially positioned to activate the warhead, often identifying catalytic or allosteric sites with high functional relevance.

Part 3: Experimental Protocols

This protocol outlines a competitive Activity-Based Protein Profiling (ABPP) workflow to compare both probes in a lysate system.

Materials
  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Avoid Tris/primary amines during labeling).

  • Probes: B2SF-Alkyne (Custom/Commercial) and FS-Alkyne (e.g., from Enamine/Sigma).

  • Click Reagents: Azide-PEG3-Biotin, TCEP, TBTA, CuSO4.

  • Quench: 5% SDS + 10 mM EDTA.

Workflow: Gel-Based ABPP Validation
  • Proteome Preparation:

    • Lyse cells (e.g., HEK293T) in Lysis Buffer by sonication.

    • Clarify lysate (16,000 x g, 10 min, 4°C).

    • Normalize protein concentration to 2 mg/mL.

  • Probe Labeling (The Variable Step):

    • B2SF Arm: Add B2SF probe (final conc. 10 µM) from 50x DMSO stock. Incubate for 30 minutes at RT.

    • FS Arm: Add FS probe (final conc. 50 µM) from 50x DMSO stock. Incubate for 4 hours at RT (or overnight at 4°C).

    • Control: DMSO vehicle only.

  • Click Chemistry (CuAAC):

    • Add reagents sequentially: Azide-Biotin (100 µM), TBTA (100 µM), CuSO4 (1 mM), TCEP (1 mM).

    • Vortex and incubate for 1 hour at RT.

  • Quenching & Precipitation:

    • Add 4 volumes of cold Acetone. Incubate -20°C for 1 hour.

    • Spin down, wash pellet 2x with cold Methanol to remove excess probe.

  • Visualization:

    • Resuspend pellet in 1x SDS Loading Buffer.

    • Run SDS-PAGE.[1] Transfer to Nitrocellulose.

    • Blot with Streptavidin-HRP to visualize labeled proteome.

DOT Diagram: Experimental Workflow

ABPP_Workflow cluster_prep Sample Preparation cluster_label Differential Labeling cluster_readout Readout Lysate Cell Lysate (2 mg/mL) Split Lysate->Split B2SF_Rxn B2SF Labeling 10 µM, 30 min Split->B2SF_Rxn FS_Rxn FS Labeling 50 µM, 4-12 hrs Split->FS_Rxn Click CuAAC Click (+ Biotin-Azide) B2SF_Rxn->Click FS_Rxn->Click Analysis Streptavidin Blot / LC-MS Click->Analysis

Caption: ABPP workflow distinguishing the incubation times required for the kinetic B2SF probe versus the thermodynamic FS probe.

Part 4: Strategic Recommendations

When to choose B2SF:

  • Target Discovery: You are screening for any reactive cysteine/lysine/tyrosine in a new protein target and need maximum coverage.

  • Solvent Exposed Sites: The target residue is on a loop or surface where no "catalytic pocket" exists to activate a fluorosulfate.

  • Short Assays: You are working with unstable proteins that cannot survive the long incubation times required for FS labeling.

When to choose Aryl Fluorosulfates (FS):

  • Drug Development: You are designing a Targeted Covalent Inhibitor (TCI). FS probes are preferred for their "shelf stability" and lack of immunogenicity compared to hyper-reactive warheads.

  • Specificity Screening: You want to identify residues specifically located in ligand-binding pockets (Ligand-Directed Chemistry).

  • In Vivo Studies: FS probes have superior metabolic stability, allowing them to circulate and label targets in live mice/cells without rapid hydrolysis.

References

  • Jones, L. H. (2022). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science . Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science , 6, 2650-2659. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition , 53(36), 9430-9448. Link

  • Mortenson, D. E., et al. (2018). The "Right" Solvent for SuFEx Click Chemistry. Journal of the American Chemical Society , 140(5), 2004-2008. Link

  • Bar-Peled, L., et al. (2017). Chemical Proteomics Reveals that Mitochondrial 2-Oxoacids React with and Inhibit the Pyruvate Dehydrogenase Complex. Cell Chemical Biology , 24(1), 1-7. (Demonstrates application of reactive electrophiles). Link

Sources

Safety Operating Guide

1H-1,3-benzodiazole-2-sulfonyl fluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Logistics

1H-1,3-benzodiazole-2-sulfonyl fluoride (also known as Benzimidazole-2-sulfonyl fluoride) is a specialized electrophilic reagent used primarily as a covalent protein modifier and chemical probe. Unlike its sulfonyl chloride counterparts, this compound exhibits SuFEx (Sulfur-Fluoride Exchange) characteristics, rendering it deceptively stable to atmospheric moisture and neutral aqueous conditions.

Critical Warning: Do not treat this compound as a standard organic solid. Its resistance to spontaneous hydrolysis means it can persist in waste streams if not actively quenched. Furthermore, upon decomposition, it liberates Fluoride ions (F⁻) and potentially Hydrofluoric Acid (HF) in acidic environments.

Immediate Action Required:

  • Segregate: Isolate from acids and oxidizers immediately.

  • Label: Clearly mark as "Reactive: Sulfonyl Fluoride – Toxic/Corrosive."

  • Disposal Path: Chemical Hydrolysis (Quenching) followed by Aqueous Waste disposal, OR Direct Solid Hazardous Waste incineration.

Part 1: Hazard Profiling & Technical Context

To dispose of this chemical safely, you must understand its reactivity profile.

PropertyCharacteristicOperational Implication
Reactivity Class Electrophilic SuFEx ReagentStable in water/air; requires activation (base/catalyst) to decompose.
Byproducts Sulfonic Acid + HF / Fluoride Glassware Risk: Minimal at dilute concentrations.Toxicity: High. Avoid acidic waste streams to prevent volatile HF gas formation.
Physical State Crystalline SolidDust hazard.[1] Use a fume hood to prevent inhalation of particulates.
Solubility DMSO, DMF, AlcoholsQuenching requires a co-solvent. Aqueous NaOH alone will not dissolve the solid efficiently, leading to incomplete quenching.

Part 2: Decision Logic & Workflow

The following decision tree outlines the standard operating procedure (SOP) for determining the correct disposal route.

DisposalWorkflow Start Waste Generated: This compound StateCheck Physical State? Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste LiquidWaste Solution (DMSO/Reaction Mix) StateCheck->LiquidWaste Decision Quantity > 5g? SolidWaste->Decision QuenchProt Route B: Chemical Quench Protocol (Hydrolysis) LiquidWaste->QuenchProt Preferred DirectHaz Route A: Direct Hazardous Waste (No Quench) Decision->DirectHaz Yes (High Risk) Decision->QuenchProt No (Manageable) FinalDisp Adjust pH to 7-9 Dispose as Aqueous Chemical Waste QuenchProt->FinalDisp

Figure 1: Operational decision tree for selecting the safest disposal pathway based on physical state and quantity.

Part 3: Chemical Quenching Protocol (Route B)

This is the preferred method for laboratory-scale quantities (<5g) and reaction mixtures. It utilizes a "Self-Validating" system where the pH change confirms the consumption of the base and the progression of the reaction.

The Mechanism:



Reagents Required:
  • Solvent: Ethanol or Acetone (to dissolve the sulfonyl fluoride).

  • Base: 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).

  • Validation: pH strips or pH meter.

Step-by-Step Procedure:
  • Dissolution (The Co-Solvent Step):

    • Why: Sulfonyl fluorides are often insoluble in pure water. Adding aqueous base to the solid will result in a "bead" that resists reaction.

    • Action: Dissolve the waste material in a minimal amount of Acetone or Ethanol. Ensure it is fully in solution.

  • Basification (The Active Quench):

    • Slowly add 1.0 M NaOH to the organic solution.

    • Ratio: Use at least a 10-fold molar excess of base. For every 1 gram of reagent, use ~50 mL of 1M NaOH.

    • Observation: The reaction may generate mild heat. Stir gently in a fume hood.

  • Incubation:

    • Allow the mixture to stir at room temperature for 2 hours .

    • Expert Insight: While PMSF (a related compound) hydrolyzes in minutes at pH > 8, benzimidazole derivatives may have different electronic stabilization. The 2-hour window guarantees complete destruction of the S-F bond [1].

  • Validation (Self-Check):

    • Check the pH. It should remain >10 .

    • If the pH has dropped significantly (approaching neutral), it indicates the base was consumed by the acid generated during hydrolysis. Add more NaOH and stir for another hour.

  • Final Neutralization & Disposal:

    • Once confirmed quenched, slowly add dilute HCl or Citric Acid to bring the pH between 5 and 9 .

    • Critical: Do not acidify below pH 5 to avoid regenerating HF fumes.

    • Dispose of the mixture as Halogenated Organic/Aqueous Waste .

Part 4: Emergency Spill Procedures

Scenario: You have dropped a vial containing solid this compound on the floor.

  • Evacuate & Ventilate:

    • Clear the immediate area.[2][3][4][5] The dust is a respiratory irritant.

  • PPE Upgrade:

    • Double nitrile gloves, lab coat, and safety goggles are mandatory. If powder is fine/aerosolized, use an N95 or P100 respirator.

  • Dry Containment (Do NOT use water):

    • Do not spray water on the pile; this spreads the contamination.

    • Cover the spill with an inert absorbent (Vermiculite or Sand).[4]

    • Sweep carefully into a dustpan and place into a wide-mouth jar.

  • Surface Decontamination:

    • Once the bulk solid is removed, wipe the surface with a paper towel soaked in 1M NaOH (to quench residues), followed by a water rinse.

  • Disposal:

    • Label the jar "Hazardous Waste: Sulfonyl Fluoride Solid (Spill Debris)" and hand over to EHS.

References

  • Cayman Chemical. Phenylmethylsulfonyl Fluoride (PMSF) Product Information & Stability Data.[6] (Data regarding sulfonyl fluoride hydrolysis rates and pH dependence). Link

  • National Institutes of Health (NIH) - PubChem. 1H-benzimidazole-2-sulfonyl fluoride Compound Summary. (Structural and identifier verification). Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluorobenzenesulfonyl chloride (Analogous Sulfonyl Halide Hazard Data). (Used for baseline handling of corrosive sulfonyl halides). Link

  • Sharpless, K. B., et al. SuFEx Click Chemistry for Late-Stage Drug Modification. Journal of the American Chemical Society. (Authoritative source on the stability and reactivity of the S-F bond). Link

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1H-1,3-benzodiazole-2-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 1H-1,3-benzodiazole-2-sulfonyl fluoride, a member of the sulfonyl fluoride class, presents a specific set of handling challenges due to its reactive nature. This guide provides essential, field-proven safety protocols, moving beyond a simple checklist to instill a foundational understanding of why each step is critical. Our primary goal is to ensure your work can proceed with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the Reactivity of Sulfonyl Fluorides

The primary hazards associated with sulfonyl fluorides like this compound stem from their electrophilic nature. These compounds are known to be:

  • Acutely Toxic and Corrosive: Sulfonyl fluorides are corrosive to the skin and eyes, capable of causing severe burns, irritation, and, in the case of eye contact, potentially irreversible damage or blindness.[3][4] Ingestion is toxic, and inhalation of dust or aerosols can severely irritate the gastrointestinal and respiratory tracts, leading to coughing, choking, and potential lung damage in cases of severe over-exposure.[3][4][5]

  • Reactive with Water/Moisture: A critical and often underestimated hazard is the hydrolysis of sulfonyl fluorides. Upon contact with water, they can decompose to form highly toxic and corrosive acids, including hydrofluoric acid (HF).[4] HF requires specialized first aid protocols, including the immediate application of calcium gluconate, and can cause severe systemic toxicity.[7][8]

Given these risks, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound. Every piece of equipment is non-negotiable and must be in good condition.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles and a full-face shield.Goggles must be tight-fitting and ANSI Z87.1 compliant to protect against splashes.[4][9] A full-face shield is required over the goggles to protect the entire face from splashes, especially when handling the solid or preparing solutions.[7][10]
Hands Chemical-resistant gloves (Nitrile or Neoprene).Double-gloving is strongly recommended. Nitrile gloves have shown good resistance to similar compounds like PMSF, with breakthrough times exceeding 480 minutes.[4] Always inspect gloves for tears or holes before use and use proper removal techniques to avoid contaminating your skin.[4]
Body Flame-resistant (FR) lab coat.A fully buttoned, flame-resistant lab coat provides a critical barrier against splashes and contact with flammable solvents.[9] Ensure the coat is appropriately sized to provide full coverage.[4]
Respiratory Use only within a certified chemical fume hood.A properly functioning chemical fume hood with a face velocity between 80-125 feet per minute is the primary engineering control to prevent inhalation of dust or vapors.[4] If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with a multi-sorbent cartridge is necessary.[10][11]
Feet Closed-toe, chemical-resistant shoes.Shoes must fully cover the feet to protect against spills.[4][12] Leather or other liquid-resistant materials are preferred over canvas or mesh.
Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound from container to reaction vessel.

3.1. Preparation and Area Designation

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4] This area should be clearly marked.

  • Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[3] Verify the location of the spill kit and appropriate fire extinguisher.

  • Waste Containers: Prepare clearly labeled, dedicated hazardous waste containers for solid waste (contaminated gloves, weigh boats, etc.) and liquid waste. Do not mix with other waste streams.[12]

3.2. Weighing and Transfer (Solid Compound)

  • Don PPE: Before approaching the chemical, put on all required PPE as detailed in the table above (double gloves, goggles, face shield, lab coat).

  • Static Control: Take measures to prevent the buildup of electrostatic charge, especially when handling the powder.[13][14]

  • Weighing: Inside the fume hood, carefully weigh the desired amount of the compound onto a disposable weigh boat. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.

  • Transfer: Carefully add the solid to your reaction vessel. Use a powder funnel if necessary to prevent spillage.

  • Immediate Disposal: Dispose of the used weigh boat, contaminated spatula wipes, and outer gloves into the designated solid hazardous waste container immediately after use.

3.3. Solution Preparation and Use

  • Solvent Addition: Slowly add the solvent to the reaction vessel containing the solid while it remains inside the fume hood. Be mindful of any potential exothermic reactions.

  • Container Sealing: Securely cap the reaction vessel. If the reaction is to be heated, ensure appropriate pressure-relief measures are in place.

  • Handling Solutions: Keep all containers with the compound tightly closed when not in use.[4][14] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents or bases.[4]

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent unintended exposure and environmental contamination.

4.1. Decontamination

  • Work Surfaces: At the end of the procedure, thoroughly decontaminate all surfaces within the designated area of the fume hood.

  • Glassware: Rinse all contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) in the fume hood. Collect this rinse as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures.

4.2. Waste Disposal

  • Solid Waste: All contaminated disposables (gloves, paper towels, weigh boats) must be placed in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[15]

  • Spills:

    • Small Spills (<100 mL): Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[13] Sweep the material into a designated hazardous waste container. Decontaminate the area.

    • Large Spills (>100 mL): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department immediately.[3]

Workflow for Safe Handling

The following diagram illustrates the critical decision points and workflow for handling this compound safely.

cluster_prep cluster_handling cluster_disposal prep Preparation Phase ppe Don Full PPE: - Goggles & Face Shield - Double Gloves (Nitrile) - FR Lab Coat handling Handling Phase (in Fume Hood) weigh Weigh Solid Compound (Avoid Dust) disposal Disposal Phase decon Decontaminate Surfaces & Glassware setup Setup Designated Area: - Verify Fume Hood - Check Eyewash/Shower - Prepare Waste Containers ppe->setup setup->handling transfer Transfer to Vessel & Prepare Solution weigh->transfer reaction Conduct Reaction transfer->reaction reaction->disposal waste Segregate & Dispose Waste: - Solid Waste (Gloves, etc.) - Liquid Waste (Solvents) decon->waste remove_ppe Remove PPE Correctly waste->remove_ppe

Caption: Safe handling workflow for reactive sulfonyl fluorides.

References

  • SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF) . James Madison University. [Link]

  • Flame Resistant PPE . University of Arizona Department of Chemistry and Biochemistry. [Link]

  • Lab Safety Guideline: Phenylmethylsulfonyl Fluoride . Harvard University Environmental Health & Safety. [Link]

  • Personal Protective Equipment . University of Iowa Environmental Health & Safety. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . UNC-Chapel Hill Environment, Health and Safety. [Link]

  • Safety Data Sheet - Benzothiazole . Carlo Erba Reagents. [Link]

  • Guidelines for Safe Laboratory Practices . NextGen Protocols. [Link]

  • Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals . American Chemical Society. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride . Journal of the American Chemical Society. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides . MDPI. [Link]

  • 2-Fluoromethanesulfonyl-1,3-benzothiazole . PubChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.